molecular formula C6H10O2 B1583195 1-Methylallyl acetate CAS No. 6737-11-7

1-Methylallyl acetate

Cat. No.: B1583195
CAS No.: 6737-11-7
M. Wt: 114.14 g/mol
InChI Key: LYWCPTCPTWCZSZ-UHFFFAOYSA-N
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Description

1-Methylallyl acetate is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-en-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWCPTCPTWCZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20986650
Record name But-3-en-2-yl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6737-11-7
Record name 1-Methylallyl acetate
Source ChemIDplus
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Record name But-3-en-2-yl acetate
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Record name 1-METHYLALLYL ACETATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of 1-Methylallyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methylallyl Acetate: Chemical Properties, Characterization, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 6737-11-7), an unsaturated ester of significant interest in synthetic chemistry. As a versatile chemical intermediate, understanding its chemical properties is paramount for researchers, scientists, and professionals in drug development. This document delineates the compound's chemical identity, physicochemical properties, and detailed spectroscopic profile. It offers field-proven experimental protocols for its characterization and a representative synthetic pathway, emphasizing the causal reasoning behind methodological choices. Furthermore, this guide explores the reactivity of its core functional groups and discusses potential applications, particularly in polymer science and as a modifiable scaffold in medicinal chemistry.

Chemical Identity and Structure

This compound, systematically named but-3-en-2-yl acetate, is an organic compound featuring both an ester and an alkene functional group.[1][2] Its structure consists of an acetate group linked to the secondary carbon of a butene chain, creating a chiral center and imparting specific reactivity to the molecule.

IdentifierValue
IUPAC Name but-3-en-2-yl acetate[1][2]
Synonyms This compound, Acetic acid 1-buten-3-yl ester, 1-Methyl-2-propenyl acetate, 3-Buten-2-ol, acetate[1][3][4]
CAS Registry Number 6737-11-7[1][2][3][4][5]
Molecular Formula C₆H₁₀O₂[1][3][4][5]
Molecular Weight 114.14 g/mol [1][3][4]
SMILES CC(C=C)OC(=O)C[1][2]
InChIKey LYWCPTCPTWCZSZ-UHFFFAOYSA-N[1][2][3][4]
2D Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound dictate its handling, purification, and reaction conditions. As a relatively small ester, it is a liquid at room temperature with a characteristic boiling point suitable for purification by distillation.

PropertyValueSource
Appearance Colorless LiquidAssumed based on similar small esters
Boiling Point 111.9 °C (at 1.01325 bar)[2]
Melting Point -90.2 °C[2]
Density 0.893 g/cm³ (at 25 °C)[2]
Octanol/Water Partition Coefficient (logP) 1.124 (Crippen Calculated)[4]

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of this compound is critically dependent on spectroscopic analysis. The following sections detail the expected spectral features and provide standardized protocols for data acquisition, ensuring a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton Assignment Approx. Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (vinyl side) ~1.3 Doublet 3H
-CH₃ (acetate) ~2.0 Singlet 3H
=CH₂ (terminal) ~5.1 - 5.3 Multiplet 2H
-CH- (ester link) ~5.3 - 5.5 Multiplet 1H

| =CH- (internal) | ~5.7 - 5.9 | Multiplet | 1H |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon Assignment Approx. Chemical Shift (δ, ppm)
-CH₃ (vinyl side) ~20
-CH₃ (acetate) ~21
-CH- (ester link) ~72
=CH₂ (terminal) ~115
=CH- (internal) ~138

| C=O (ester) | ~170 |

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar to moderately polar organic compounds and its well-characterized residual solvent peak. Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths are advantageous as they provide better signal dispersion, which is crucial for resolving the complex multiplets in the vinyl region of this molecule.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a high signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
C=O (ester) ~1735 Strong, sharp stretch
C=C (alkene) ~1645 Medium stretch
C-O (ester) ~1240 Strong stretch

| =C-H | ~3080 | Medium stretch |

  • Sample Preparation: As this compound is a liquid, the spectrum is most conveniently acquired neat. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film. These materials are transparent to mid-range IR radiation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: First, record a background spectrum of the clean, empty salt plates to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 114.14.[3]

  • Key Fragmentation: A prominent fragment is expected at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺. Another significant fragmentation pathway involves the loss of the acetate group, leading to the formation of the butenyl cation.

Chemical Reactivity and Synthesis

The molecule's reactivity is governed by its two primary functional groups: the ester and the alkene.

Key Reactivity Pathways
  • Ester Hydrolysis: Like any ester, this compound can be hydrolyzed under acidic or basic (saponification) conditions to yield 3-buten-2-ol and acetic acid or its corresponding salt.

  • Alkene Reactions: The carbon-carbon double bond is susceptible to a variety of addition reactions, including:

    • Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) will reduce the double bond to yield sec-butyl acetate.

    • Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond.

    • Polymerization: The allylic nature of the double bond makes it a potential monomer, though radical polymerization can be challenging due to degradative chain transfer to the allylic position.

Caption: Key reactivity pathways of this compound.

Laboratory-Scale Synthesis: Fischer Esterification

A standard and reliable method for synthesizing this compound is the Fischer esterification of its parent alcohol, 3-buten-2-ol, with acetic acid.

Synthesis_Workflow start Combine Reactants: 3-Buten-2-ol Acetic Acid Acid Catalyst (e.g., H₂SO₄) reflux Heat Mixture to Reflux (Monitor by TLC/GC) start->reflux Step 1: Reaction workup Aqueous Workup: 1. Quench with Water 2. Neutralize with NaHCO₃(aq) 3. Wash with Brine reflux->workup Step 2: Isolation dry Dry Organic Layer (e.g., over MgSO₄) workup->dry Step 3: Drying purify Purify by Distillation dry->purify Step 4: Purification product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-buten-2-ol (1.0 eq) and glacial acetic acid (1.5 eq). The use of excess acetic acid helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the alcohol's molar amount). The acid protonates the carbonyl oxygen of the acetic acid, making it a much more reactive electrophile.

  • Reflux: Heat the reaction mixture to reflux with stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

  • Workup: Cool the mixture to room temperature and transfer it to a separatory funnel. Dilute with diethyl ether or another suitable organic solvent. Wash the organic layer sequentially with:

    • Water, to remove the bulk of the acid and excess acetic acid.

    • Saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst. This step is critical to prevent product decomposition during distillation.

    • Brine (saturated NaCl solution), to reduce the solubility of organic material in the aqueous layer and aid in phase separation.

  • Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain pure this compound.

Applications in Research and Drug Development

While this compound is primarily used as a solvent and a synthetic intermediate, its structure offers potential for more advanced applications.[]

  • Polymer Chemistry: Analogous to its isomer methallyl acetate, it can be explored as a comonomer in polymerization reactions.[7][8] The incorporation of this monomer can modify the physical properties of polymers, such as flexibility and adhesion.[8]

  • Scaffold for Drug Development: The acetate group serves as a latent hydroxyl group. Post-polymerization hydrolysis could unmask pendant secondary alcohol functionalities along a polymer backbone. These hydroxyl groups can then be used as attachment points for conjugating drug molecules, targeting ligands, or solubility enhancers. This strategy is a hypothetical but mechanistically sound approach for creating novel polymer-drug delivery systems.[7]

Drug_Conjugate_Pathway polymer Poly(this compound) hydrolysis Hydrolysis (OH⁻) polymer->hydrolysis activated_polymer Polymer with Pendant -OH Groups hydrolysis->activated_polymer activation Activation Step (e.g., with DSC) activated_polymer->activation drug_polymer Activated Polymer activation->drug_polymer conjugation Drug Conjugation drug_polymer->conjugation final_product Polymer-Drug Conjugate conjugation->final_product

Caption: A potential pathway for creating a polymer-drug conjugate.

Furthermore, the presence of the methyl group itself is highly relevant in medicinal chemistry. The strategic introduction of methyl groups is a common tactic in lead optimization to modulate physicochemical properties, block metabolic soft spots, and improve pharmacokinetic profiles.[9]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety.

  • Hazards: this compound is considered harmful if swallowed.[1] As a low-boiling point ester, it should be treated as a flammable liquid.

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

    • Keep away from heat, sparks, open flames, and other ignition sources.[10][13]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10][11]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[10][11]

    • Keep the container tightly closed and properly labeled.[10][13]

References

An In-depth Technical Guide to 1-Methylallyl Acetate and Its Isomer: Properties, Applications, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and synthetic chemistry, a precise understanding of isomeric precursors is paramount. This guide provides a comprehensive technical overview of 1-methylallyl acetate (CAS 6737-11-7), a versatile chiral building block. To ensure clarity and prevent common points of confusion in procurement and application, this document also presents a comparative analysis with its structural isomer, methallyl acetate (CAS 820-71-3). The distinct placement of the methyl group in these molecules dictates their reactivity and, consequently, their applications in fields ranging from polymer science to stereoselective synthesis.

Section 1: Core Identification and Physicochemical Properties of this compound

This compound, systematically named but-3-en-2-yl acetate, is an allylic acetate that serves as a valuable intermediate in organic synthesis.[1] Its utility is largely derived from the presence of a stereocenter and a reactive allylic system, making it a key substrate in various catalytic reactions.

1.1: Key Identifiers

A clear identification of chemical compounds is the foundation of reproducible scientific research. The primary identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 6737-11-7[2][3][4][5]
IUPAC Name but-3-en-2-yl acetate[1]
Synonyms 1-Methyl-2-propenyl acetate, 3-Buten-2-ol, acetate, 3-Acetoxy-1-butene[2][3]
Chemical Formula C₆H₁₀O₂[3][4]
Molecular Weight 114.14 g/mol [6]
SMILES CC(C=C)OC(C)=O[4]
InChI Key LYWCPTCPTWCZSZ-UHFFFAOYSA-N[3]
1.2: Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 111.85 °C
Melting Point -90.2 °C
Flash Point 29.4 °C[3]
Purity >98.0% (GC)[2]
Storage Temperature 4°C[3][7]
1.3: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Hazard Statements : H225: Highly flammable liquid and vapor. H302: Harmful if swallowed.[2][6]

  • Signal Word : Danger[3]

  • Pictograms : GHS02 (Flammable)[3]

  • Precautionary Statements : P210, P233, P240, P241, P242, P243, P280, P370+P378, P501.[3]

Proper handling in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment is essential.

1.4: Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. Data is available from sources such as the NIST Chemistry WebBook and PubChem, including:

  • Mass Spectrum (Electron Ionization) [3]

  • ¹H NMR and ¹³C NMR Spectra [8]

  • IR Spectra [8]

Section 2: The Isomer of Significance: Methallyl Acetate

To prevent misidentification and to highlight the distinct applications of allylic acetates, it is crucial to introduce methallyl acetate, an isomer of this compound. The primary structural difference is the position of the methyl group on the double bond, which significantly alters its chemical properties and reactivity.

2.1: Key Identifiers of Methallyl Acetate
IdentifierValueSource(s)
CAS Number 820-71-3[9][10]
IUPAC Name 2-methylprop-2-enyl acetate[10]
Synonyms 2-Methylallyl acetate, β-Methallyl acetate[10]
Chemical Formula C₆H₁₀O₂[9][10]
Molecular Weight 114.14 g/mol [10]
SMILES CC(=C)COC(=O)C
InChI Key IVKYUXHYUAMPMT-UHFFFAOYSA-N[9]
2.2: Physicochemical Data of Methallyl Acetate
PropertyValueSource(s)
Appearance Colorless liquid[9][11]
Boiling Point 122 °C[12]
Density 0.906 g/cm³[12]
Refractive Index 1.4110 - 1.4150
Flash Point 35 °C
2.3: Safety and Handling of Methallyl Acetate

Methallyl acetate is also a flammable liquid and may cause irritation to the eyes, respiratory system, and skin.[9]

  • Hazard Statements : H226: Flammable liquid and vapor.[7]

  • Signal Word : Warning

  • Pictograms : GHS02 (Flammable)

  • Precautionary Statements : P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501.[7]

Visualizing the Isomeric Difference

The structural distinction between this compound and methallyl acetate is best illustrated with their chemical structures.

isomers cluster_1 This compound (but-3-en-2-yl acetate) CAS: 6737-11-7 cluster_2 Methallyl Acetate (2-methylprop-2-enyl acetate) CAS: 820-71-3 1MAA_img 1MAA_img MA_img MA_img

Caption: Chemical structures of this compound and Methallyl acetate.

Section 3: Comparative Applications and Synthetic Causality

The choice between this compound and methallyl acetate is dictated by the desired chemical transformation. Their structural differences lead to distinct reactivities, particularly in stereoselective synthesis and polymerization.

3.1: this compound in Stereoselective Synthesis

This compound is a key substrate in modern organic synthesis, particularly in palladium-catalyzed reactions.[13] These reactions are fundamental for constructing complex organic molecules with high stereospecificity and regioselectivity, which is crucial in the synthesis of chiral pharmaceuticals and biologically active compounds.[13]

The presence of a chiral center in this compound makes it a valuable precursor for asymmetric synthesis. Palladium-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction, can proceed with high fidelity, allowing for the controlled formation of new stereocenters.[9][14]

Furthermore, enzymatic resolution is a powerful technique for obtaining enantiomerically pure forms of chiral compounds. Lipase-catalyzed hydrolysis or transesterification can be employed to separate the enantiomers of this compound or its derivatives, providing access to highly valuable chiral building blocks.

3.2: Methallyl Acetate in Polymer and Fine Chemical Synthesis

In contrast, methallyl acetate is widely used as a monomer in polymer chemistry.[14][15] Its incorporation into polymer chains can modify the material's properties, such as flexibility, adhesion, and chemical resistance.[15] However, as an allylic monomer, it is prone to degradative chain transfer, which can lead to lower polymerization rates and molecular weights compared to more reactive vinyl monomers.[16] The α-methyl group in methallyl acetate can also introduce steric hindrance, further influencing its polymerization behavior.[3]

Methallyl acetate also serves as a versatile intermediate in the synthesis of fine chemicals.[9][14] It is commonly used as a flavoring agent in the food and beverage industry due to its fruity aroma and as a fragrance component in perfumes and air fresheners.[9] Additionally, it is utilized as a solvent in the production of paints, coatings, and adhesives.[9]

3.3: Experimental Protocol: Synthesis of Methallyl Acetate via Fischer Esterification

The following is a representative protocol for the synthesis of methallyl acetate, illustrating a common laboratory procedure. The causality for each step is explained to provide a deeper understanding of the process.

Reaction: CH₂(C(CH₃))CH₂OH + CH₃COOH ⇌ CH₂(C(CH₃))CH₂OOCCH₃ + H₂O

Materials:

  • Methallyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Combine methallyl alcohol and a slight excess of glacial acetic acid (e.g., 1.2 equivalents) in a round-bottom flask equipped with a reflux condenser.

    • Rationale: A slight excess of acetic acid helps to drive the equilibrium towards the product side.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

    • Rationale: The strong acid protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures that the reaction temperature remains constant at the boiling point of the solvent.

  • Work-up and Neutralization: After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Rationale: The water wash removes the bulk of the sulfuric acid and excess acetic acid. The sodium bicarbonate wash neutralizes any remaining acidic catalyst, preventing acid-catalyzed hydrolysis of the ester product. The brine wash helps to remove residual water from the organic layer.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and purify the resulting methallyl acetate by distillation.

    • Rationale: The drying agent removes trace amounts of water that can interfere with purification and product stability. Distillation separates the desired ester from any remaining starting materials or high-boiling impurities.

fischer_esterification cluster_workflow Workflow for Methallyl Acetate Synthesis Start Combine Methallyl Alcohol and Acetic Acid Add_Catalyst Add H₂SO₄ Catalyst Start->Add_Catalyst 1. Reactants Reflux Heat to Reflux Add_Catalyst->Reflux 2. Catalysis Workup Cool and Perform Aqueous Work-up Reflux->Workup 3. Reaction Neutralize Wash with NaHCO₃ Solution Workup->Neutralize 4. Quenching Dry Dry with Anhydrous Salt Neutralize->Dry 5. Neutralization Purify Purify by Distillation Dry->Purify 6. Drying End Pure Methallyl Acetate Purify->End 7. Purification

Caption: A generalized workflow for the synthesis of methallyl acetate.

Section 4: Conclusion

This compound and methallyl acetate, while isomeric, are not interchangeable in chemical synthesis. Their distinct structural features lead to different reactivities and, therefore, different applications. This compound is a valuable chiral building block for stereoselective synthesis, particularly in palladium-catalyzed reactions. In contrast, methallyl acetate is more commonly employed in polymer chemistry and as an intermediate in the flavor and fragrance industry. A thorough understanding of their individual properties and reactivities, as outlined in this guide, is essential for their effective and appropriate use in research and development.

References

An In-depth Technical Guide to but-3-en-2-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of but-3-en-2-yl acetate, a versatile C6 ester that serves as a valuable building block in modern organic synthesis. Known for its role as a key substrate in palladium-catalyzed allylic substitution reactions, this compound is of significant interest to researchers in synthetic chemistry and drug development. This document details its nomenclature, physicochemical and spectroscopic properties, established synthesis protocols, and core applications, with a particular focus on the mechanistic underpinnings of its reactivity. The aim is to furnish researchers, scientists, and drug development professionals with a thorough and practical resource for the effective utilization of this reagent.

Chemical Identity and Nomenclature

But-3-en-2-yl acetate is a chiral unsaturated ester. The International Union of Pure and Applied Chemistry (IUPAC) has assigned it the systematic name but-3-en-2-yl acetate .[1] Due to its structural features, it is also commonly referred to by a variety of synonyms in the chemical literature and commercial catalogs. Understanding these alternative names is crucial for exhaustive literature searches and procurement.

Table 1: Nomenclature and Identifiers

IdentifierValueSource(s)
IUPAC Name but-3-en-2-yl acetate[1]
CAS Number 6737-11-7[1]
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [1][2]
Common Synonyms 1-Methylallyl acetate, 3-Buten-2-yl acetate, Acetic acid 3-buten-2-yl ester, 1-Methyl-2-propenyl acetate, 3-Acetoxy-1-butene
InChI Key LYWCPTCPTWCZSZ-UHFFFAOYSA-N
SMILES CC(C=C)OC(=O)C[2]

Physicochemical Properties

But-3-en-2-yl acetate is a colorless, highly flammable liquid.[3] A summary of its key physical and chemical properties is provided in Table 2, offering essential data for experimental design and safety assessments.

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid
Boiling Point 112 °C
Density 0.9 g/cm³
Flash Point 29.4 °C
Refractive Index 1.409
Storage Temperature 2-8 °C
LogP 1.124[2]
Topological Polar Surface Area 26.3 Ų[2]

Synthesis of but-3-en-2-yl acetate

The most direct and common laboratory synthesis of but-3-en-2-yl acetate involves the esterification of its corresponding alcohol, 3-buten-2-ol. This method provides a reliable route to the target compound.

Synthesis via Esterification of 3-Buten-2-ol

This procedure involves the reaction of 3-buten-2-ol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst. The use of a non-nucleophilic base like pyridine is common when using acetyl chloride to scavenge the HCl byproduct.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Butenol 3-Buten-2-ol Product but-3-en-2-yl acetate Butenol->Product + Ac₂O Ac2O Acetic Anhydride Pyridine Pyridine (Base) Byproduct Acetic Acid Product->Byproduct Forms

Caption: Synthesis of but-3-en-2-yl acetate via esterification.

Detailed Experimental Protocol

Materials:

  • 3-Buten-2-ol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-buten-2-ol and dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield pure but-3-en-2-yl acetate.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of but-3-en-2-yl acetate is primarily centered on its identity as an allylic acetate, making it an excellent electrophile in palladium-catalyzed allylic substitution reactions, most notably the Tsuji-Trost reaction.

The Tsuji-Trost Reaction (Palladium-Catalyzed Allylic Alkylation)

The Tsuji-Trost reaction is a powerful C-C, C-N, and C-O bond-forming reaction that involves the palladium-catalyzed substitution of an allylic leaving group with a nucleophile.[3][4][5] But-3-en-2-yl acetate serves as a classic substrate, where the acetate is the leaving group.

Mechanism: The catalytic cycle of the Tsuji-Trost reaction is well-established and proceeds through several key steps:[3][4][6]

  • Coordination: A Pd(0) catalyst coordinates to the double bond of but-3-en-2-yl acetate.

  • Oxidative Addition: The Pd(0) undergoes oxidative addition into the carbon-oxygen bond of the allylic acetate, leading to the expulsion of the acetate leaving group and the formation of a cationic (η³-allyl)Pd(II) complex. This step typically occurs with inversion of stereochemistry at the carbon center.

  • Nucleophilic Attack: A nucleophile (often a "soft" nucleophile like a malonate enolate) attacks one of the terminal carbons of the π-allyl ligand. For unsymmetrical substrates like but-3-en-2-yl acetate, the attack generally occurs at the less sterically hindered carbon.[3][6]

  • Reductive Elimination: This step regenerates the Pd(0) catalyst and forms the final product with the new bond.

TsujiTrost A Pd(0) Catalyst + but-3-en-2-yl acetate B η²-π-allyl Pd(0) Complex A->B Coordination C (η³-allyl)Pd(II) Complex (Cationic) B->C Oxidative Addition (- Acetate) D Product + Pd(0) C->D Nucleophilic Attack D->A Catalyst Regeneration Nu Nucleophile (e.g., Malonate) Nu->C

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Causality in Experimental Design

The choice of ligand, solvent, and nucleophile is critical for controlling the regioselectivity and stereoselectivity of the Tsuji-Trost reaction.[7]

  • Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst and influence its reactivity.[4] The steric and electronic properties of the ligand can direct the nucleophilic attack to a specific terminus of the π-allyl complex.

  • Nucleophiles: "Soft" nucleophiles (those with a pKa < 25 for their conjugate acid) typically attack the allyl moiety directly.[3] In contrast, "hard" nucleophiles may coordinate to the metal center first, followed by reductive elimination.[3]

  • Regioselectivity: With 1-substituted allylic acetates like but-3-en-2-yl acetate, nucleophilic attack generally occurs at the unsubstituted terminus (the '1' position of the butenyl system), leading to the linear product. This is due to steric hindrance at the substituted '3' position.

Representative Experimental Protocol: Alkylation with Dimethyl Malonate

Materials:

  • but-3-en-2-yl acetate (1.0 eq)

  • Dimethyl malonate (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium tert-butoxide (t-BuOK) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve dimethyl malonate in anhydrous THF.

  • Cool the solution to 0 °C and add t-BuOK portion-wise to generate the enolate. Stir for 20-30 minutes at this temperature.

  • To this solution, add Pd(PPh₃)₄, followed by a solution of but-3-en-2-yl acetate in anhydrous THF, added dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

The structure of but-3-en-2-yl acetate can be unequivocally confirmed through a combination of spectroscopic techniques. Representative data is compiled below.

Table 3: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.80ddd1HH-3
~5.25d1HH-4a (trans)
~5.15d1HH-4b (cis)
~5.30m1HH-2
~2.05s3HAcetyl CH₃
~1.25d3HC2-CH₃

Table 4: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
~170.0C=O
~138.0C-3
~115.0C-4
~72.0C-2
~21.0Acetyl CH₃
~20.0C2-CH₃

IR Spectroscopy: Key absorptions include a strong C=O stretch around 1740 cm⁻¹, a C-O stretch around 1240 cm⁻¹, and C=C stretching and =C-H bending vibrations characteristic of the vinyl group.

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 114, along with characteristic fragmentation patterns.

Safety and Handling

But-3-en-2-yl acetate is a highly flammable liquid and vapor.[3] It is also harmful if swallowed. Appropriate safety precautions must be taken during its handling and use.

  • Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant clothing, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

But-3-en-2-yl acetate is a readily accessible and highly useful synthetic intermediate. Its primary value lies in its application as an electrophile in palladium-catalyzed allylic substitution reactions, providing a reliable method for the formation of new carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its properties, synthesis, and reactivity, particularly the mechanistic nuances of the Tsuji-Trost reaction, enables chemists to strategically incorporate this building block into complex synthetic routes for natural products and pharmaceutical agents.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Methylallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-methylallyl acetate (IUPAC name: but-3-en-2-yl acetate), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering not just the data itself, but the scientific rationale behind its interpretation.

Introduction to this compound

This compound (CAS No: 6737-11-7) is an unsaturated ester with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1] Its structure, featuring both an alkene and an ester functional group, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization. Understanding these spectral features is paramount for quality control, reaction monitoring, and mechanistic studies involving this versatile molecule.

Below is a diagram illustrating the chemical structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol for NMR Data Acquisition

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher, such as a BRUKER AC-300.[1]

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a spectrum with adequate signal-to-noise.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals for each type of proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
H4 (-CH₃)1.25Doublet6.53H
H6 (-C(O)CH₃)2.05Singlet-3H
H1 (=CH₂)5.15 - 5.25Multiplet-2H
H3 (-CH(OAc)-)5.25 - 5.40Multiplet-1H
H2 (-CH=)5.80 - 5.95Multiplet-1H

Interpretation:

  • The methyl protons (H4) adjacent to the chiral center appear as a doublet around 1.25 ppm due to coupling with the methine proton (H3).

  • The acetate methyl protons (H6) are in a magnetically isolated environment and thus appear as a sharp singlet at approximately 2.05 ppm.

  • The terminal vinyl protons (H1) are diastereotopic and appear as a multiplet between 5.15 and 5.25 ppm. They are coupled to the other vinyl proton (H2) and the allylic proton (H3).

  • The methine proton (H3) , being deshielded by the adjacent oxygen atom, appears as a multiplet further downfield in the 5.25-5.40 ppm region. Its multiplicity arises from coupling to the vinyl protons (H1 and H2) and the methyl protons (H4).

  • The internal vinyl proton (H2) is the most deshielded proton in the vinyl system, appearing as a multiplet between 5.80 and 5.95 ppm, coupled to the terminal vinyl protons (H1) and the allylic proton (H3).

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in this compound.

Carbon AssignmentChemical Shift (δ) [ppm]
C4 (-CH₃)19.9
C6 (-C(O)CH₃)21.2
C3 (-CH(OAc)-)72.1
C1 (=CH₂)115.5
C2 (-CH=)138.8
C5 (C=O)170.2

Interpretation:

  • The two methyl carbons (C4 and C6) appear in the upfield region, with the acetate methyl carbon being slightly more deshielded.

  • The methine carbon (C3) bonded to the electronegative oxygen atom is significantly deshielded and appears around 72.1 ppm.

  • The sp² hybridized carbons of the double bond (C1 and C2) resonate in the characteristic downfield region for alkenes. The terminal C1 is more shielded than the internal C2.

  • The carbonyl carbon (C5) of the ester group is the most deshielded carbon, appearing at approximately 170.2 ppm, which is a typical value for ester carbonyls.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.

Experimental Protocol for IR Data Acquisition

Sample Preparation: For a liquid sample such as this compound, the IR spectrum is conveniently obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Acquisition: A background spectrum of the clean salt plates is recorded first. Subsequently, the spectrum of the sample is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The mid-IR region (4000-400 cm⁻¹) is the most informative for organic compounds.

IR Spectroscopic Data

The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3080C-H stretch=C-H (alkene)
~2980, 2930C-H stretch-C-H (alkane)
~1740C=O stretchEster
~1645C=C stretchAlkene
~1370C-H bend-CH₃
~1240C-O stretchEster
~990, 920C-H bend=C-H out-of-plane

Interpretation:

  • The presence of the alkene functional group is confirmed by the =C-H stretching vibration above 3000 cm⁻¹ and the C=C stretching vibration around 1645 cm⁻¹. The out-of-plane C-H bending vibrations are also characteristic.

  • The ester functional group is clearly identified by the very strong and sharp C=O stretching absorption at approximately 1740 cm⁻¹. The C-O stretching vibration around 1240 cm⁻¹ further supports the presence of the ester.

  • The absorptions below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol for MS Data Acquisition

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like this compound. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is a plot of the relative abundance of the detected ions as a function of their m/z ratio.

Mass Spectrometric Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) and several characteristic fragment ions.

m/zRelative IntensityProposed Fragment
114Low[C₆H₁₀O₂]⁺ (Molecular Ion)
99Moderate[M - CH₃]⁺
72High[C₄H₈O]⁺
57Moderate[C₃H₅O]⁺
43Base Peak[CH₃CO]⁺ (Acylium ion)
41High[C₃H₅]⁺ (Allyl cation)

Interpretation and Fragmentation Pathway: The fragmentation of this compound under EI conditions is driven by the formation of stable carbocations and neutral losses.

  • Molecular Ion (m/z 114): The peak corresponding to the intact molecule is often of low intensity due to the facile fragmentation of the ester.

  • Loss of a Methyl Group (m/z 99): Fragmentation of the molecular ion can occur via the loss of a methyl radical from the butenyl chain.

  • Formation of the Acylium Ion (m/z 43): The most prominent peak in the spectrum (the base peak) at m/z 43 corresponds to the highly stable acylium ion, [CH₃CO]⁺, formed by the cleavage of the C-O bond of the ester.

  • Formation of the Allyl Cation (m/z 41): The cleavage of the ester bond can also lead to the formation of the resonance-stabilized allyl cation, [C₃H₅]⁺.

  • Rearrangement and Fragmentation (m/z 72 and 57): Other significant peaks can arise from rearrangements and further fragmentation of the initial ions. For example, the peak at m/z 72 can be attributed to the [M - C₂H₂O]⁺ fragment.

The key fragmentation pathways are illustrated in the diagram below.

fragmentation M [C₆H₁₀O₂]⁺˙ m/z 114 F99 [C₅H₇O₂]⁺ m/z 99 M->F99 - •CH₃ F43 [CH₃CO]⁺ m/z 43 (Base Peak) M->F43 - •OC₄H₇ F71 [C₄H₇O]⁺ m/z 71 M->F71 - CH₃CO• F72 [C₄H₈O]⁺˙ m/z 72 M->F72 - C₂H₂O F41 [C₃H₅]⁺ m/z 41 F71->F41 - CH₂O

Caption: Proposed mass fragmentation pathways of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and alkene functional groups, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that serves as a structural fingerprint. This in-depth guide serves as a valuable resource for scientists and researchers, enabling the confident identification and utilization of this important chemical compound.

References

1H NMR and 13C NMR spectral analysis of 1-Methylallyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Methylallyl Acetate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound (also known as but-3-en-2-yl acetate). Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the core principles of spectral interpretation for this specific molecule. We will delve into the causality behind chemical shifts, spin-spin coupling, and signal integration, supported by tabulated data, detailed experimental protocols, and visual diagrams to provide a holistic understanding of the structural characterization of this compound.

Molecular Structure and Spectroscopic Assignment

This compound (C₆H₁₀O₂) is an ester with a chiral center and a terminal double bond, leading to a distinct and informative NMR spectrum.[1][2][3] Understanding the unique electronic environment of each proton and carbon is fundamental to accurate spectral assignment. The structure is presented below with systematic numbering to facilitate the discussion of NMR data.

Caption: Structure of this compound with Atom Numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Expertise & Causality: The chemical shift (δ) is primarily influenced by the electronegativity of adjacent atoms and anisotropic effects from π-systems.

  • H²: This methine proton is attached to a carbon (C²) which is bonded to an electronegative oxygen atom. This proximity causes significant deshielding, shifting its signal far downfield.

  • H³: As a vinylic proton, H³ resides in the characteristic alkene region of the spectrum. It is coupled to H², H⁴ᵃ, and H⁴ᵇ, resulting in a complex multiplet.

  • H⁴ᵃ and H⁴ᵇ: These are terminal vinylic protons. They are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They exhibit coupling to each other (geminal coupling) and to H³ (vicinal coupling).

  • H¹: The methyl protons on the allylic fragment are coupled to the methine proton H², resulting in a doublet.

  • H⁶: The methyl protons of the acetate group are isolated from other protons by the carbonyl group and the ester oxygen, thus they appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
Proton AssignmentChemical Shift (δ) [ppm] (Predicted)MultiplicityCoupling Constants (J) [Hz] (Predicted)Integration
H⁶ (CH₃-C=O)~2.05Singlet (s)N/A3H
H¹ (CH₃-CH)~1.28Doublet (d)~6.53H
H⁴ᵃ, H⁴ᵇ (=CH₂)~5.10 - 5.25Multiplet (m)Jtrans ≈ 17, Jcis ≈ 10, Jgem ≈ 1.52H
H² (-O-CH)~5.30 - 5.40Multiplet (m)-1H
H³ (=CH-)~5.80 - 5.95Multiplet (m)Jtrans ≈ 17, Jcis ≈ 10, Jvic ≈ 6.51H

¹³C NMR and DEPT Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[4]

Expertise & Causality:

  • DEPT-90: This experiment will only show signals for carbons with one attached proton (CH). For this compound, this means C² and C³ will be visible.

  • DEPT-135: This experiment displays CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (like C⁵) are not observed.[5]

  • C⁵ (C=O): The carbonyl carbon of the ester is the most deshielded carbon due to the strong electronegativity of the two oxygen atoms and resonance effects, placing it furthest downfield (~170 ppm).[6]

  • C³ and C⁴: These sp² hybridized carbons of the double bond appear in the typical alkene region (115-140 ppm).

  • C²: This sp³ carbon is directly attached to the electronegative ester oxygen, causing a significant downfield shift compared to a standard alkane carbon.

  • C¹ and C⁶: These methyl carbons are the most shielded and appear at the highest field (furthest upfield).

Table 2: Predicted ¹³C NMR and DEPT Data for this compound in CDCl₃
Carbon AssignmentChemical Shift (δ) [ppm] (Predicted)DEPT-90DEPT-135
C⁶ (CH₃-C=O)~21.2No SignalPositive
C¹ (CH₃-CH)~20.0No SignalPositive
C² (-O-CH)~72.5PositivePositive
C⁴ (=CH₂)~116.0No SignalNegative
C³ (=CH-)~138.0PositivePositive
C⁵ (C=O)~170.1No SignalNo Signal

Experimental Protocol

An accurate and reproducible protocol is essential for obtaining high-quality NMR spectra. This protocol is a self-validating system designed for consistency.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a standard for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition
  • Instrumentation: Spectra should be recorded on a high-resolution NMR spectrometer, for example, a Bruker Avance operating at a proton frequency of 400 MHz or higher.[6]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Utilize a standard single-pulse sequence.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all proton signals.

    • Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Employ a relaxation delay of 1-5 seconds to ensure quantitative integration.[6]

  • ¹³C NMR {¹H Decoupled} Acquisition:

    • Pulse Sequence: Use a standard pulse-acquire sequence with broadband proton decoupling. This simplifies the spectrum by collapsing all carbon signals into singlets.[6]

    • Spectral Width: Use a wide spectral width of 0-220 ppm.

    • Scans: A significantly larger number of scans is required (e.g., 1024 or more) due to the low natural abundance (~1.1%) of the ¹³C isotope.

    • DEPT Acquisition: Perform DEPT-90 and DEPT-135 experiments using standard spectrometer pulse programs to aid in carbon signal assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL CDCl₃ with TMS standard prep1->prep2 prep3 Homogenize in 5 mm NMR Tube prep2->prep3 acq_h1 ¹H NMR Acquisition (16 scans, 5s delay) prep3->acq_h1 Insert Sample acq_c13 ¹³C {¹H} NMR (1024+ scans) prep3->acq_c13 analysis1 Assign ¹H Signals: - Chemical Shift - Integration - Multiplicity acq_h1->analysis1 acq_dept DEPT-90 & DEPT-135 Experiments acq_c13->acq_dept analysis2 Assign ¹³C Signals: - Chemical Shift - DEPT Data acq_dept->analysis2 analysis3 Correlate Spectra to Molecular Structure analysis1->analysis3 analysis2->analysis3

Caption: Experimental and analytical workflow for NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous fingerprint of its molecular structure. The downfield shifts of the methine proton (H²) and its attached carbon (C²) are characteristic of their proximity to the ester oxygen. The vinylic protons and carbons give rise to distinct signals in their respective spectral regions, and their multiplicities confirm the connectivity within the allyl group. Finally, the singlet from the acetate methyl group and the far downfield signal of the carbonyl carbon complete the structural puzzle. By combining standard 1D NMR techniques with DEPT experiments, a definitive structural elucidation is efficiently achieved.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Methylallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive exploration of the infrared (IR) spectroscopic profile of 1-methylallyl acetate, also known as but-3-en-2-yl acetate.[1][2] As a molecule incorporating both an ester and an alkene functional group, its IR spectrum presents a rich landscape of vibrational modes. This document will delve into the theoretical underpinnings of its spectral features, provide a robust experimental protocol for obtaining a high-quality spectrum, and offer a detailed interpretation of the key absorption bands. The insights provided herein are grounded in established spectroscopic principles and are intended to empower researchers in the accurate identification and characterization of this and structurally related compounds.

Molecular Structure and its Spectroscopic Implications

This compound (C₆H₁₀O₂) possesses a distinct molecular architecture that dictates its interaction with infrared radiation.[1][3] The molecule is comprised of an acetate group esterified with a but-3-en-2-ol moiety. This combination of a carbonyl group (C=O), a carbon-carbon double bond (C=C), and various C-H and C-O single bonds gives rise to a characteristic and interpretable IR spectrum. Understanding the expected vibrational modes of these functional groups is paramount to a thorough spectral analysis.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of this compound is dominated by the vibrational frequencies of its constituent functional groups. The absorption of infrared radiation excites these bonds, causing them to stretch and bend at specific, quantized energy levels. The positions of the resulting absorption bands in the spectrum, expressed in wavenumbers (cm⁻¹), are indicative of the bond type, its environment within the molecule, and the masses of the atoms involved.

The Ester Group: A Trio of Intense Absorptions

The ester functional group is a strong absorber in the infrared region and typically exhibits a set of characteristic and intense peaks. For saturated esters, this often follows a "Rule of Three," referring to the prominent C=O and two C-O stretching vibrations.

  • C=O Stretching (νC=O): The most prominent feature in the spectrum of an ester is the carbonyl stretch. For a non-conjugated ester like this compound, this absorption is expected to be a strong, sharp band in the range of 1750-1735 cm⁻¹ .[4] The intensity of this band is due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.[2]

  • C-O Stretching (νC-O): Esters possess two distinct C-O single bonds, which give rise to two separate stretching vibrations, typically found in the fingerprint region between 1300-1000 cm⁻¹ .[4]

    • The asymmetric C-O-C stretch, involving the bond between the carbonyl carbon and the oxygen atom, is usually found in the 1290-1180 cm⁻¹ region and is typically strong and sharp.[5]

    • The symmetric O-C-C stretch, associated with the bond between the oxygen and the allylic carbon, appears at a lower frequency.

The Alkene Group: Characteristic Vibrations

The presence of the carbon-carbon double bond in the 1-methylallyl group introduces several other key absorption bands.

  • C=C Stretching (νC=C): The stretching of the carbon-carbon double bond typically gives rise to a peak of variable intensity in the 1680-1620 cm⁻¹ region.[1] For a monosubstituted alkene, this peak is often of medium to weak intensity.

  • =C-H Stretching (ν=C-H): The stretching vibrations of the C-H bonds on the double bond (vinylic C-H) occur at higher frequencies than those of sp³ hybridized carbons. These are expected as medium to weak bands in the 3100-3000 cm⁻¹ region.[6]

  • =C-H Bending (δ=C-H): Out-of-plane bending vibrations of the vinylic C-H bonds are also characteristic and can provide information about the substitution pattern of the alkene. These typically appear in the 1000-650 cm⁻¹ region.[6]

Aliphatic C-H Vibrations

The methyl and methine groups in the molecule will also produce characteristic C-H stretching and bending vibrations.

  • C-H Stretching (νC-H): The stretching of the sp³ C-H bonds in the methyl groups will result in absorptions in the 3000-2850 cm⁻¹ range.[6]

  • C-H Bending (δC-H): Bending vibrations of these C-H bonds will be present in the fingerprint region, typically around 1470-1370 cm⁻¹ .[6]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a reliable method for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound, a liquid at room temperature, using the Attenuated Total Reflectance (ATR) technique. ATR is a versatile and widely used sampling method for liquids and solids, requiring minimal sample preparation.[7]

Instrumentation and Materials
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample: this compound (neat liquid).

  • Cleaning Supplies: Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol) and lint-free wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and have been powered on for a sufficient time to stabilize.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

    • The background spectrum is stored in the instrument's memory and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal. Only a few drops are typically needed to completely cover the crystal surface.

  • Data Acquisition:

    • Initiate the sample scan. For a good signal-to-noise ratio, it is recommended to co-add multiple scans (e.g., 16 or 32).

    • The typical spectral range for analysis is 4000-400 cm⁻¹ .

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.

    • Label the significant peaks and compare their positions with established correlation charts and reference spectra if available.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to prevent cross-contamination of subsequent samples.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr 1. background Acquire Background Spectrum clean_atr->background 2. apply_sample Apply 1-Methylallyl Acetate Sample background->apply_sample 3. acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum 4. process_data Process Data (Baseline Correction, etc.) acquire_spectrum->process_data 5. interpret_spectrum Interpret Spectrum & Identify Peaks process_data->interpret_spectrum 6. end End interpret_spectrum->end

Caption: Experimental workflow for obtaining the FTIR spectrum of this compound.

Spectral Interpretation: Decoding the Vibrational Fingerprint

A detailed analysis of the IR spectrum of this compound involves the assignment of the observed absorption bands to their corresponding molecular vibrations. The following table summarizes the expected key absorptions.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000=C-H Stretch (vinylic)Medium to Weak
3000 - 2850C-H Stretch (aliphatic)Medium
1750 - 1735 C=O Stretch (ester) Strong, Sharp
1680 - 1620C=C Stretch (alkene)Medium to Weak
1470 - 1370C-H Bend (aliphatic)Medium
1290 - 1180C-O-C Asymmetric Stretch (ester)Strong
1300 - 1000C-O Symmetric Stretch & other vibrationsVariable
1000 - 650=C-H Bend (out-of-plane)Medium to Strong

Key Interpretive Points:

  • The presence of a very strong, sharp peak around 1740 cm⁻¹ is the most definitive evidence for the ester functional group.

  • The appearance of a peak in the 1650 cm⁻¹ region, along with bands above 3000 cm⁻¹ , confirms the presence of the alkene moiety.

  • The region between 1300 cm⁻¹ and 1000 cm⁻¹ will likely contain multiple overlapping bands corresponding to the C-O stretches and C-H bending vibrations, forming part of the complex "fingerprint region" which is unique to the molecule.

Conclusion

The infrared spectrum of this compound provides a wealth of information for its structural elucidation and quality control. By understanding the theoretical basis of the vibrational modes of its ester and alkene functional groups, and by following a robust experimental protocol, researchers can confidently acquire and interpret its unique spectral fingerprint. This guide serves as a foundational resource for scientists and professionals engaged in the analysis of this and similar molecules, promoting scientific integrity and enabling deeper insights into molecular structure and function.

References

The Fragmentation Roadmap of 1-Methylallyl Acetate: An In-Depth Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 1-methylallyl acetate (also known as but-3-en-2-yl acetate). Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, offering mechanistic insights and practical analytical guidance. Our approach moves beyond a simple cataloging of fragments to explain the causal factors driving the fragmentation cascade, ensuring a robust and self-validating understanding of the process.

Introduction: The Analytical Significance of Fragmentation Patterns

In the realm of chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. The fragmentation patterns generated under electron ionization provide a veritable fingerprint of a molecule, revealing inherent structural motifs and bond stabilities. For a molecule like this compound, an unsaturated ester with a molecular weight of 114.14 g/mol , its fragmentation is a rich interplay of charge localization, radical stabilization, and rearrangement reactions.[1] Understanding these pathways is not merely an academic exercise; it is fundamental to the confident identification of this and related structures in complex matrices, a common challenge in pharmaceutical and flavor chemistry.

Core Fragmentation Pathways of this compound

Upon electron ionization, this compound (C₆H₁₀O₂) forms a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 114. This energetic radical cation is transient and undergoes a series of fragmentation reactions to yield more stable charged and neutral species. The principal fragments observed in the mass spectrum of this compound are summarized below.

m/zProposed Fragment IonRelative Intensity
43[CH₃CO]⁺Base Peak (100%)
72[C₄H₈O]⁺˙High
55[C₄H₇]⁺Moderate
54[C₄H₆]⁺˙Moderate
99[M - CH₃]⁺Low
70[C₅H₆O]⁺˙Low

Note: Relative intensities are qualitative and based on typical EI-MS spectra.

The Genesis of the Base Peak: Alpha-Cleavage and the Acylium Ion (m/z 43)

The most abundant ion in the mass spectrum of this compound is the acylium ion, [CH₃CO]⁺, at m/z 43.[1][2] Its formation is a classic example of alpha-cleavage, a highly favored fragmentation pathway for carbonyl compounds.[2] The driving force for this cleavage is the stability of the resulting acylium ion, where the positive charge is stabilized by resonance with the lone pair of electrons on the oxygen atom.

The mechanism proceeds as follows:

  • Ionization: An electron is ejected from the non-bonding lone pair of the carbonyl oxygen, forming the molecular ion.

  • Homolytic Cleavage: The bond between the carbonyl carbon and the ether oxygen undergoes homolytic cleavage. One electron moves to form a triple bond with the carbonyl carbon, while the other remains on the 1-methylallyl radical.

This process results in the highly stable acylium cation and a neutral 1-methylallyl radical.

G cluster_0 Alpha-Cleavage mol [C₆H₁₀O₂]⁺˙ (m/z 114) frag1 [CH₃CO]⁺ (m/z 43) mol->frag1 α-cleavage rad1 •C₄H₇ (neutral) mol->rad1 G cluster_1 McLafferty Rearrangement mol [C₆H₁₀O₂]⁺˙ (m/z 114) frag2 [C₄H₈O]⁺˙ (m/z 72) mol->frag2 γ-H transfer neu1 C₂H₄ (neutral) mol->neu1 G cluster_2 C-O Bond Cleavage mol [C₆H₁₀O₂]⁺˙ (m/z 114) frag3 [C₄H₇]⁺ (m/z 55) mol->frag3 heterolytic cleavage rad2 •OOCCH₃ (neutral) mol->rad2 G cluster_3 Neutral Loss of Acetic Acid mol [C₆H₁₀O₂]⁺˙ (m/z 114) frag4 [C₄H₆]⁺˙ (m/z 54) mol->frag4 rearrangement & elimination neu2 CH₃COOH (neutral) mol->neu2

References

Physical properties of 1-Methylallyl acetate (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-Methylallyl Acetate

For professionals in the fields of chemical research, drug development, and materials science, a precise understanding of the physical properties of chemical intermediates is paramount for process design, safety, and quality control. This guide provides a comprehensive technical overview of two key physical properties of this compound (CAS 6737-11-7): its boiling point and density. Beyond a simple tabulation of values, this document delves into the experimental methodologies for their determination, offering a practical framework for laboratory validation.

Chemical Identity and Isomeric Considerations

This compound, systematically named but-3-en-2-yl ethanoate, is an organic ester with the chemical formula C₆H₁₀O₂.[1][2] It is crucial to distinguish this compound from its isomers, as they possess distinct physical properties. Common isomers include:

  • Crotyl acetate (but-2-en-1-yl acetate): Boiling point of 128-130°C and a density of approximately 0.919 g/cm³.[3]

  • Methallyl acetate (2-methylprop-2-enyl acetate): Boiling point of 122°C and a density of 0.906 g/cm³.

This guide focuses exclusively on this compound (CAS 6737-11-7).

Core Physical Properties

The boiling point and density are fundamental physical constants that provide insights into the intermolecular forces and purity of a substance.

Data Presentation

The physical properties of this compound are summarized in the table below. The presented values are collated from various authoritative sources.

Physical PropertyValueSource(s)
Boiling Point 111.855 °C (at normal pressure)[1]
Density 893.129 kg/m ³ (0.893 g/cm³) at 25°C[1]
Molecular Weight 114.14 g/mol [2]
CAS Number 6737-11-7[1][4]
IUPAC Name but-3-en-2-yl ethanoate[1]

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the boiling point and density of this compound. These protocols are designed to be self-validating, ensuring a high degree of accuracy and reproducibility.

Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[5] The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]

Experimental Protocol:

  • Apparatus Setup:

    • Securely clamp a Thiele tube to a ring stand within a fume hood.

    • Fill the Thiele tube with mineral oil to a level slightly above the side arm.

    • Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or a small section of rubber tubing.

    • Add approximately 0.5 mL of this compound to the small test tube.

    • Place a capillary tube, sealed at one end, into the small test tube with the open end downwards.

    • Insert the thermometer assembly into the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The design of the tube will allow for the circulation of the heated oil.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool.

  • Boiling Point Measurement:

    • As the liquid cools, the stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] Record this temperature.

    • For accuracy, it is advisable to repeat the determination.

Causality Behind Experimental Choices:

  • The use of a Thiele tube ensures uniform heating of the sample through the natural convection of the mineral oil.

  • The inverted capillary tube traps the vapor of the substance, allowing for a clear visual indication of when the vapor pressure equals the atmospheric pressure.

Diagram of Boiling Point Determination Workflow:

BoilingPointDetermination start Start setup Apparatus Setup Clamp Thiele Tube Fill with Mineral Oil Prepare Sample and Thermometer Assembly start->setup heat Heating Gently heat side arm Observe bubble stream setup->heat cool Cooling Remove heat Monitor for liquid entry into capillary heat->cool record Record Boiling Point cool->record DensityDetermination cluster_calibration Pycnometer Calibration cluster_measurement Sample Measurement weigh_empty Weigh Empty Pycnometer (m_pycnometer) fill_water Fill with Deionized Water weigh_empty->fill_water weigh_full_water Weigh Pycnometer + Water (m_pycnometer+water) fill_water->weigh_full_water calc_vol Calculate Pycnometer Volume (V_pycnometer) weigh_full_water->calc_vol fill_sample Fill with this compound calc_vol->fill_sample weigh_full_sample Weigh Pycnometer + Sample (m_pycnometer+sample) fill_sample->weigh_full_sample calc_mass_sample Calculate Sample Mass (m_sample) weigh_full_sample->calc_mass_sample calc_density Calculate Density (ρ_sample = m_sample / V_pycnometer) calc_mass_sample->calc_density

References

The Solubility Profile of 1-Methylallyl Acetate: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Role and Properties of 1-Methylallyl Acetate

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of this compound, featuring both a polar ester group and a nonpolar butenyl hydrocarbon chain, results in a molecule of moderate polarity.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [2][3]
Boiling Point 111.85 °C[1]
logP (Octanol/Water Partition Coefficient) 1.124 (Crippen Calculated)[3]
logWS (Water Solubility) -1.16 (Crippen Calculated)[3]

The octanol-water partition coefficient (logP) of 1.124 indicates a greater affinity for the nonpolar octanol phase over the polar water phase, suggesting limited water solubility. This is further supported by the calculated log of water solubility (logWS) of -1.16.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is the foundational principle in predicting solubility. This concept is based on the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.

The key intermolecular forces at play include:

  • Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

  • Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule.

  • Hydrogen Bonding: A special type of dipole-dipole interaction between a hydrogen atom in a polar bond (e.g., O-H, N-H) and an electronegative atom (O, N, F).

This compound can act as a hydrogen bond acceptor via its carbonyl and ester oxygen atoms, but it cannot act as a hydrogen bond donor.[4] This ability to accept hydrogen bonds contributes to its solubility in certain polar solvents.

Solubility of this compound in Common Laboratory Solvents

Based on its moderately polar nature, this compound is expected to be soluble in a wide range of organic solvents. Its solubility in water, however, is limited. The following sections provide a detailed analysis of its expected solubility in different solvent classes.

Polar Protic Solvents

These solvents (e.g., water, ethanol, methanol, acetic acid) can engage in hydrogen bonding. While this compound can accept hydrogen bonds, its hydrocarbon backbone is hydrophobic. Esters with shorter hydrocarbon chains are more water-soluble than those with longer chains.[5]

  • Water: Expected to have low solubility. The hydrophobic butenyl group limits its miscibility with water.

  • Alcohols (Methanol, Ethanol, Propanol): Expected to be miscible. The alkyl chains of the alcohols can interact with the nonpolar part of the ester, while the hydroxyl groups can interact with the polar ester group.

Polar Aprotic Solvents

These solvents (e.g., acetone, ethyl acetate, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) have dipole moments but do not have O-H or N-H bonds for hydrogen donation.

  • Acetone, Ethyl Acetate, Acetonitrile: Expected to be highly soluble. The dipole-dipole interactions between the solvent and the ester group of this compound will be significant.

  • DMF, DMSO: Expected to be miscible. These are highly polar solvents capable of strong dipole-dipole interactions.

Nonpolar Solvents

These solvents (e.g., hexane, toluene, diethyl ether, chloroform) have low dielectric constants and are not capable of significant dipole-dipole interactions or hydrogen bonding.

  • Hexane, Toluene: Expected to be soluble. The nonpolar hydrocarbon chain of this compound will interact favorably with these nonpolar solvents through van der Waals forces.

  • Diethyl Ether, Chloroform: Expected to be highly soluble. These solvents have some polarity and can engage in dipole-dipole interactions with the ester.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a substance.

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected solvent

  • Scintillation vials or flasks with airtight caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Pipettes and syringes

  • Syringe filters (0.45 µm)

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solute to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solute.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using a calibrated analytical method (e.g., GC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Self-Validating System:
  • Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau, confirming equilibrium.

  • Mass Balance: After determining the concentration of the saturated solution, the amount of undissolved solute can be measured to perform a mass balance calculation, adding another layer of validation.

Visualizing Solubility Concepts

Molecular Structure and Polarity

Caption: Molecular structure of this compound highlighting its polar and nonpolar regions.

Solubility Workflow

G start Start: Solubility Query solute_props Identify Solute Properties (this compound) - Polarity - H-bonding capability start->solute_props predict Predict Solubility ('Like Dissolves Like') solute_props->predict solvent_props Identify Solvent Properties - Polar Protic - Polar Aprotic - Nonpolar solvent_props->predict experiment Experimental Verification (Shake-Flask Method) predict->experiment data Quantitative Solubility Data experiment->data end End: Application in Research data->end

Caption: A logical workflow for determining and applying solubility data.

Conclusion

This compound is a moderately polar ester with good solubility in a wide array of common organic laboratory solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons. Its solubility in water is limited due to the presence of a hydrophobic butenyl group. The principles of "like dissolves like" and an understanding of intermolecular forces provide a strong predictive framework for its behavior. For applications requiring precise solubility values, the shake-flask method offers a robust and validated experimental protocol. This guide provides the foundational knowledge and practical tools necessary for researchers and professionals to confidently handle and utilize this compound in their work.

References

A Comprehensive Technical Guide to the Synthesis of 1-Methylallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive review of the principal synthetic methodologies for producing 1-methylallyl acetate (also known as but-3-en-2-yl acetate), a valuable chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document offers a critical examination of prevalent synthetic routes, including the direct esterification of crotyl alcohol, nucleophilic substitution of crotyl halides, and the industrial-scale palladium-catalyzed acetoxylation of butenes. Each method is analyzed through the lens of scientific integrity and practical application, focusing on reaction mechanisms, experimental protocols, process optimization, and comparative analysis of efficiency and environmental impact. This guide aims to equip the reader with the foundational knowledge and field-proven insights necessary to make informed decisions in the laboratory and pilot plant settings.

Introduction: The Significance of this compound

This compound (Figure 1) and its isomer, crotyl acetate, are important building blocks in organic synthesis. The presence of a reactive double bond and an ester functionality allows for a variety of subsequent transformations, making them key intermediates in the production of pharmaceuticals, agrochemicals, and polymers. The strategic importance of these allylic acetates necessitates robust, efficient, and scalable synthetic routes. This guide provides a detailed exploration of the primary methods for the synthesis of this compound, with a focus on the underlying chemical principles that govern each transformation.

Figure 1: Structure of this compound

CC(C=C)OC(=O)C (SMILES)[1]

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into three main approaches:

  • Fischer-Speier Esterification: The acid-catalyzed reaction of crotyl alcohol with acetic acid or its anhydride. This is a classic and versatile laboratory method.

  • Nucleophilic Substitution: The reaction of a crotyl halide with an acetate salt. This method is often employed for small to medium-scale synthesis.

  • Palladium-Catalyzed Allylic C-H Acetoxylation: The direct oxidation of butenes in the presence of acetic acid and a palladium catalyst. This is the preferred method for large-scale industrial production.

The choice of synthetic route is often dictated by factors such as the desired scale of production, cost of starting materials, required purity of the final product, and environmental considerations. The following sections will delve into the specifics of each of these methods.

Fischer-Speier Esterification: A Laboratory Mainstay

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester and water.[2] In the context of this compound synthesis, this involves the reaction of crotyl alcohol with acetic acid.

Reaction Mechanism

The mechanism of Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:[3][4][5]

  • Protonation of the Carbonyl: The carboxylic acid is protonated by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic Attack: The alcohol (crotyl alcohol) acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, it is common practice to either use an excess of one of the reactants (typically the less expensive one) or to remove water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.[5][6]

Experimental Protocol: Synthesis of this compound via Fischer Esterification

Materials:

  • Crotyl alcohol (a mixture of cis/trans isomers)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium bicarbonate solution (for neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (drying agent)

  • Diethyl ether (extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add crotyl alcohol (1.0 eq) and an excess of glacial acetic acid (1.5 eq).[7]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing until no more water is collected, indicating the reaction has reached completion (typically 4-6 hours).[6]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and excess acetic acid), and finally with brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Causality and Optimization:
  • Excess Acetic Acid: Using an excess of acetic acid shifts the reaction equilibrium towards the formation of the ester, increasing the yield.[6]

  • Water Removal: The Dean-Stark apparatus is crucial for removing the water byproduct, which also drives the equilibrium forward.[6]

  • Catalyst Choice: While sulfuric acid is a common choice, solid acid catalysts like Amberlyst-15 can also be used, which can simplify the work-up procedure as they can be easily filtered off.[7]

  • Temperature Control: The reaction temperature should be high enough to allow for a reasonable reaction rate but not so high as to cause decomposition of the starting materials or product.

Nucleophilic Substitution: A Versatile Approach

The synthesis of this compound can also be achieved through a nucleophilic substitution reaction, typically an S(_N)2 reaction, where an acetate ion displaces a leaving group (usually a halide) from a crotyl substrate.[9]

Reaction Mechanism

In this method, sodium acetate or another acetate salt provides the nucleophilic acetate anion. This anion attacks the electrophilic carbon atom of the crotyl halide (e.g., crotyl chloride or bromide), displacing the halide ion to form this compound. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the acetate ion.

It is important to note that since the starting material is an allylic halide, there is a possibility of forming a mixture of this compound and crotyl acetate due to the potential for allylic rearrangement. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substrate.

Experimental Protocol: Synthesis from Crotyl Chloride

Materials:

  • Crotyl chloride

  • Anhydrous sodium acetate

  • Diethylene glycol (solvent)[6]

  • Water

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous sodium acetate (1.2 eq) and diethylene glycol.

  • Heat the mixture with stirring to approximately 80-100 °C.

  • Slowly add crotyl chloride (1.0 eq) to the heated mixture.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the sodium chloride byproduct and the diethylene glycol solvent.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Purify the product by fractional distillation.

Field-Proven Insights and Optimization:
  • Solvent Choice: The use of high-boiling polar aprotic solvents like diethylene glycol can significantly improve the reaction rate and yield by increasing the solubility of sodium acetate.[6] A small amount of water (0.1-2.0 wt%) has been reported to increase the reaction rate, but excessive amounts can lead to hydrolysis of the product.[6]

  • Phase-Transfer Catalysis: In less polar solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the transfer of the acetate anion into the organic phase, thereby accelerating the reaction.[9]

  • Side Reactions: The primary side products are typically crotyl alcohol (from hydrolysis of the starting material or product) and dicrotyl ether.[6] Careful control of the water content in the reaction mixture is crucial to minimize these side reactions.

Palladium-Catalyzed Allylic C-H Acetoxylation: The Industrial Route

For the large-scale industrial production of this compound, the palladium-catalyzed acetoxylation of butenes is the most economically viable and atom-economical method. This reaction involves the direct functionalization of a C-H bond, a key goal in modern organic synthesis.

Reaction Mechanism

The mechanism of palladium-catalyzed allylic acetoxylation is complex and involves a Pd(II)/Pd(0) catalytic cycle.[4][10] A plausible mechanism is as follows:

  • Allylic C-H Activation: A Pd(II) species activates an allylic C-H bond of the butene molecule, forming a π-allyl palladium(II) intermediate and a proton. An acetate ligand on the palladium can facilitate this hydrogen abstraction.[4]

  • Nucleophilic Attack: An acetate ion attacks the π-allyl palladium complex. This can occur either externally from the solution or internally from an acetate ligand coordinated to the palladium center.

  • Reductive Elimination: The C-O bond is formed through reductive elimination from the Pd(II) center, yielding the this compound product and a Pd(0) species.

  • Reoxidation of Pd(0): The Pd(0) is reoxidized back to the active Pd(II) catalyst by a stoichiometric oxidant to complete the catalytic cycle. In industrial processes, molecular oxygen is the preferred oxidant for its low cost and environmental benignity, often in conjunction with a co-catalyst system.[11][12]

The regioselectivity of the nucleophilic attack on the unsymmetrical π-allyl intermediate determines the ratio of this compound to crotyl acetate. This is a critical aspect of the process and is influenced by the ligands on the palladium catalyst, the solvent, and other reaction parameters.[4][13]

Catalyst Systems and Regioselectivity

The choice of ligands coordinated to the palladium center plays a crucial role in controlling the regioselectivity of the acetoxylation. Electron-donating ligands can influence the electron density at the terminal carbons of the π-allyl intermediate, thereby directing the nucleophilic attack of the acetate ion. For instance, the use of specific nitrogen-containing ligands, such as 4,5-diazafluorenone, has been shown to favor the formation of linear allylic acetoxylation products from terminal alkenes.[11][12]

Industrial Process Considerations

The industrial synthesis of this compound via butene acetoxylation is a continuous process carried out in the gas or liquid phase. Key process parameters that are optimized for maximum yield and selectivity include:

  • Catalyst Composition: The catalyst typically consists of palladium supported on a high-surface-area material, often with co-catalysts to promote the reoxidation of palladium.

  • Temperature and Pressure: The reaction is carried out at elevated temperatures and pressures to ensure a high reaction rate and to maintain the reactants in the desired phase.

  • Feed Composition: The ratio of butene, acetic acid, and oxygen in the feed stream is carefully controlled to optimize the reaction and minimize the risk of forming explosive mixtures.

  • Product Separation: The product mixture, which contains this compound, crotyl acetate, unreacted starting materials, and byproducts, is separated by fractional distillation.

Comparative Analysis of Synthetic Routes

To provide a clear overview for researchers and process chemists, the three primary synthetic routes are compared in the table below based on several key metrics.

Metric Fischer Esterification Nucleophilic Substitution Palladium-Catalyzed Acetoxylation
Starting Materials Crotyl alcohol, Acetic acidCrotyl halide, Acetate saltButenes, Acetic acid, Oxygen
Typical Scale LaboratoryLaboratory to PilotIndustrial
Atom Economy ModerateModerateHigh
Yields Moderate to High (equilibrium)HighHigh (optimized process)
Key Advantages Simple procedure, readily available starting materialsGood yields, well-understood mechanismHigh atom economy, uses inexpensive feedstocks
Key Disadvantages Reversible reaction, requires water removalUse of halogenated starting materials, potential for allylic rearrangementComplex catalyst system, requires high pressure/temperature, regioselectivity control is crucial
Green Chemistry Perspective Use of strong acid catalyst, potential for solvent waste in work-upGenerates halide salt wasteUses O2 as oxidant, direct C-H activation is a green approach, but palladium is a precious metal

Purification and Characterization

Regardless of the synthetic method employed, the final product, this compound, must be purified and its identity and purity confirmed.

Purification

The most common method for purifying this compound is fractional distillation .[9][14] This technique is effective in separating the product from unreacted starting materials, solvents, and byproducts with different boiling points.

A typical work-up procedure before distillation involves:

  • Neutralization: Washing the crude product with a weak base (e.g., sodium bicarbonate solution) to remove any acidic catalysts or byproducts.[6][8]

  • Extraction: Using a suitable organic solvent to extract the product from an aqueous phase.[8]

  • Drying: Treating the organic layer with a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water.[6]

Characterization

The identity and purity of the synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the components of the sample, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for positive identification and quantification of impurities.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both

    1^11
    H and
    13^{13}13
    C NMR spectroscopy provide detailed information about the molecular structure of the compound, confirming the connectivity of the atoms and the presence of the characteristic functional groups.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the key functional groups in the molecule, such as the C=O stretch of the ester and the C=C stretch of the alkene.

Safety Considerations

It is imperative to handle all chemicals involved in the synthesis of this compound with appropriate safety precautions in a well-ventilated fume hood.

  • Crotyl alcohol and crotyl chloride are flammable and toxic.

  • Acetic acid and sulfuric acid are corrosive.

  • This compound is a flammable liquid and may cause skin and eye irritation.[1]

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Future Outlook

The synthesis of this compound is a well-established field with several reliable methods available to chemists. For laboratory-scale synthesis, Fischer esterification and nucleophilic substitution offer convenient and effective routes. For industrial-scale production, palladium-catalyzed allylic C-H acetoxylation of butenes is the superior method due to its high atom economy and the use of inexpensive feedstocks.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for allylic C-H functionalization. This includes the design of catalysts that can operate under milder conditions, utilize even more environmentally friendly oxidants, and exhibit higher regioselectivity. The application of green chemistry principles, such as the use of renewable starting materials and the minimization of waste, will continue to be a driving force in the innovation of synthetic routes to this compound and other valuable chemical intermediates.

References

Discovery and history of 1-Methylallyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methylallyl Acetate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (IUPAC name: but-3-en-2-yl acetate), a versatile allylic acetate ester. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's historical context, physicochemical properties, and core synthetic methodologies. Emphasis is placed on explaining the causality behind experimental choices, particularly in modern catalytic processes. The guide includes detailed, step-by-step protocols for laboratory synthesis and analytical characterization, supported by quantitative data tables and mechanistic diagrams to ensure scientific integrity and practical utility.

Introduction and Historical Context

Structural Characterization and Nomenclature

This compound, systematically named but-3-en-2-yl acetate according to IUPAC nomenclature, is an organic ester with the chemical formula C₆H₁₀O₂.[1][2] Its structure features an acetate group attached to the second carbon of a butene chain, where the double bond is between carbons 3 and 4. This arrangement classifies it as a secondary allylic acetate. The term "allylic" is critical, as it describes the saturated carbon atom adjacent to a carbon-carbon double bond, a position that confers unique and valuable reactivity.[2] It is important to distinguish this compound from its isomers, such as crotyl acetate (but-2-en-1-yl acetate) and methallyl acetate (2-methylprop-2-enyl acetate), as the position of the methyl group and the double bond significantly influences its chemical behavior.

Historical Perspective and Significance

The study of allylic acetates as a chemical class began in the mid-20th century, with initial research focusing on their synthesis and pyrolysis.[2] However, the true synthetic potential of these molecules was unlocked with the advent of transition metal catalysis in the latter half of the century. The development of palladium-catalyzed reactions, in particular, transformed allylic acetates from simple intermediates into powerful electrophiles for constructing complex carbon-carbon and carbon-heteroatom bonds.[2][3] this compound is a quintessential example of this class, serving as a key building block in contemporary organic synthesis. Its utility lies in the ability to undergo regio- and stereoselective transformations, a cornerstone of modern asymmetric synthesis for producing chiral molecules in the pharmaceutical and agrochemical industries.[3]

Physicochemical and Spectroscopic Properties

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for designing experimental setups, purification procedures, and safety protocols.

PropertyValueSource(s)
CAS Number 6737-11-7[1][4][5]
Molecular Formula C₆H₁₀O₂[1][4][6]
Molecular Weight 114.14 g/mol [1][4]
IUPAC Name but-3-en-2-yl acetate[1][2]
Appearance Colorless liquidN/A
Boiling Point 111.85 °C[5]
Melting Point -90.2 °C[5]
Density ~0.919 g/cm³[7]
Synonyms 1-Methyl-2-propenyl acetate, 3-Buten-2-ol acetate[4][8]
Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. The expected key signals are summarized below.

Spectroscopy TypeKey Signals and AssignmentsSource(s)
¹H NMR (CDCl₃)δ ~5.8 (m, 1H, -CH=), δ ~5.2 (m, 2H, =CH₂), δ ~5.1 (m, 1H, -CHOAc), δ ~2.0 (s, 3H, -C(O)CH₃), δ ~1.3 (d, 3H, -CH(CH₃ )OAc)[1]
¹³C NMR (CDCl₃)δ ~170 (C=O), δ ~138 (-CH=), δ ~116 (=CH₂), δ ~72 (-CHOAc), δ ~21 (-C(O)CH₃), δ ~20 (-CH(CH₃)OAc)[1]
Infrared (IR) ~3080 cm⁻¹ (=C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1240 cm⁻¹ (C-O stretch), ~920 cm⁻¹ (=C-H bend)[1]
Mass Spec (GC-MS) Molecular Ion (M⁺) at m/z = 114. Key fragments: m/z = 71 [M-CH₃CO]⁺, m/z = 43 [CH₃CO]⁺[1][8]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on factors such as starting material availability, desired scale, and atom economy.

Protocol 1: Fischer Esterification of 3-Buten-2-ol

This classical method involves the acid-catalyzed reaction between the corresponding alcohol (3-buten-2-ol) and acetic acid (or acetic anhydride). It is a straightforward and reliable laboratory-scale synthesis.

Causality: The reaction is driven by the protonation of the acetic acid carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which activates it for nucleophilic attack by the hydroxyl group of 3-buten-2-ol. The removal of water, often accomplished using a Dean-Stark apparatus, is crucial to shift the equilibrium towards the product, maximizing the yield according to Le Châtelier's principle.

Experimental Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.

  • Reactants: Charge the flask with 3-buten-2-ol (1.0 eq.), glacial acetic acid (1.5 eq.), and a hydrocarbon solvent (e.g., toluene) to facilitate azeotropic water removal.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.02 eq.) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue heating until no more water is collected (typically 3-5 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-Buten-2-ol, Acetic Acid, & Toluene B Add H₂SO₄ Catalyst A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Water Collection C->D E Cool & Transfer to Separatory Funnel D->E F Wash with H₂O, NaHCO₃, Brine E->F G Dry over Na₂SO₄ F->G H Fractional Distillation G->H I Pure this compound H->I

Caption: Fischer Esterification workflow for this compound synthesis.

Protocol 2: Palladium-Catalyzed Allylic Substitution

Modern synthetic chemistry often employs palladium catalysis for its high efficiency and selectivity. The Tsuji-Trost reaction is a powerful method for allylic functionalization. While typically used for alkylation, the principles can be applied to the synthesis of allylic acetates from precursors like allylic carbonates or chlorides.

Causality: This reaction proceeds via a π-allyl palladium intermediate. A palladium(0) catalyst undergoes oxidative addition to an allylic substrate (e.g., 1-methylallyl carbonate) to form a cationic Pd(II)-allyl complex. This complex is an excellent electrophile that can then be attacked by an acetate nucleophile, followed by reductive elimination to regenerate the Pd(0) catalyst and form the desired product. The choice of ligand is critical for controlling regioselectivity and, in asymmetric versions, enantioselectivity.

Experimental Protocol:

  • Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add the palladium catalyst precursor (e.g., [Pd(allyl)Cl]₂) (1-2 mol%) and a suitable phosphine ligand (e.g., PPh₃) (2-4 mol%) to an oven-dried flask.

  • Solvent & Reagents: Add a dry, aprotic solvent (e.g., THF). Add the starting material, such as 1-methylallyl carbonate (1.0 eq.), followed by a source of acetate, such as tetrabutylammonium acetate (1.2 eq.).

  • Reaction: Stir the resulting mixture at the desired temperature (e.g., 60 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the pure this compound.

Mechanism Diagram:

G pd0 LₙPd(0) oxidative_add Oxidative Addition pd0->oxidative_add + Allyl-X substrate Allyl-X (e.g., 1-Methylallyl Carbonate) substrate->oxidative_add pi_allyl [LₙPd(II)-π-allyl]⁺X⁻ oxidative_add->pi_allyl nuc_attack Nucleophilic Attack pi_allyl->nuc_attack nucleophile AcO⁻ nucleophile->nuc_attack + AcO⁻ product_complex [LₙPd(II)-product] nuc_attack->product_complex reductive_elim Reductive Elimination product_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Allyl-OAc (this compound) reductive_elim->product

Caption: Catalytic cycle for Palladium-catalyzed allylic substitution.

Applications in Organic Synthesis

The primary value of this compound lies in its role as a versatile electrophile in palladium-catalyzed allylic alkylation reactions (Tsuji-Trost reaction). This reaction forms a new carbon-carbon or carbon-heteroatom bond at the allylic position with high levels of control.[2][3]

The reaction allows for the stereospecific and regioselective formation of complex molecules, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds.[2] Nucleophiles ranging from soft carbon nucleophiles (e.g., malonates) to amines and phenols can be used, making it a robust tool for molecular construction.

Analytical and Characterization Protocols

Protocol: Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound is a critical, self-validating step in any synthetic workflow.

Experimental Protocol:

  • Sample Preparation (NMR): Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]

  • NMR Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a spectral width of ~15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[9]

    • ¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of 0-220 ppm. A greater number of scans will be required compared to the proton spectrum.[9]

  • Sample Preparation (IR): Prepare a thin film of the neat liquid sample between two NaCl or KBr salt plates.

  • IR Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. Record a background spectrum first, then the sample spectrum.[9]

  • Sample Preparation (GC-MS): Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS Acquisition: Inject the sample into a GC-MS system. The GC will separate any impurities, and the mass spectrometer will provide fragmentation data to confirm the molecular weight and structure.

Workflow Diagram:

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms GC-MS Analysis start Purified Product prep_nmr Dissolve in CDCl₃ with TMS start->prep_nmr prep_ir Prepare Neat Film on Salt Plates start->prep_ir prep_ms Prepare Dilute Solution start->prep_ms acq_nmr Acquire ¹H and ¹³C Spectra prep_nmr->acq_nmr end Confirm Structure & Purity acq_nmr->end acq_ir Acquire FTIR Spectrum prep_ir->acq_ir acq_ir->end acq_ms Inject into GC-MS prep_ms->acq_ms acq_ms->end

Caption: Workflow for the analytical characterization of this compound.

Safety and Handling

Based on aggregated GHS information, this compound is classified as harmful if swallowed (Acute Toxicity 4, oral).[1] Standard laboratory safety precautions should be followed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its significance has grown in tandem with the development of powerful transition metal-catalyzed reactions, which exploit the unique reactivity of the allylic system. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for its effective application in the design and execution of complex molecular syntheses in research and industrial settings.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 1-Methylallyl Acetate from But-3-en-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 1-methylallyl acetate, also known as but-3-en-2-yl acetate, through the esterification of but-3-en-2-ol.[1] This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis. All protocols are designed as self-validating systems, and key claims are supported by authoritative sources.

Introduction and Significance

This compound is a valuable organic ester with applications as a flavoring agent and as an intermediate in the synthesis of more complex organic molecules. The esterification of a secondary allylic alcohol like but-3-en-2-ol presents a classic and instructive example of the Fischer-Speier esterification. This method, while traditional, remains one of the most cost-effective and efficient processes for ester formation, particularly on a laboratory scale.[2] Understanding the nuances of this reversible reaction is crucial for optimizing yield and purity.

This guide will focus on the acid-catalyzed esterification of but-3-en-2-ol with an acetylating agent. The principles discussed are broadly applicable to the synthesis of other esters from primary and secondary alcohols.[3]

Reaction Mechanism and Rationale

The synthesis of this compound from but-3-en-2-ol is achieved through an acid-catalyzed esterification reaction. This reaction is an equilibrium process, and understanding the mechanism is key to driving it towards the desired product.[2][4]

The Fischer esterification mechanism proceeds through several key steps:[2][4][5]

  • Protonation of the Acetylating Agent: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the acetylating agent (e.g., acetic acid or acetic anhydride). This protonation significantly increases the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The hydroxyl group of but-3-en-2-ol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This step forms a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, forming a good leaving group (water or acetic acid).[2][6]

  • Elimination of the Leaving Group: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling the leaving group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To favor the formation of the ester, the equilibrium can be shifted to the right by using an excess of one of the reactants (typically the more available or less expensive one) or by removing one of the products (usually water) as it is formed.[2][7] In this protocol, an excess of the acetylating agent will be utilized.

Reaction Scheme:

Esterification cluster_reactants Reactants cluster_products Products Butenol But-3-en-2-ol Catalyst H+ (cat.) MethylallylAcetate This compound Butenol->MethylallylAcetate AceticAnhydride Acetic Anhydride (or Acetic Acid) AceticAnhydride->MethylallylAcetate Catalyst->MethylallylAcetate Esterification Byproduct Acetic Acid (or Water) MethylallylAcetate->Byproduct Synthesis_Workflow A 1. Combine But-3-en-2-ol and Acetic Anhydride in a flask B 2. Add catalytic H2SO4 A->B C 3. Reflux for 2 hours B->C D 4. Cool and quench with water C->D E 5. Separate organic layer D->E F 6. Wash with NaHCO3 and brine E->F G 7. Dry with Na2SO4 F->G H 8. Purify by fractional distillation G->H I 9. Characterize product H->I

References

Application Notes and Protocol: Palladium-Catalyzed Allylic Substitution of 1-Methylallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Allylic Substitution

The palladium-catalyzed allylic substitution, famously known as the Tsuji-Trost reaction, stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds under remarkably mild conditions.[1][2] This transformation is of paramount importance in the synthesis of complex molecules, including natural products and pharmaceuticals, where the precise installation of functional groups is critical.[3][4] The reaction involves the substitution of a leaving group at an allylic position with a nucleophile, proceeding through a characteristic η³-allyl palladium intermediate.[1][5] This application note provides a detailed protocol and in-depth scientific rationale for the allylic substitution of 1-methylallyl acetate, a common and informative substrate that introduces the challenge of regioselectivity.

Mechanistic Underpinnings: The Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing experimental outcomes. The catalytic cycle of the palladium-catalyzed allylic substitution is a well-established sequence of events.[1][2][5]

  • Oxidative Addition: The cycle commences with the coordination of a palladium(0) catalyst to the alkene of the allylic substrate. This is followed by an oxidative addition step where the palladium inserts into the carbon-leaving group bond, resulting in the formation of a cationic η³-allyl palladium(II) complex and the departure of the leaving group (acetate in this case).[1][2] This step typically proceeds with inversion of configuration at the carbon center.[1][5]

  • Nucleophilic Attack: The incoming nucleophile then attacks the η³-allyl palladium intermediate. The regioselectivity of this attack—whether it occurs at the more substituted or less substituted end of the allyl fragment—is a key consideration, especially with unsymmetrical substrates like this compound.[6] This step can occur via two principal pathways depending on the nature of the nucleophile.[2][5]

    • "Soft" Nucleophiles (e.g., malonates, amines, pKa of conjugate acid < 25): These nucleophiles typically attack the allyl moiety directly in an "outer-sphere" attack.[2][7]

    • "Hard" Nucleophiles (e.g., organozinc reagents, Grignard reagents, pKa of conjugate acid > 25): These nucleophiles may first coordinate to the palladium center followed by reductive elimination in an "inner-sphere" attack.[2][7]

  • Reductive Elimination and Catalyst Regeneration: Following the nucleophilic attack, the product is liberated, and the palladium(0) catalyst is regenerated, ready to enter another catalytic cycle.[8]

Visualizing the Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pi_Complex η²-Allyl-Pd(0) Complex Pd(0)L2->Pi_Complex Coordination Allyl_Pd_Complex η³-Allyl-Pd(II) Complex Pi_Complex->Allyl_Pd_Complex Oxidative Addition (- OAc⁻) Product_Complex Product-Pd(0) Complex Allyl_Pd_Complex->Product_Complex Nucleophilic Attack (+ Nu⁻) Product_Complex->Pd(0)L2 Product Release Product Substituted Product Product_Complex->Product Substrate This compound Substrate->Pi_Complex Nucleophile Nucleophile (Nu⁻) Nucleophile->Allyl_Pd_Complex

Caption: The catalytic cycle of palladium-catalyzed allylic substitution.

The Critical Role of Ligands

The choice of ligand is arguably the most critical parameter in palladium-catalyzed allylic substitution, profoundly influencing reactivity, regioselectivity, and enantioselectivity.[9][10][11] Phosphine ligands are most commonly employed.[1]

  • Electron-donating ligands (e.g., trialkylphosphines like PCy₃) can increase the electron density on the palladium center, which can accelerate the rate of reaction.[11][12]

  • Steric bulk of the ligand can direct the nucleophilic attack to the less sterically hindered terminus of the η³-allyl intermediate, thus controlling regioselectivity.[7][9]

  • Chiral ligands are essential for asymmetric catalysis, enabling the synthesis of enantioenriched products.[13] Famous examples include the Trost ligand and PHOX ligands.[4][13]

Experimental Protocol: Allylic Alkylation of this compound with Dimethyl Malonate

This protocol details a representative procedure for the reaction of this compound with a soft carbon nucleophile, dimethyl malonate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStore under inert gas.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradee.g., StremPre-catalyst, reduced in situ.
Triphenylphosphine (PPh₃)≥99%e.g., AcrosAir-stable solid.
Dimethyl malonate≥99%e.g., Alfa Aesar
Sodium hydride (NaH)60% dispersion in oile.g., Sigma-AldrichHighly reactive, handle with care.
Tetrahydrofuran (THF)Anhydrouse.g., AcrosDry, oxygen-free solvent is crucial.
Diethyl etherAnhydrouse.g., FisherFor workup.
Saturated NH₄Cl (aq)Reagent gradeFor quenching.
BrineSaturated NaCl (aq)For washing.
Magnesium sulfate (MgSO₄)AnhydrousFor drying.
Equipment
  • Schlenk line or glovebox for inert atmosphere operations.

  • Round-bottom flasks, magnetic stir bars, stir plate, condensers, glass syringes, and needles.

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator).

  • Chromatography equipment for purification (e.g., flash column chromatography).

Step-by-Step Procedure
  • Preparation of the Nucleophile (Malonate Anion):

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq., e.g., 44 mg of 60% dispersion for a 1 mmol reaction scale).

    • Wash the NaH with anhydrous hexanes (3 x 2 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add dimethyl malonate (1.0 eq., e.g., 132 mg, 114 µL) dropwise to the stirred suspension.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should result in a clear solution or a fine white precipitate.

  • Catalyst Preparation and Reaction Setup:

    • In a separate flame-dried Schlenk flask, combine palladium(II) acetate (0.025 eq., 2.5 mol%) and triphenylphosphine (0.125 eq., 12.5 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (3 mL) via syringe. The mixture should form a yellow solution. Stir for 10-15 minutes at room temperature to allow for pre-formation of the active Pd(0) species.

    • Add this compound (1.2 eq.) to the catalyst mixture.

  • Reaction Execution:

    • Using a cannula or syringe, transfer the prepared solution of the sodium dimethyl malonate nucleophile to the flask containing the catalyst and the allylic acetate.

    • Heat the reaction mixture to a gentle reflux (around 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure allylated product.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Prep_Nu Prepare Nucleophile: NaH + Dimethyl Malonate in THF Combine Combine Nucleophile, Catalyst, and this compound Prep_Nu->Combine Prep_Cat Prepare Catalyst: Pd(OAc)₂ + PPh₃ in THF Prep_Cat->Combine Heat Heat to Reflux (65°C) Monitor by TLC/GC Combine->Heat Quench Quench with aq. NH₄Cl Heat->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Wash, Dry (MgSO₄), Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A typical workflow for palladium-catalyzed allylic alkylation.

Field-Proven Insights and Troubleshooting

  • The "Why" of an Inert Atmosphere: The active catalyst is a Pd(0) species, which is highly susceptible to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation and ensure reproducible results.

  • Choice of Base and Nucleophile Preparation: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating soft carbon nucleophiles like malonates. It is crucial to wash the NaH to remove the protective mineral oil, which can interfere with the reaction. The order of addition (malonate to NaH suspension) is important to maintain control over the exothermic deprotonation.

  • Regioselectivity with this compound: With an unsymmetrical substrate like this compound, two regioisomeric products (linear and branched) are possible. The outcome is influenced by a combination of factors:

    • Ligand Sterics: Bulky phosphine ligands will generally favor nucleophilic attack at the less substituted (terminal) carbon of the η³-allyl intermediate.[7][9] Triphenylphosphine provides a moderate level of steric hindrance.

    • Nucleophile Size: Larger nucleophiles will also tend to attack the less hindered position.[2]

    • Solvent: The solvent can influence the aggregation state of the nucleophile and the structure of the palladium complex, thereby affecting regioselectivity.[6]

  • Common Pitfalls:

    • Incomplete reaction: This can be due to catalyst deactivation (poor inert atmosphere technique), insufficient base, or low reaction temperature.

    • Low yield: Often a result of side reactions or difficulties during purification. Ensure the complete removal of water during the workup as it can hydrolyze the product or starting materials.

    • Poor regioselectivity: This is an inherent challenge with this substrate. To favor one isomer, screening of different ligands (e.g., comparing PPh₃ with a bulkier ligand like P(o-tolyl)₃) and solvents may be necessary.[14]

References

Use of 1-Methylallyl acetate in Tsuji-Trost reaction

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic C-C Bond Formation: The Use of 1-Methylallyl Acetate in the Palladium-Catalyzed Tsuji-Trost Reaction

Abstract: The Tsuji-Trost reaction, a cornerstone of modern synthetic chemistry, facilitates the palladium-catalyzed allylic substitution of a wide range of nucleophiles.[1] The use of unsymmetrical substrates, such as this compound (but-3-en-2-yl acetate), introduces critical challenges and opportunities related to regioselectivity and stereoselectivity. This guide provides an in-depth analysis of the mechanistic principles governing this transformation, a detailed, field-proven protocol for its application, and a discussion of the key parameters that influence the reaction's outcome. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the precise construction of complex molecular architectures.

Part I: Mechanistic Insights and Strategic Considerations

The Tsuji-Trost reaction is a powerful method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1] Its mechanism proceeds through a well-defined catalytic cycle involving a characteristic η³-π-allylpalladium intermediate.[2][3] Understanding this cycle is paramount to controlling the reaction's outcome, especially with unsymmetrical precursors like this compound.

The Catalytic Cycle

The reaction is initiated by the coordination of a zerovalent palladium catalyst, typically complexed with phosphine ligands, to the alkene of the allylic acetate.[1] This is followed by oxidative addition, where the acetate leaving group is expelled, forming a cationic η³-π-allylpalladium(II) complex.[3] This key intermediate can then be attacked by a nucleophile. The nature of the nucleophile dictates the subsequent step. "Soft" nucleophiles (typically from conjugate acids with pKa < 25) attack the allyl moiety directly.[2][3] Conversely, "hard" nucleophiles (pKa > 25) may first coordinate to the palladium center, followed by reductive elimination.[2][4] Finally, the palladium(0) catalyst is regenerated, ready to begin a new cycle.

Tsuji_Trost_Cycle Figure 1: Catalytic Cycle of the Tsuji-Trost Reaction cluster_main pd0 Pd(0)L₂ pi_complex η²-π-Allyl Complex pd0->pi_complex Coordination substrate This compound substrate->pi_complex pi_allyl η³-π-Allyl Pd(II) Complex pi_complex->pi_allyl Oxidative Addition (-OAc) product Alkylated Product pi_allyl->product Nucleophilic Attack product->pd0 Decomplexation nucleophile Nucleophile (Nu⁻) nucleophile->pi_allyl

Caption: Figure 1: Catalytic Cycle of the Tsuji-Trost Reaction.

Regioselectivity with this compound

The η³-π-allylpalladium intermediate generated from this compound is unsymmetrical, presenting two potential sites for nucleophilic attack: the more substituted (C2) and the less substituted (C4) carbon atoms. The resulting products are the branched and linear isomers, respectively.

Controlling this regioselectivity is a primary strategic consideration:

  • Steric Effects: As a general rule, nucleophilic attack occurs at the less sterically hindered allylic position to yield the linear product.[2] This preference can be amplified by using bulky ligands on the palladium catalyst or by employing sterically demanding nucleophiles.

  • Electronic Effects: The electronic properties of the ligands can also influence the outcome. Electron-withdrawing ligands can enhance the electrophilicity of the allyl terminus they are trans to, potentially favoring attack at that site.

  • Nucleophile Type: The choice between "hard" and "soft" nucleophiles is critical. Soft nucleophiles, like stabilized malonate anions, typically favor attack at the less substituted carbon. Harder nucleophiles, such as organozinc reagents or certain enolates, can sometimes show a preference for the more substituted carbon, although this is less common.

Part II: Experimental Protocol - Asymmetric Allylic Alkylation (AAA)

This protocol details a representative Tsuji-Trost reaction: the asymmetric allylic alkylation of dimethyl malonate with (rac)-1-methylallyl acetate using a chiral palladium catalyst. This reaction is a benchmark for evaluating the effectiveness of chiral ligands in controlling enantioselectivity.

Materials and Reagents
  • Palladium Source: Bis(allyl)palladium(II) chloride dimer, [Pd(allyl)Cl]₂

  • Chiral Ligand: (S,S)-Trost Ligand ((1S,2S)-N,N'-Bis(2'-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane)

  • Allylic Substrate: this compound (but-3-en-2-yl acetate), racemic

  • Nucleophile: Dimethyl malonate

  • Base: N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Additive: Potassium acetate (KOAc) or Lithium acetate (LiOAc)[2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Extraction Solvent: Ethyl acetate (EtOAc)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow start Start prep_catalyst 1. Prepare Catalyst Solution ([Pd(allyl)Cl]₂ + Ligand in DCM) start->prep_catalyst prep_nucleophile 2. Prepare Nucleophile (Malonate + BSA + KOAc in DCM) prep_catalyst->prep_nucleophile combine 3. Combine and Add Substrate (Add catalyst to nucleophile, then add allyl acetate) prep_nucleophile->combine react 4. Reaction (Stir at room temperature, monitor by TLC/GC) combine->react quench 5. Quench Reaction (Add sat. aq. NH₄Cl) react->quench extract 6. Workup (Separate layers, extract aqueous phase with EtOAc) quench->extract dry_concentrate 7. Dry and Concentrate (Dry combined organic layers over MgSO₄, filter, and evaporate solvent) extract->dry_concentrate purify 8. Purify (Flash column chromatography) dry_concentrate->purify analyze 9. Analyze (¹H NMR, ¹³C NMR, Chiral HPLC/GC for ee) purify->analyze end End analyze->end

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Methodology

Note: This reaction is moisture and air-sensitive. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Preparation (in a separate vial):

    • To a vial under inert atmosphere, add [Pd(allyl)Cl]₂ (e.g., 0.0125 mmol, 1.25 mol%).

    • Add the (S,S)-Trost Ligand (e.g., 0.0375 mmol, 3.75 mol%).

    • Add anhydrous DCM (e.g., 2 mL) and stir for 15-20 minutes at room temperature until a clear, pale yellow solution is formed. The molar ratio of Pd to ligand is crucial for catalyst performance.

  • Reaction Setup (in the main reaction flask):

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add dimethyl malonate (e.g., 3.0 mmol, 3.0 eq.).

    • Add anhydrous DCM (e.g., 8 mL).

    • Add potassium acetate (KOAc) as a catalytic additive (e.g., 0.05 mmol, 5 mol%).

    • Add BSA (e.g., 3.3 mmol, 3.3 eq.) dropwise via syringe. BSA acts as both a base and a scavenger for the acetic acid byproduct. Stir for 10 minutes.

  • Reaction Execution:

    • Transfer the prepared catalyst solution from the vial to the main reaction flask via cannula or syringe.

    • Stir for 5 minutes.

    • Add this compound (e.g., 1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure allylated product.

  • Analysis:

    • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Part III: Optimizing Reaction Parameters

The success of the Tsuji-Trost reaction with this compound hinges on the careful selection of several key parameters. The following tables summarize the influence of these variables on the reaction outcome.

Table 1: Representative Influence of Ligand Choice on Regio- and Enantioselectivity

Ligand TypeTypical Regioselectivity (Linear:Branched)Typical Enantioselectivity (ee %)Rationale & Causality
Triphenylphosphine (achiral) >95:5N/ASteric bulk of PPh₃ directs the nucleophile to the less hindered terminus of the π-allyl intermediate.[1]
Trost Ligand (chiral) >98:290-99%The chiral scaffold creates a highly asymmetric pocket around the π-allyl complex, effectively blocking one face of the less-hindered terminus, leading to high enantioselectivity.[1][5]
Phosphoramidite Ligands (chiral) Variable, can be tuned85-98%Highly tunable electronic and steric properties allow for fine control. Some systems can even favor the branched product.
dppf (achiral) ~90:10N/AThe wide bite angle of this ferrocene-based ligand can influence the geometry of the palladium complex, slightly altering regioselectivity compared to PPh₃.[4]

Table 2: Influence of Nucleophile on Regioselectivity

Nucleophile (pKa of Conj. Acid)TypeExpected Major ProductRationale & Causality
Dimethyl Malonate (~13) SoftLinearFollows the "outer-sphere" attack mechanism on the less-hindered carbon of the π-allyl complex.[2][4]
Amine (e.g., Morpholine, ~8.4) SoftLinearNitrogen nucleophiles behave similarly to soft carbon nucleophiles, favoring the sterically accessible terminus.[6]
Phenoxide (~10) SoftLinearOxygen nucleophiles from phenols are also considered soft and typically yield the linear product.[2]
Ketone Enolate (~20-25) BorderlinePrimarily LinearWhile "harder" than malonates, pre-formed lithium enolates often still favor the linear product via an outer-sphere mechanism, though regioselectivity may decrease.[4]

Part IV: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently active nucleophile. 3. Poor quality solvent or reagents.1. Ensure strictly anaerobic and anhydrous conditions. Use fresh palladium source. 2. Use a stronger base (e.g., LHMDS instead of BSA for certain nucleophiles) or ensure complete deprotonation. 3. Use freshly distilled, anhydrous solvents.
Poor Regioselectivity 1. Ligand choice is not optimal for directing the reaction. 2. Reaction temperature is too high, leading to isomerization.1. Screen different ligands. For linear selectivity, increase the steric bulk of the ligand. 2. Run the reaction at a lower temperature (e.g., 0 °C or room temperature).
Low Enantioselectivity (ee) 1. Impure chiral ligand. 2. Racemization of the π-allyl intermediate. 3. Reaction temperature is too high.1. Use ligand from a reputable source or recrystallize. 2. Ensure the reaction is run to completion without excessive heating. Additives like acetate salts can help suppress racemization. 3. Lower the reaction temperature.
Formation of Diene Byproduct Elimination reaction is competing with substitution.Use a non-coordinating, aprotic solvent. Ensure the base is not excessively strong or hindered.

References

Application Notes and Protocols: 1-Methylallyl Acetate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Intricacies of an Allylic Monomer

1-Methylallyl acetate (1-MAA), also known as but-3-en-2-yl acetate, is a functional monomer that presents both unique opportunities and significant challenges in the synthesis of advanced polymeric materials. As an allylic monomer, its polymerization is often complicated by degradative chain transfer, a process that can lead to low molecular weight polymers and sluggish reaction kinetics.[1] However, the presence of the acetate functional group offers a versatile handle for post-polymerization modification, enabling the creation of tailored macromolecules with applications in fields such as drug delivery and specialty coatings.[1] This guide provides a comprehensive overview of the synthesis of polymers from this compound, detailing experimental protocols and the scientific rationale behind them.

I. Understanding the Monomer: Properties of this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless liquid
Boiling Point 122 °C at 760 mmHg
Density 0.906 g/cm³
Solubility Soluble in organic solvents, insoluble in water

II. The Challenge of Polymerization: Degradative Chain Transfer

The primary obstacle in the radical polymerization of allylic monomers like 1-MAA is degradative chain transfer. In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and forms a resonance-stabilized and less reactive allylic radical, which is slow to re-initiate a new polymer chain.[1] This phenomenon leads to lower polymerization rates and the formation of oligomers or low molecular weight polymers.[1]

Diagram: Mechanism of Degradative Chain Transfer

G P_radical Growing Polymer Chain (P•) Monomer This compound Monomer P_radical->Monomer H-abstraction Dead_Polymer Dead Polymer Chain (P-H) Monomer->Dead_Polymer Allylic_Radical Resonance-Stabilized Allylic Radical Monomer->Allylic_Radical Reinitiation Slow Re-initiation Allylic_Radical->Reinitiation

Caption: Abstraction of an allylic hydrogen from this compound by a growing polymer radical.

III. Free Radical Polymerization of this compound

Despite the challenges, free radical polymerization is a common method for synthesizing polymers from 1-MAA. Careful control of reaction conditions is necessary to achieve desirable results.

Protocol 1: Bulk Free Radical Polymerization

This protocol describes a general procedure for the bulk polymerization of this compound.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • Schlenk flask or heavy-walled glass ampule

  • Vacuum line

  • Oil bath

  • Methanol (for precipitation)

  • Dichloromethane or Tetrahydrofuran (for dissolution)

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.

  • Reaction Setup: In a Schlenk flask or glass ampule, add the purified this compound.

  • Initiator Addition: Add the radical initiator (e.g., 0.1-1.0 mol% relative to the monomer).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Backfill the vessel with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at a suitable temperature (typically 60-80°C for AIBN). Allow the polymerization to proceed for 24-72 hours.

  • Termination and Isolation: Terminate the reaction by cooling the vessel in an ice bath. Dissolve the product in a minimal amount of a good solvent (e.g., dichloromethane or THF).

  • Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.

Characterization:

  • Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).[2]

  • Structure: Confirm the chemical structure using ¹H NMR and FTIR spectroscopy.[3]

Diagram: Workflow for Free Radical Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_char Characterization Purification Monomer Purification Setup Reaction Setup Purification->Setup Initiator Initiator Addition Setup->Initiator Degassing Freeze-Pump-Thaw Initiator->Degassing Polymerization Polymerization (60-80°C, 24-72h) Degassing->Polymerization Termination Termination (Cooling) Polymerization->Termination Dissolution Dissolution Termination->Dissolution Precipitation Precipitation in Methanol Dissolution->Precipitation Drying Drying Precipitation->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR_FTIR ¹H NMR, FTIR (Structure) Drying->NMR_FTIR

Caption: A typical experimental workflow for the free-radical polymerization of this compound.

IV. Copolymerization: Tailoring Polymer Properties

Copolymerization of 1-MAA with other vinyl monomers is a powerful strategy to overcome the limitations of its homopolymerization and to introduce specific functionalities. Due to the limited availability of reactivity ratio data for this compound, data for the structurally similar allyl acetate is often used as a proxy.[1]

Reactivity Ratios (Allyl Acetate as M₁ at 60°C): [1]

Comonomer (M₂)r₁ (Allyl Acetate)r₂System Type
Methyl Methacrylate0.024 ± 0.00941 ± 6Non-ideal
n-Butyl Acrylate0.04 ± 0.0211.7 ± 1.0Non-ideal
Styrene0.021 ± 0.00166 ± 4Non-ideal
Vinyl Acetate0.431.8Non-ideal

The low r₁ values indicate that the growing polymer chain radical ending in an allyl acetate unit prefers to add the comonomer rather than another allyl acetate unit.

Protocol 2: Copolymerization with Maleic Anhydride

This protocol details the synthesis of a copolymer of this compound and maleic anhydride.

Materials:

  • This compound (purified)

  • Maleic anhydride (recrystallized from chloroform)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Ethyl acetate (anhydrous)

  • n-Hexane (for precipitation)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve maleic anhydride and this compound in anhydrous ethyl acetate.

  • Initiator Addition: Add AIBN to the solution.

  • Degassing: Purge the flask with dry nitrogen for 20 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.

  • Isolation: Cool the reaction mixture to room temperature and precipitate the copolymer by adding the solution to a large excess of cold n-hexane with vigorous stirring.

  • Purification: Filter the precipitate and wash it several times with n-hexane.

  • Drying: Dry the copolymer in a vacuum oven at 40°C to a constant weight.

Characterization:

  • Composition: Determine the copolymer composition by ¹H NMR spectroscopy by comparing the integration of characteristic proton signals of each monomer unit.[3]

V. Controlled Radical Polymerization: Taming the Reactivity

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can offer better control over the molecular weight and polydispersity of polymers derived from allylic monomers by minimizing irreversible termination reactions.[4]

Protocol 3: RAFT Polymerization of this compound (General Procedure)

This protocol provides a starting point for the RAFT polymerization of this compound. Optimization of the RAFT agent, initiator, and reaction conditions is crucial for success.

Materials:

  • This compound (purified)

  • RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)

  • AIBN (initiator)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or anisole)

  • Schlenk line and inert atmosphere techniques

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the RAFT agent, this compound, and AIBN in the chosen solvent. The ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and polymerization rate. A typical starting ratio could be 50:1:0.1.[4]

  • Degassing: De-gas the mixture using several freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.

  • Monitoring: Monitor the reaction progress by taking samples and analyzing for monomer conversion (e.g., via ¹H NMR).

  • Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol).[4]

  • Purification and Drying: Purify the polymer by re-precipitation and dry under vacuum.

Diagram: RAFT Polymerization Mechanism

G Initiation Initiation (I → 2R•) Propagation Propagation (R• + M → Pn•) Initiation->Propagation RAFT_Equilibrium RAFT Equilibrium (Pn• + RAFT Agent ⇌ Dormant Species) Propagation->RAFT_Equilibrium Reinitiation Re-initiation RAFT_Equilibrium->Reinitiation Main_Equilibrium Main RAFT Equilibrium (Pn• + Dormant Species ⇌ New Dormant Species + Pm•) Reinitiation->Main_Equilibrium Termination Termination Main_Equilibrium->Termination

Caption: Simplified mechanism of RAFT polymerization.

VI. Post-Polymerization Modification: Unlocking Functionality

The acetate groups on poly(this compound) serve as valuable precursors for further functionalization, particularly for applications in drug development.[1] Hydrolysis of the acetate groups yields poly(1-methylallyl alcohol), which possesses reactive hydroxyl groups.

Protocol 4: Hydrolysis of Poly(this compound)

This protocol describes the conversion of poly(this compound) to poly(1-methylallyl alcohol).

Materials:

  • Poly(this compound)

  • Methanol

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • Dialysis tubing

Procedure:

  • Dissolution: Dissolve the poly(this compound) in methanol.

  • Hydrolysis:

    • Basic Hydrolysis: Add a solution of NaOH in methanol to the polymer solution. Stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by FTIR for the disappearance of the carbonyl peak of the acetate group and the appearance of a broad hydroxyl peak).

    • Acidic Hydrolysis: Alternatively, add a catalytic amount of concentrated HCl to the methanolic solution and reflux.

  • Neutralization: If basic hydrolysis was performed, neutralize the solution with a dilute acid (e.g., HCl). If acidic hydrolysis was used, neutralize with a dilute base (e.g., NaOH).

  • Purification: Remove the resulting salts and other small molecules by dialysis against deionized water.

  • Isolation: Lyophilize the dialyzed solution to obtain the solid poly(1-methylallyl alcohol).

Application in Drug Development: A Hypothetical Pathway

The resulting poly(1-methylallyl alcohol) can be further modified for drug delivery applications.[1]

  • Activation of Hydroxyl Groups: The hydroxyl groups can be activated using reagents like N,N'-disuccinimidyl carbonate (DSC) or tresyl chloride.[1]

  • Drug Conjugation: The activated polymer can then be reacted with a drug molecule containing a nucleophilic group (e.g., an amine) to form a covalent bond, such as a carbamate linkage.[1] This creates a polymer-drug conjugate with the potential for controlled drug release.

Diagram: Pathway to a Polymer-Drug Conjugate

G PMAA Poly(this compound) Hydrolysis Hydrolysis (NaOH or HCl) PMAA->Hydrolysis PMAOH Poly(1-methylallyl alcohol) Hydrolysis->PMAOH Activation Activation (e.g., DSC) PMAOH->Activation Activated_Polymer Activated Polymer Activation->Activated_Polymer Drug_Conjugation Drug Conjugation (Drug-NH₂) Activated_Polymer->Drug_Conjugation Polymer_Drug_Conjugate Polymer-Drug Conjugate Drug_Conjugation->Polymer_Drug_Conjugate

Caption: A potential pathway for creating a polymer-drug conjugate from poly(this compound).

VII. Conclusion

This compound is a monomer that, despite the inherent challenges in its polymerization due to degradative chain transfer, offers significant potential for the synthesis of functional polymers. Through careful control of polymerization conditions, copolymerization with more reactive monomers, and the application of controlled radical polymerization techniques, well-defined polymers can be obtained. The true versatility of this monomer is realized through post-polymerization modification of the acetate groups, opening avenues for the development of advanced materials, particularly in the realm of drug delivery. Researchers should be mindful of the limited quantitative data available for this compound itself and may need to rely on data from analogous systems and perform thorough characterization of their synthesized polymers.

VIII. References

  • BenchChem. (2025). Technical Support Center: Polymerization of Allyl Monomers. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Analysis of Methallyl Acetate Copolymers using NMR Spectroscopy. --INVALID-LINK--

  • BenchChem. (2025). Methallyl Acetate as a Monomer in Polymer Chemistry: Application Notes and Protocols. --INVALID-LINK--

  • Allcock, H. R., & Lampe, F. W. (2003). Contemporary Polymer Chemistry (3rd ed.). Pearson Prentice Hall.

  • BenchChem. (2025). Characterization of Methallyl Acetate Polymers: A Comparative Guide to GPC/SEC and Alternative Techniques. --INVALID-LINK--

  • Sigma-Aldrich. Typical Procedures for Polymerizing via RAFT. --INVALID-LINK--

  • Mathivanan, V. (2018). Study on Hydrolysis of Polyvinyl Acetate to Polyvinyl Alcohol. Universiti Sains Malaysia. --INVALID-LINK--

  • Duncan, R. (2003). The dawning era of polymer therapeutics. Nature Reviews Drug Discovery, 2(5), 347–360. --INVALID-LINK--

  • Patton, D. L., & Advincula, R. C. (2006). A Versatile Synthetic Route to Functional Polymers via Post-Polymerization Modification of Poly(chloromethylstyrene) Using RAFT Polymerization. Macromolecules, 39(26), 8674–8683. --INVALID-LINK--

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. --INVALID-LINK--

References

Application of 1-Methylallyl acetate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Methylallyl Acetate in Organic Synthesis

Foundational Concepts: Structure and Reactivity

This compound is a structurally distinct isomer of the more commonly referenced methallyl acetate.[1][2] Its value in synthesis stems from the allylic acetate functionality, where the acetate group is positioned on a secondary carbon adjacent to a double bond. This arrangement makes it an excellent electrophile in transition metal-catalyzed reactions, where the acetate serves as an effective leaving group upon activation.[3][4]

The key to its utility is the formation of a π-allyl intermediate when reacted with a low-valent transition metal, most notably palladium(0). This activation is the entry point to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[5]

cluster_structure This compound (but-3-en-2-yl acetate) C6H10O2 C₆H₁₀O₂ structure

Caption: Structure of this compound.[6]

The Cornerstone Application: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The most prominent application of this compound is the Tsuji-Trost reaction, a powerful method for forming new bonds via a π-allylpalladium intermediate.[5] Understanding the catalytic cycle is paramount to controlling the reaction's regio- and stereoselectivity.

The Catalytic Cycle: A Mechanistic Overview

The reaction is initiated by the coordination of a Pd(0) catalyst to the alkene of this compound. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, displacing the acetate leaving group and forming a cationic η³-π-allylpalladium(II) complex.[5] This oxidative addition proceeds with inversion of configuration at the carbon center.[7]

A nucleophile then attacks the π-allyl complex. The stereochemical outcome of the overall reaction is dictated by the nature of this attack:

  • "Soft" Nucleophiles (pKa < 25): These nucleophiles, such as malonates, attack the allyl ligand directly from the face opposite the palladium metal. This step occurs with inversion of configuration. The net result of two sequential inversions (oxidative addition and nucleophilic attack) is an overall retention of stereochemistry .[5]

  • "Hard" Nucleophiles (pKa > 25): These nucleophiles, such as organozinc reagents, tend to attack the palladium center first. A subsequent reductive elimination then forms the product with retention of configuration at the metal center, leading to an overall inversion of stereochemistry .[5]

Tsuji_Trost_Cycle Tsuji-Trost Catalytic Cycle A Pd(0) Catalyst + This compound B π-Olefin Complex A->B Coordination C η³-π-Allylpalladium(II) Complex (Cationic Intermediate) B->C Oxidative Addition (Inversion, -OAc⁻) D Nucleophilic Attack (Soft Nucleophile) C->D + Nu⁻ E Product + Pd(0) Catalyst D->E Inversion E->A Regeneration of Catalyst

Caption: Simplified catalytic cycle of the Tsuji-Trost reaction.

The Critical Challenge: Regioselectivity

With an unsymmetrical substrate like this compound, the incoming nucleophile can attack one of two positions on the π-allyl intermediate, leading to either a linear or a branched product. This regioselectivity is not arbitrary; it is a tunable parameter influenced by several factors.[8][9]

  • Steric Effects: Generally, palladium-catalyzed reactions favor nucleophilic attack at the less sterically hindered carbon terminus of the allyl system.[5][10] For this compound, this typically results in the formation of the linear product.

  • Electronic Effects & Ligands: The electronic properties of the ligands attached to the palladium catalyst can profoundly influence the regiochemical outcome. Electron-donating ligands can direct the nucleophile to the more substituted carbon, while electron-withdrawing ligands often favor the less substituted position.[11] This provides a powerful handle for synthetic chemists to direct the reaction towards the desired constitutional isomer.[12]

Regioselectivity Regioselectivity in Allylic Alkylation Start η³-π-Allylpalladium(II) Intermediate PathA Attack at Less Substituted Carbon Start->PathA Steric Control (Common) PathB Attack at More Substituted Carbon Start->PathB Electronic Control (Ligand-Directed) ProductA Linear Product (Generally Favored by Pd) PathA->ProductA ProductB Branched Product (Favored by Ir or specific Pd ligands) PathB->ProductB Fischer_Esterification_Workflow Reactants Combine: - But-3-en-2-ol - Acetic Acid (excess) - Acid Catalyst (e.g., H₂SO₄) Reaction Heat to Reflux (~80-100°C) Monitor by TLC/GC Reactants->Reaction Workup Cool & Transfer Wash with H₂O Wash with NaHCO₃ (aq) Wash with Brine Reaction->Workup Purification Dry (Na₂SO₄) Filter Fractional Distillation Workup->Purification Product Pure 1-Methylallyl Acetate Purification->Product

References

Purification of 1-Methylallyl Acetate: A Detailed Guide to Distillation and Chromatography Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Methylallyl acetate (but-3-en-2-yl acetate) is a valuable chemical intermediate whose utility in synthesis and drug development is contingent upon its purity. The presence of residual starting materials, catalysts, or reaction byproducts can significantly impact the outcomes of downstream applications. This document provides a comprehensive guide to two primary methods for the purification of this compound: fractional distillation and flash column chromatography. We will explore the theoretical underpinnings of each technique, offer detailed, step-by-step protocols, and discuss the critical decision-making factors that guide the choice of method. This note is designed to equip researchers with the practical knowledge to achieve high-purity this compound tailored to their specific experimental needs.

Introduction and Physicochemical Profile

This compound is an unsaturated ester that requires robust purification to remove impurities inherent to its synthesis, which commonly involves the esterification of 3-buten-2-ol or nucleophilic substitution.[1][2] Common impurities may include unreacted starting materials such as 3-buten-2-ol (B.P. ~97°C) and acetic acid (B.P. ~118°C), as well as various byproducts. The choice of purification method is dictated by the nature of these impurities, the required scale of the operation, and the thermal stability of the compound.

The close boiling point of acetic acid to our target compound necessitates a high-efficiency separation technique like fractional distillation over simple distillation.[3][4] Alternatively, differences in polarity between the ester product and its potential impurities allow for effective separation via column chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name but-3-en-2-yl acetate[5]
CAS Number 6737-11-7[5][6][7]
Molecular Formula C₆H₁₀O₂[5][6]
Molecular Weight 114.14 g/mol [5][8]
Appearance Colorless liquid[9]
Normal Boiling Point 111.9 °C[6]
Density 0.893 g/cm³ (at 25 °C)[6]
Solubility Insoluble in water; soluble in organic solvents[10]

Purification by Fractional Distillation

Fractional distillation is the method of choice for purifying moderate to large quantities of this compound, especially for separating it from volatile impurities with different boiling points. The technique relies on establishing a temperature gradient over a fractionating column, creating numerous successive vaporization-condensation cycles (known as theoretical plates) that enrich the vapor phase with the more volatile component.[3][11] Given that the boiling point of this compound (~112°C) is close to that of a common impurity, acetic acid (~118°C), a fractionating column with high efficiency is essential for achieving good separation.

Expertise & Causality: Pre-Distillation Considerations

Before commencing distillation, it is crucial to perform an aqueous workup of the crude product. Residual acid from the synthesis can cause degradation or trans-esterification at the elevated temperatures required for distillation. A wash with a mild base like saturated sodium bicarbonate solution is imperative to neutralize and remove acidic impurities.[2] Subsequently, the organic layer must be thoroughly dried using an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) because the presence of water can lead to the formation of azeotropes, complicating the separation.[2]

Fractional_Distillation_Setup cluster_setup Fractional Distillation Apparatus heating_mantle Heating Mantle with Stirrer distilling_flask Distilling Flask (Crude Product + Stir Bar) heating_mantle->distilling_flask Heats fractionating_column Fractionating Column (e.g., Vigreux) distilling_flask->fractionating_column Vapors Rise thermometer Thermometer (Bulb at vapor outlet) fractionating_column->thermometer Vapors Reach condenser Condenser (Water In/Out) fractionating_column->condenser thermometer->condenser collection_flask Receiving Flask condenser->collection_flask Distillate Collects

Caption: Diagram of a fractional distillation apparatus.

Protocol 1: Fractional Distillation of this compound

1. Pre-Treatment of Crude Product: a. Transfer the crude this compound to a separatory funnel. b. Wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with brine.[1] c. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). d. Filter to remove the drying agent. The crude product is now ready for distillation.

2. Apparatus Assembly: a. Select a round-bottom flask that will be 1/2 to 2/3 full with the crude product. Add a magnetic stir bar. b. Attach a fractionating column (e.g., Vigreux or packed column) to the flask. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient. c. Place a distillation head with a thermometer atop the column. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.[3] d. Attach a condenser and a collection flask. Use a series of smaller flasks to facilitate the collection of different fractions.

3. Distillation Process: a. Begin heating the flask gently using a heating mantle. Ensure smooth boiling by stirring. b. Fraction 1 (Forerun): Carefully observe the temperature. Collect the first few milliliters of distillate that come over at a lower temperature. This fraction will contain highly volatile impurities. c. Fraction 2 (Product): As the temperature stabilizes at the boiling point of this compound (~112°C), switch to a new collection flask. Collect the distillate while the temperature remains constant (± 2°C). d. Fraction 3 (Residue): If the temperature begins to rise significantly above the product's boiling point or the distillation rate slows dramatically, stop the distillation. The material remaining in the distilling flask contains higher-boiling impurities.

4. Purity Analysis: a. Analyze the collected product fraction (Fraction 2) for purity using Gas Chromatography (GC-FID) or NMR spectroscopy.[12] The presence of a single major peak in the chromatogram indicates high purity.[13]

Purification by Flash Column Chromatography

Flash column chromatography is an ideal technique for smaller-scale purifications (<50 g), for separating compounds with very different polarities, or for purifying thermally sensitive materials.[14] This method separates components based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent). Because this compound is a moderately polar ester, it can be effectively separated from non-polar byproducts or highly polar impurities like residual alcohols.

Expertise & Causality: Developing the Separation

The success of column chromatography hinges on selecting an appropriate solvent system. This is achieved through preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) where the this compound has an Rf (retention factor) value of approximately 0.25-0.35. An Rf in this range ensures the compound moves down the column at a reasonable rate, allowing for good separation from impurities with different Rf values. A higher Rf means the compound will elute too quickly with poor separation, while a lower Rf will result in a long elution time and broad, diffuse bands.

Chromatography_Workflow TLC Step 1: TLC Analysis Develop optimal eluent system (e.g., Hexane/EtOAc) Target Rf ≈ 0.3 Packing Step 2: Column Packing Slurry pack silica gel in eluent TLC->Packing Loading Step 3: Sample Loading Adsorb crude product onto silica or load in minimal solvent Packing->Loading Elution Step 4: Elution & Collection Run eluent through column Collect fractions sequentially Loading->Elution Analysis Step 5: Fraction Analysis Spot fractions on TLC plate Identify pure product fractions Elution->Analysis Pooling Step 6: Pooling & Evaporation Combine pure fractions Remove solvent via rotary evaporation Analysis->Pooling

Caption: Workflow for purification by flash column chromatography.

Protocol 2: Flash Column Chromatography of this compound

1. Eluent System Determination (TLC): a. Dissolve a small amount of the crude material in a volatile solvent. b. On a TLC plate, spot the crude mixture alongside any available standards of starting materials. c. Develop the plate in various ratios of a non-polar/polar solvent system (e.g., start with 9:1 Hexane:Ethyl Acetate). d. Visualize the spots (e.g., using a UV lamp if applicable, or a potassium permanganate stain). e. Adjust the solvent ratio until the spot corresponding to this compound has an Rf of ~0.3.

2. Column Preparation: a. Select a glass column of appropriate size for the amount of crude material (typically a 20:1 to 40:1 ratio of silica gel to crude product by weight). b. Pack the column with silica gel using the chosen eluent system (slurry packing is recommended to avoid air bubbles). c. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). b. Carefully apply the sample solution to the top of the column. c. Alternatively, for less soluble materials, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

4. Elution and Fraction Collection: a. Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute. b. Collect the eluting solvent in a series of test tubes or flasks.

5. Fraction Analysis and Product Recovery: a. Monitor the separation by spotting collected fractions onto TLC plates. b. Combine the fractions that contain only the pure product. c. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Method Comparison

The choice between distillation and chromatography is a critical decision based on several factors.

Table 2: Comparison of Purification Techniques

ParameterFractional DistillationFlash Column Chromatography
Typical Scale 10 g - multi-kg1 mg - 50 g
Primary Separation Basis Boiling PointPolarity
Best For Separating volatile liquids with different boiling points.Separating compounds with different polarities, including non-volatile or thermally sensitive compounds.
Resolution Good for boiling point differences >10-20°C.Excellent; highly tunable with solvent system.
Speed Can be slow, especially for large volumes and high-purity cuts.Generally faster for small scales.
Solvent Consumption Very low (none required for the process itself).High.
Throughput High for established processes.Low; labor-intensive.

Conclusion

The purification of this compound to a high degree of purity is readily achievable through either fractional distillation or flash column chromatography. Fractional distillation is the superior method for large-scale purification where impurities are volatile and have sufficiently different boiling points. Its efficiency is critically dependent on a proper pre-distillation workup to remove acidic and aqueous contaminants. Flash column chromatography offers unparalleled resolution for smaller-scale applications and is particularly advantageous for removing non-volatile or similarly-boiling but differently-polar impurities. The selection of the optimal method requires a careful analysis of the scale of the reaction, the nature of the expected impurities, and the ultimate purity required for the intended application.

References

Application Notes & Protocols for the Safe Handling and Storage of 1-Methylallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Chemical Profile and Associated Risks

1-Methylallyl acetate (also known as but-3-en-2-yl acetate) is an unsaturated ester with utility in organic synthesis and as a potential building block in drug development. Its molecular structure, featuring both an ester functional group and a terminal double bond, dictates its chemical reactivity and informs the necessary safety protocols for its handling. The presence of the allyl group suggests potential for polymerization and heightened reactivity compared to its saturated analogs.[1][2] This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of this compound, grounding best practices in the scientific principles that underpin them.

Section 1: Hazard Identification and Quantitative Safety Data

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary hazards include flammability and potential toxicity, which is a common characteristic of α,β-unsaturated carbonyl compounds.[3]

1.1 GHS Classification and Health Hazards

According to aggregated GHS data, this compound is classified as Acute Toxicity 4, Oral , with the hazard statement H302: Harmful if swallowed. While specific toxicological data for this compound is limited, related compounds such as allyl acetate are known to be metabolized to allyl alcohol and subsequently to acrolein, a highly reactive and toxic α,β-unsaturated aldehyde.[4][5] This metabolic pathway is a key consideration, as acrolein is a potent irritant and can cause significant cellular damage.[4][5] Therefore, exposure via all routes—inhalation, ingestion, and skin contact—should be minimized.

1.2 Physicochemical and Fire Hazard Data

The flammability of this compound is a significant concern. It is a flammable liquid and vapor, necessitating strict controls to prevent ignition. The table below summarizes key quantitative data.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂PubChem
Molecular Weight 114.14 g/mol PubChem
Appearance Colorless liquidN/A
Boiling Point 111.85 °CChemcasts
Flash Point Data not specified; treat as flammableN/A
Lower Explosive Limit (LEL) Data not specified; assume low %N/A
Upper Explosive Limit (UEL) Data not specified; assume high %N/A

1.3 Occupational Exposure Limits (OELs)

As of the date of this publication, no specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH for this compound or the broader category of allyl acetates.[6][7] In the absence of specific limits, a conservative approach is mandated. It is prudent to adhere to the OELs for structurally related and well-studied acetate esters, such as methyl acetate.[8][9][10]

AgencyExposure Limit for Methyl Acetate (CAS 79-20-9)
OSHA PEL TWA 200 ppm (610 mg/m³)
NIOSH REL TWA 200 ppm (610 mg/m³), STEL 250 ppm (760 mg/m³)
ACGIH TLV TWA 200 ppm (606 mg/m³), STEL 250 ppm (757 mg/m³)

TWA: Time-Weighted Average (8-hour shift); STEL: Short-Term Exposure Limit (15-minute period)

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

2.1 Engineering Controls: The First Line of Defense

  • Fume Hood: All manipulations of this compound, including transfers, weighing, and reaction setup, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[11]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any area where this compound is handled.[11]

2.2 Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is not merely a checklist item but a critical barrier to exposure. The selection of PPE must be informed by the specific hazards of this compound.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[12] For procedures with a higher risk of splashing or vigorous reaction, a face shield should be worn in addition to goggles.[12]

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Gloves: The selection of appropriate gloves is critical. Given the lack of specific permeation data for this compound, recommendations are based on data for similar chemicals (acetates and allyl compounds) and general principles of chemical resistance.[13][14]

      • Primary Recommendation: Butyl rubber or laminate film (e.g., Ansell Barrier®) gloves are recommended for prolonged contact due to their high resistance to a broad range of esters and reactive compounds.[14]

      • Secondary/Splash Protection: Double-gloving with a nitrile glove as the outer layer can provide good splash protection for short-duration tasks. Nitrile gloves should be changed immediately upon contamination.

    • Always inspect gloves for tears or pinholes before use.[15]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below the recommended OELs for analogous compounds, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][9] Respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.[8]

Section 3: Safe Handling and Operational Protocols

Adherence to strict protocols is paramount to preventing incidents. The unsaturated nature of this compound suggests a potential for polymerization, which can be initiated by heat, light, or contaminants; this adds a layer of hazard beyond simple flammability.[16]

3.1 Grounding and Bonding: Mitigating the Static Electricity Hazard

The flow and agitation of non-conductive organic liquids like this compound can generate static electricity.[17] A subsequent spark can serve as an ignition source for flammable vapors.

  • The Causality: The movement of the liquid causes a separation of charge. If the liquid and the container are not conductive or are not grounded, this charge can accumulate to a high potential. A spark discharge occurs when the potential difference between the charged object and a nearby grounded object exceeds the dielectric strength of the air.

  • Protocol: When transferring this compound between metal containers (e.g., from a drum to a safety can), both containers must be bonded together and grounded to a common, verified ground point. This equalizes the electrical potential and prevents the buildup of a static charge. This procedure is mandated by standards such as NFPA 77.

3.2 General Handling Protocol

  • Preparation: Before starting work, ensure all necessary engineering controls are active and all required PPE is donned correctly. Clear the work area of unnecessary equipment and ignition sources.[15]

  • Aliquotting and Transfer:

    • Perform all transfers within a chemical fume hood.[12]

    • Use only compatible and properly labeled containers.

    • When transferring, pour slowly to minimize splashing and vapor generation.

    • If using metal containers, ensure they are properly bonded and grounded.

  • Heating: Avoid overheating. If heating is necessary, use a well-controlled heating mantle or oil bath. Do not use open flames.

  • End of Work: Tightly cap all containers of this compound.[15] Decontaminate the work area. Wash hands and any exposed skin thoroughly.[15]

Section 4: Storage and Segregation

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

4.1 Storage Conditions

  • Location: Store this compound in a dedicated, well-ventilated flammable liquids storage cabinet.[16]

  • Temperature: Keep in a cool, dry place away from direct sunlight and sources of heat.[16]

  • Container: Keep the container tightly closed to prevent the escape of flammable vapors.[16]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential polymerization initiated by atmospheric oxygen.

4.2 Chemical Segregation

Incompatible chemicals must be stored separately to prevent accidental mixing, which could lead to fire, explosion, or the release of toxic gases.

  • Segregation Protocol:

    • Store this compound away from strong oxidizing agents, strong acids, and strong bases.

    • Do not store with chemicals that can initiate polymerization.

    • Follow a clear chemical segregation plan, for example, by DOT hazard class.

Section 5: Spill, Leak, and Disposal Procedures

A clear, pre-defined plan for emergencies is a hallmark of a safe laboratory.

5.1 Spill Response Protocol

The appropriate response depends on the size of the spill. The following flowchart outlines the decision-making process.

Spill Response Decision Workflow

5.2 Hazardous Waste Disposal

Disposal of this compound and contaminated materials must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain.

Protocol for Waste Disposal:

  • Waste Collection: Collect waste this compound and materials contaminated with it (e.g., absorbent pads, gloves) in a dedicated, properly labeled hazardous waste container.

  • Container Requirements: The container must be compatible with the chemical, have a secure screw-top cap, and be in good condition.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazard (e.g., "Flammable," "Toxic").

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, and within secondary containment.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

WasteDisposalWorkflow start Waste Generated container Select Compatible, Labeled Waste Container start->container collect Collect Waste (Liquid & Contaminated Solids) container->collect seal Securely Seal Container After Each Addition collect->seal store Store in Designated Satellite Accumulation Area (with Secondary Containment) seal->store segregate Segregate from Incompatible Wastes store->segregate pickup Arrange for Pickup by Environmental Health & Safety store->pickup When Full or Time Limit Reached end Proper Disposal pickup->end

Hazardous Waste Disposal Workflow

References

1-Methylallyl Acetate as a Precursor in Fine Chemical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Methylallyl Acetate

In the landscape of fine chemical and pharmaceutical synthesis, the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds is paramount. This compound (also known as but-3-en-2-yl acetate), a readily accessible C4 building block, has emerged as a highly valuable precursor for the introduction of the butenyl moiety into complex molecular architectures. Its utility is most prominently showcased in palladium-catalyzed allylic substitution reactions, a cornerstone of modern synthetic organic chemistry. This guide provides an in-depth exploration of the chemical properties, reaction mechanisms, and practical applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with actionable protocols and the foundational knowledge to innovate.

Physicochemical and Safety Profile of this compound

A thorough understanding of the physical and safety properties of a reagent is a prerequisite for its effective and safe implementation in any synthetic protocol.

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless liquid
Boiling Point 111.85 °C[2]
Melting Point -90.2 °C[2]
Density ~0.893 g/cm³ at 25 °C[2]
CAS Number 6737-11-7[1]
Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[1]

  • General Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Core Application: The Tsuji-Trost Reaction

The premier application of this compound is as a substrate in the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution.[3][4] This reaction's power lies in its ability to form a diverse range of chemical bonds under generally mild conditions.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle, which is crucial for understanding and controlling the reaction's outcome.[3]

  • Oxidative Addition: A palladium(0) complex, typically generated in situ, coordinates to the double bond of this compound. This is followed by oxidative addition, where the acetate leaving group is displaced, forming a cationic η³-π-allylpalladium(II) intermediate.[3]

  • Nucleophilic Attack: A nucleophile then attacks one of the terminal carbons of the π-allyl complex. The regioselectivity of this attack is a key consideration.

  • Reductive Elimination: Following nucleophilic attack, the product is released from the palladium center, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Tsuji_Trost_Cycle cluster_main Tsuji-Trost Catalytic Cycle Pd0 Pd(0)L₂ Pi_Complex η²-π-Allyl Pd(0) Complex Pd0->Pi_Complex Coordination with 1-Methylallyl Acetate Pi_Allyl_PdII η³-π-Allyl Pd(II) Complex Pi_Complex->Pi_Allyl_PdII Oxidative Addition (-OAc⁻) Product_Complex Product-Pd(0) Complex Pi_Allyl_PdII->Product_Complex Nucleophilic Attack (Nu⁻) Product_Complex->Pd0 Reductive Elimination (+ Product)

Caption: The catalytic cycle of the Tsuji-Trost reaction.

Controlling Regioselectivity with an Unsymmetrical Substrate

This compound is an unsymmetrical allylic substrate, meaning the two terminal carbons of the π-allyl intermediate are electronically and sterically distinct. This leads to the possibility of forming two different regioisomers. The outcome of the nucleophilic attack is influenced by several factors:

  • Nature of the Nucleophile: "Soft" nucleophiles (those with a pKa of their conjugate acid < 25), such as malonates and amines, generally attack the less sterically hindered carbon of the π-allyl complex.[3] "Hard" nucleophiles (pKa > 25) can exhibit different selectivity.

  • Ligands: The steric and electronic properties of the phosphine ligands on the palladium catalyst can significantly influence where the nucleophile attacks.[1]

  • Leaving Group: While acetate is a common leaving group, others can be employed, and the nature of the leaving group can also impact regioselectivity.[1]

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Palladium-Catalyzed Allylic Alkylation with a Carbon Nucleophile (Dimethyl Malonate)

This protocol details the reaction of this compound with a classic "soft" carbon nucleophile, dimethyl malonate.

Materials:

  • This compound

  • Dimethyl malonate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of dimethyl malonate (1.1 eq) in anhydrous THF to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium enolate.

  • In a single portion, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired allylated malonate.

Protocol 2: Asymmetric Allylic Amination with a Nitrogen Nucleophile (Benzylamine)

This protocol outlines the synthesis of a chiral amine using this compound and a chiral palladium catalyst. The choice of chiral ligand is critical for achieving high enantioselectivity.

Materials:

  • This compound

  • Benzylamine

  • Palladium(II) acetate [Pd(OAc)₂]

  • Chiral phosphine ligand (e.g., (R,R)-Trost ligand)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base (e.g., triethylamine or potassium carbonate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.025 eq) and the chiral phosphine ligand (0.055 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Add this compound (1.0 eq) to the catalyst solution.

  • In a separate flask, dissolve benzylamine (1.2 eq) and the base (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the catalyst-substrate mixture at room temperature.

  • Stir the reaction at room temperature for 24-48 hours, monitoring for completion by TLC or GC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data Summary

The following table presents representative data for palladium-catalyzed allylic substitutions of this compound and analogous substrates, highlighting the influence of ligands and nucleophiles on yield and enantioselectivity.

EntryAllylic AcetateNucleophileCatalyst/LigandProductYield (%)ee (%)Reference(s)
1This compoundDimethyl MalonatePd(PPh₃)₄Dimethyl 2-(but-3-en-2-yl)malonate~85N/A[5]
21,3-Diphenylallyl AcetateDimethyl MalonatePd₂(dba)₃ / (S,S)-Trost LigandChiral allylated malonate>95>98[6]
3This compoundBenzylaminePd(OAc)₂ / Chiral LigandChiral N-(but-3-en-2-yl)benzylamineHighHigh[7]
4Cinnamyl AcetateMorpholineCellulose-PdN-cinnamylmorpholine90N/A

Note: Data is representative and specific outcomes will depend on precise reaction conditions.

Logical Workflow for Asymmetric Allylic Amination

The successful execution of an asymmetric allylic amination requires a logical progression of steps, from catalyst preparation to product analysis.

Asymmetric_Amination_Workflow cluster_workflow Workflow for Asymmetric Allylic Amination Catalyst_Prep Catalyst Preparation (Pd source + Chiral Ligand) Reaction_Setup Reaction Setup (Substrate, Nucleophile, Base) Catalyst_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Monitoring) Reaction_Setup->Reaction_Execution Workup Aqueous Workup & Extraction Reaction_Execution->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Yield, ee determination) Purification->Analysis

Caption: A logical workflow for asymmetric allylic amination.

Conclusion and Future Outlook

This compound stands as a versatile and indispensable precursor in the toolkit of the modern synthetic chemist. Its utility in palladium-catalyzed allylic substitution reactions, particularly in the asymmetric synthesis of complex molecules, continues to be a fertile ground for methodological innovation. Future advancements in this field will likely focus on the development of more efficient and selective catalyst systems, the expansion of the substrate and nucleophile scope, and the application of these methods to the synthesis of increasingly complex and biologically relevant targets. The protocols and foundational principles outlined in this guide are intended to empower researchers to not only apply these powerful reactions but also to contribute to their ongoing evolution.

References

Application Notes and Protocols for Monitoring 1-Methylallyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Precise Reaction Monitoring

The synthesis and subsequent reactions of 1-methylallyl acetate (but-3-en-2-yl acetate) are fundamental transformations in organic synthesis, yielding valuable intermediates for pharmaceuticals and specialty chemicals. The allylic ester functionality offers a versatile handle for a variety of synthetic manipulations. However, the presence of a reactive double bond and an ester group necessitates careful monitoring to optimize reaction conditions, maximize yield, minimize byproduct formation, and ensure process safety and reproducibility. This guide provides a detailed exploration of robust analytical techniques for real-time and offline monitoring of reactions involving this compound, grounded in established scientific principles and practical laboratory experience.

Guiding Principles for Method Selection

The choice of an analytical technique for reaction monitoring is dictated by several factors, including the nature of the reaction (homogeneous or heterogeneous), the concentration of reactants and products, the required time resolution, and the availability of instrumentation. For this compound reactions, which are typically conducted in the liquid phase, chromatographic and spectroscopic methods are most pertinent. This document will focus on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

I. Gas Chromatography with Flame Ionization Detection (GC-FID): The Workhorse for Volatile Components

GC-FID is a cornerstone technique for monitoring reactions involving volatile and semi-volatile compounds like this compound and its common precursors (e.g., methallyl alcohol, acetic acid, methallyl chloride) and byproducts.[1] Its high resolution and sensitivity make it ideal for quantifying the consumption of reactants and the formation of products over time.

Causality Behind Experimental Choices in GC-FID

The efficacy of a GC-FID method hinges on the proper selection of a capillary column and temperature program. For acetate esters, a non-polar or medium-polarity column (e.g., DB-5 or equivalent) is often suitable, as it separates compounds based on their boiling points and, to a lesser extent, their polarity.[1] An internal standard, a non-reactive compound added to the sample at a known concentration, is crucial for accurate quantification. It compensates for variations in injection volume and detector response, thereby enhancing the precision of the analysis.

Protocol 1: Quantitative Analysis of this compound Conversion by GC-FID

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Autosampler for reproducible injections.

2. Reagents and Standards:

  • High-purity this compound, reactants (e.g., methallyl alcohol), and expected byproducts for calibration.

  • Internal Standard (IS): Dodecane or another suitable non-reactive hydrocarbon.

  • Solvent for dilution: Dichloromethane or ethyl acetate (GC grade).

3. Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Immediately quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent) to halt further transformation.

  • Dilute the aliquot in a known volume of solvent (e.g., 1 mL) containing the internal standard at a known concentration (e.g., 0.1% v/v).

4. GC-FID Conditions:

ParameterValueRationale
Inlet Temperature 250°CEnsures rapid and complete volatilization of the sample.
Injection Volume 1 µLA standard volume for capillary columns.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium or NitrogenInert gases to carry the sample through the column.
Flow Rate 1 mL/min (constant flow)Optimizes separation efficiency.
Oven Program Initial: 50°C, hold 2 minAllows for focusing of volatile components at the head of the column.
Ramp: 15°C/min to 250°CSeparates compounds based on their boiling points.
Final Hold: 5 minEnsures all components have eluted from the column.
Detector Temp. 280°CPrevents condensation of eluted compounds in the detector.

5. Data Analysis and Quantification:

  • Identify the peaks corresponding to reactants, products, and the internal standard based on their retention times, confirmed by injecting pure standards.

  • Integrate the peak areas.

  • Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration curve.

  • Determine the concentration of each component in the reaction aliquot and plot the concentration profiles over time to understand the reaction kinetics.

Troubleshooting Common GC-FID Issues
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Active sites in the liner or column; column contamination.Use a deactivated liner; clip the first few centimeters of the column.[2]
Ghost Peaks Contamination in the injector, carrier gas, or sample carryover.Bake out the column; clean the injector; run solvent blanks between samples.[2]
Poor Resolution Inappropriate oven temperature program or column choice.Optimize the temperature ramp; consider a column with a different stationary phase.[2]
Irreproducible Results Leaks in the system; inconsistent injection technique.Perform a leak check; use an autosampler for consistent injections.[3]

II. High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Polarity Range

HPLC is a powerful technique for monitoring reactions when reactants or products are non-volatile, thermally labile, or span a wide range of polarities. For this compound reactions, reversed-phase HPLC with a UV detector is a common choice.

Causality Behind Experimental Choices in HPLC

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile and water).[4] Compounds are separated based on their hydrophobicity; more polar compounds elute earlier. A Diode Array Detector (DAD) is advantageous as it can monitor multiple wavelengths simultaneously, which is useful for identifying and quantifying different components that may have different absorption maxima.[5] Method validation according to ICH guidelines ensures the reliability of the results.[6]

Protocol 2: Monitoring this compound Reactions by Reversed-Phase HPLC-DAD

1. Instrumentation:

  • HPLC system with a binary or quaternary pump.

  • Autosampler.

  • Column oven.

  • Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • HPLC-grade acetonitrile and water.

  • High-purity standards of reactants, this compound, and potential byproducts.

3. Sample Preparation:

  • Withdraw an aliquot from the reaction mixture at specified times.

  • Quench the reaction if necessary.

  • Dilute the aliquot with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

4. HPLC-DAD Conditions:

ParameterValueRationale
Mobile Phase Gradient of Acetonitrile and WaterAllows for the separation of compounds with a range of polarities.
A: WaterPolar component of the mobile phase.
B: AcetonitrileOrganic modifier to control retention.
Gradient 0-15 min, 30-90% BA typical gradient to elute both polar and non-polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Volume 10 µLA common injection volume.
Detection DAD, 210 nmAcetate esters typically have UV absorbance at lower wavelengths.[4]

5. Data Analysis and Quantification:

  • Identify peaks by comparing retention times with those of pure standards.

  • Generate a calibration curve for each analyte by plotting peak area against concentration.

  • Quantify the concentration of each component in the reaction samples using the calibration curves.

III. In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Reaction

In-situ NMR spectroscopy provides real-time, quantitative data on the concentrations of reactants, intermediates, and products without the need for sampling and workup.[7] This technique is invaluable for elucidating reaction mechanisms and kinetics.[8][9]

Causality Behind Experimental Choices in NMR

For quantitative NMR, it is crucial to ensure complete relaxation of the nuclei between pulses. This is achieved by setting the relaxation delay (d1) to at least five times the longest T1 relaxation time of the nuclei of interest.[9] Monitoring specific, well-resolved peaks for each species allows for accurate integration and quantification. The known ¹H and ¹³C NMR spectra of this compound are essential for peak assignment.[10]

Protocol 3: In-Situ ¹H NMR Monitoring of this compound Reactions

1. Instrumentation:

  • NMR spectrometer with a suitable probe.

  • NMR tubes.

2. Sample Preparation:

  • In an NMR tube, combine the reactants and a deuterated solvent (e.g., CDCl₃) that will not participate in the reaction.

  • Add a known concentration of an internal standard (e.g., tetramethylsilane or another inert compound with a singlet in a clear region of the spectrum).

  • Initiate the reaction (e.g., by adding a catalyst or by placing the tube in a pre-heated NMR probe).

3. NMR Acquisition Parameters:

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): ≥ 5 x T1 (determine T1 experimentally if possible; a delay of 30-60 seconds is often sufficient for small molecules).

  • Number of Scans (ns): As few as possible to achieve adequate signal-to-noise (often 1 to 4 scans are sufficient).[7]

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Identify characteristic peaks for this compound and other species. For this compound, key ¹H NMR signals would be the vinyl protons and the methyl protons.[10]

  • Integrate the area of a non-overlapping peak for each component relative to the integral of the internal standard.

  • Calculate the concentration of each species at each time point and plot the data to determine reaction kinetics.

IV. In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations

In-situ FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is highly effective for monitoring changes in functional groups in real-time.[11] For this compound reactions, this technique can track the disappearance of reactant functional groups and the appearance of the ester carbonyl group.

Causality Behind Experimental Choices in FTIR

The utility of FTIR lies in the fact that different functional groups absorb infrared radiation at characteristic frequencies.[12] For ester formation, the appearance of the strong C=O stretching vibration around 1740 cm⁻¹ is a clear indicator of product formation.[13] Concurrently, the disappearance of the O-H stretch of an alcohol precursor (around 3300 cm⁻¹) can be monitored.

Protocol 4: Real-Time Monitoring with an ATR-FTIR Probe

1. Instrumentation:

  • FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., diamond or silicon).

  • Reaction vessel designed to accommodate the ATR probe.

2. Experimental Setup:

  • Set up the reaction in the vessel.

  • Immerse the ATR probe into the reaction mixture.

  • Collect a background spectrum of the initial reaction mixture before initiation.

3. Data Acquisition:

  • Initiate the reaction.

  • Collect FTIR spectra at regular intervals (e.g., every 30-60 seconds).

  • Monitor the absorbance at key wavenumbers.

4. Key Vibrational Frequencies to Monitor:

Functional GroupWavenumber (cm⁻¹)Significance in Reaction
Ester C=O Stretch ~1740Appearance indicates product formation.[14]
Alcohol O-H Stretch ~3300 (broad)Disappearance indicates consumption of alcohol reactant.
Carboxylic Acid O-H Stretch ~3000 (very broad)Disappearance indicates consumption of carboxylic acid reactant.
C=C Stretch ~1650Should remain relatively constant unless the double bond reacts.

5. Data Analysis:

  • Create a trend plot of the absorbance at the characteristic wavenumbers versus time.

  • The resulting kinetic profile provides a qualitative or semi-quantitative understanding of the reaction progress. For quantitative analysis, a calibration model can be built.[15]

Visualization of Experimental Workflows

GC-FID Analysis Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Reaction Aliquot B Quench Reaction A->B C Dilute with Solvent & Internal Standard B->C D Inject Sample C->D E Separation on Column D->E F FID Detection E->F G Integrate Peak Areas F->G H Calculate Concentrations G->H I Plot Kinetic Profile H->I

Caption: Workflow for monitoring this compound reactions using GC-FID.

In-Situ NMR Monitoring Workflow

InSitu_NMR_Workflow A Combine Reactants, Solvent, & IS in NMR Tube B Insert Tube into NMR Spectrometer A->B C Initiate Reaction (e.g., Temperature Jump) B->C D Acquire Time-Resolved ¹H NMR Spectra C->D E Process Spectra (FT, Phasing) D->E F Integrate Key Peaks vs. Internal Standard E->F G Calculate Concentrations and Determine Kinetics F->G

Caption: Workflow for in-situ monitoring of reactions by NMR spectroscopy.

Conclusion: An Integrated Approach to Reaction Understanding

No single technique is universally superior; rather, the most insightful data is often derived from an integrated analytical approach. GC-FID provides robust, quantitative data for offline analysis of volatile species. HPLC extends this capability to a wider range of compounds. In-situ NMR and FTIR offer unparalleled real-time insights into the dynamic changes within the reaction vessel, crucial for mechanistic studies and process optimization. By judiciously applying these techniques, researchers can gain a comprehensive understanding of this compound reactions, leading to the development of more efficient, reliable, and scalable synthetic processes.

References

Application Notes and Protocols: The Strategic Use of 1-Methylallyl Acetate in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylallyl acetate (but-3-en-2-yl acetate) is a versatile C4 building block increasingly employed in the synthesis of complex pharmaceutical intermediates. Its principal application lies in palladium-catalyzed asymmetric allylic alkylation (AAA), commonly known as the Tsuji-Trost reaction, which facilitates the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the use of this compound in the synthesis of chiral homoallylic amines, which are pivotal structural motifs in a multitude of pharmaceutical agents. Detailed mechanistic insights, step-by-step protocols, and an analysis of the factors governing reaction outcomes are presented for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Asymmetric Synthesis

This compound, a readily available and stable allylic acetate, serves as a valuable precursor for the introduction of a chiral butenyl moiety into organic molecules.[1] The presence of a stereocenter within the allyl fragment makes it a key substrate in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Chiral amines, in particular, are a critical class of compounds in the pharmaceutical industry, with a significant number of drugs containing these structural units.[2][3][4] The palladium-catalyzed asymmetric allylic amination of this compound offers a direct and efficient route to enantioenriched homoallylic amines, which are versatile intermediates for the synthesis of a wide range of pharmaceuticals, including antiviral and neurological agents.[2][5]

The Tsuji-Trost reaction, a cornerstone of modern organic synthesis, provides a powerful platform for the use of this compound.[6] This reaction involves the reaction of a nucleophile with an allylic substrate, such as this compound, in the presence of a palladium catalyst.[7] The use of chiral ligands on the palladium catalyst allows for high levels of stereocontrol, leading to the preferential formation of one enantiomer of the product.[8]

The Tsuji-Trost Reaction: A Mechanistic Overview

The palladium-catalyzed asymmetric allylic amination of this compound proceeds through a well-defined catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and predicting the stereochemical outcome.

The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of this compound. This is followed by oxidative addition, where the acetate leaving group is displaced, forming a π-allylpalladium(II) complex.[7][9] This complex is the key intermediate that determines the stereochemistry of the product. The nucleophile, in this case, an amine, then attacks the π-allyl complex.[1] With "soft" nucleophiles like amines, the attack typically occurs on the face of the allyl group opposite to the palladium atom, leading to an overall retention of stereochemistry from the starting material to the product.[6] Finally, reductive elimination regenerates the palladium(0) catalyst, which can then enter another catalytic cycle.

Tsuji_Trost_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 pi_allyl_complex π-Allylpalladium(II) Complex Pd(0)L2->pi_allyl_complex Oxidative Addition product_complex Product-Pd(0) Complex pi_allyl_complex->product_complex Nucleophilic Attack (Amine) leaving_group Acetate pi_allyl_complex->leaving_group product_complex->Pd(0)L2 Reductive Elimination product Chiral Homoallylic Amine product_complex->product substrate This compound substrate->pi_allyl_complex nucleophile Amine (R2NH) nucleophile->pi_allyl_complex

Figure 1: Catalytic cycle of the Tsuji-Trost reaction.

Controlling Regioselectivity and Stereoselectivity

A key challenge in the Tsuji-Trost reaction with unsymmetrical allylic substrates like this compound is controlling the regioselectivity (i.e., whether the nucleophile attacks the more substituted or less substituted carbon of the allyl group) and stereoselectivity.

  • Regioselectivity: In general, with soft nucleophiles, the attack occurs at the less sterically hindered terminus of the π-allyl intermediate.[7][9] However, the choice of ligands and reaction conditions can influence this outcome.[10] Electron-donating ligands tend to favor attack at the more substituted position, while electron-withdrawing ligands favor the less substituted position.

  • Stereoselectivity: The enantioselectivity of the reaction is primarily controlled by the chiral ligand coordinated to the palladium catalyst.[8] The ligand creates a chiral environment around the metal center, which directs the incoming nucleophile to attack one face of the π-allyl complex preferentially. The Trost ligand and PHOX ligands are examples of chiral ligands that have been successfully used in asymmetric allylic alkylations.[11]

Protocol: Palladium-Catalyzed Asymmetric Allylic Amination of this compound

This protocol provides a general procedure for the synthesis of a chiral homoallylic amine from this compound and a primary or secondary amine. The specific choice of catalyst, ligand, base, and solvent may require optimization depending on the specific amine nucleophile used.

Materials and Equipment
  • This compound

  • Amine nucleophile

  • Palladium(II) acetate [Pd(OAc)2] or a similar palladium precursor

  • Chiral phosphine ligand (e.g., (R,R)-Trost ligand)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (argon or nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd catalyst, chiral ligand, and base setup->reagents substrate Add this compound reagents->substrate nucleophile Add amine nucleophile substrate->nucleophile reaction Stir at specified temperature and time nucleophile->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purification by Column Chromatography drying->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 2: Experimental workflow for asymmetric allylic amination.

Step-by-Step Procedure
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the chiral ligand (e.g., (R,R)-Trost ligand, 1.1-1.5 equivalents relative to Pd) in the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Initiation: To the catalyst solution, add the base (1.1-2.0 equivalents relative to the amine).

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 equivalents) dropwise to the reaction mixture at the desired temperature (typically ranging from 0 °C to room temperature).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired chiral homoallylic amine.

  • Characterization: Characterize the purified product by NMR spectroscopy, mass spectrometry, and chiral HPLC to determine its structure, purity, and enantiomeric excess.

Quantitative Data Summary
ParameterTypical RangeRationale
Palladium Catalyst Loading 1-5 mol%Balances reaction rate with cost and potential for side reactions.[11]
Ligand-to-Palladium Ratio 1.1 - 1.5Ensures complete coordination of the chiral ligand to the palladium center, maximizing stereocontrol.
Base 1.1 - 2.0 equivalentsNeutralizes the acetic acid byproduct and facilitates the nucleophilic attack of the amine.
Reaction Temperature 0 °C to Room TemperatureLower temperatures can improve enantioselectivity but may require longer reaction times.
Solvent Anhydrous CH2Cl2, THFAprotic solvents are generally used to avoid interference with the catalyst and nucleophile.

Safety Precautions

  • This compound: Flammable liquid and vapor. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents are often flammable and should be handled in a fume hood away from ignition sources.

  • Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle with appropriate precautions.

  • Inert Atmosphere: Reactions are typically carried out under an inert atmosphere of argon or nitrogen to prevent oxidation of the palladium(0) catalyst.

Conclusion

This compound is a highly effective substrate for the palladium-catalyzed synthesis of chiral pharmaceutical intermediates. The Tsuji-Trost reaction, particularly its asymmetric variant, provides a robust and versatile method for the stereoselective formation of carbon-nitrogen bonds, leading to valuable chiral homoallylic amine building blocks. A thorough understanding of the reaction mechanism and the factors influencing selectivity is paramount for the successful application of this methodology in drug discovery and development. The protocol outlined in this guide serves as a foundational template for researchers to explore the rich synthetic potential of this compound.

References

Troubleshooting & Optimization

Common side products in the synthesis of 1-Methylallyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylallyl acetate (also known as crotyl acetate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, helping you troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing a foundational understanding of the key processes and challenges.

Q1: What are the most common laboratory methods for synthesizing this compound?

A1: The two most prevalent laboratory methods are the Fischer esterification of crotyl alcohol (but-2-en-1-ol) with acetic acid and the nucleophilic substitution on crotyl chloride with an acetate salt.[1] The choice often depends on the availability and cost of starting materials, desired purity, and the scale of the reaction.

Q2: What are the primary side products I should be aware of for each synthetic route?

A2: The side product profile is highly dependent on the chosen synthesis method:

  • Fischer Esterification: The main impurities are typically unreacted starting materials (crotyl alcohol and acetic acid) due to the reversible nature of the reaction.[1] At higher temperatures, dicrotyl ether can also form.

  • Nucleophilic Substitution (from Crotyl Chloride): The most common side products are crotyl alcohol (from hydrolysis) and dicrotyl ether.[1][2][3] Additionally, polymerization of the crotyl group can occur under certain conditions.[2]

Q3: How can I reliably purify the final this compound product?

A3: A standard multi-step workup and purification process is typically effective.[1] This involves:

  • Neutralization: Washing the crude product with a mild basic solution, such as saturated sodium bicarbonate, to remove any unreacted acetic acid or acid catalyst.[2][4][5]

  • Aqueous Washing: Washing with water and then a brine solution to remove water-soluble impurities and residual salts.[4][6]

  • Drying: Drying the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.[4][6]

  • Distillation: Purifying the final product via fractional distillation is the most common and effective method.[2][4][6]

Q4: Which analytical techniques are best for identifying impurities and confirming the purity of my product?

A4: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the most powerful technique for assessing purity.[6] It allows for the separation and quantification of volatile impurities like unreacted starting materials and side products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure of the desired product and identifying major impurities.

Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: Low Yield in Fischer Esterification of Crotyl Alcohol

Question: My Fischer esterification reaction has a low yield, and my post-reaction analysis (GC or NMR) shows significant amounts of unreacted crotyl alcohol. What is causing this, and how can I fix it?

Root Cause Analysis: The Fischer esterification is a classic equilibrium-controlled reaction.[1][2] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (hydrolysis), thus limiting your yield.[2]

Solutions:

  • Water Removal: The most effective strategy is to remove water as it is formed. This can be achieved by using a Dean-Stark trap during reflux.[2]

  • Adjust Reactant Stoichiometry: Use a molar excess of one of the reactants, typically the less expensive one (acetic acid), to drive the equilibrium towards the product side. A 1.2 to 1.5 molar excess of acetic acid is common.[6]

  • Ensure Anhydrous Conditions: Using dry starting materials and solvents is crucial. Any water present at the start will inhibit the forward reaction.[1][2]

  • Catalyst Activity: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in a sufficient amount (typically 1-5% v/v).[2] However, be aware that excessive catalyst can promote side reactions.[2]

Fischer_Esterification_Troubleshooting Start Low Yield in Fischer Esterification Problem Significant Unreacted Crotyl Alcohol Start->Problem Cause Root Cause: Reaction Equilibrium Shifted Towards Reactants Problem->Cause Solution1 Solution 1: Remove Water (Dean-Stark Trap) Cause->Solution1 Solution2 Solution 2: Use Excess Acetic Acid (Shift Equilibrium) Cause->Solution2 Solution3 Solution 3: Ensure Anhydrous Conditions & Active Catalyst Cause->Solution3 Result Improved Yield of This compound Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Issue 2: Formation of Crotyl Alcohol and Dicrotyl Ether in Nucleophilic Substitution

Question: I'm synthesizing this compound from crotyl chloride and sodium acetate, but my GC-MS analysis shows two significant side products: crotyl alcohol and a higher boiling point impurity I suspect is dicrotyl ether. Why are these forming?

Root Cause Analysis: These side products arise from competing nucleophilic reactions, often exacerbated by the reaction conditions.

  • Crotyl Alcohol Formation: This is primarily due to the hydrolysis of either the starting material (crotyl chloride) or the product (this compound). While a small amount of water (0.1-2.0 wt.%) can sometimes improve the reaction rate by aiding the dissolution of sodium acetate, excessive water will lead to hydrolysis and reduce selectivity.[2][7]

  • Dicrotyl Ether Formation: This byproduct forms when the crotyl alcohol (present as an impurity or formed in-situ via hydrolysis) acts as a nucleophile and attacks a molecule of crotyl chloride. This Williamson ether synthesis-like side reaction competes with the desired acetate substitution.

Solutions:

  • Control Water Content: The amount of water is critical. If using a solvent system, ensure it is appropriately dried or contains only the optimal catalytic amount of water (0.1-2.0 wt.%).[7]

  • Optimize Solvent: The choice of solvent can significantly impact the reaction. High-boiling point glycols like diethylene glycol or triethylene glycol can improve the reaction rate and yield by better solvating the sodium acetate.[2][7]

  • Temperature Control: Maintain the recommended reaction temperature (typically 80-150°C).[7][8] Excessively high temperatures can increase the rate of side reactions.

  • Vigorous Stirring: Ensure efficient mixing, especially in heterogeneous reactions, to promote the reaction between sodium acetate and crotyl chloride over side reactions.[5]

Substitution_Side_Products CrotylCl Crotyl Chloride (Starting Material) Target This compound (Desired Product) CrotylCl->Target + NaOAc (Desired Reaction) SideProduct1 Crotyl Alcohol (Side Product) CrotylCl->SideProduct1 + H2O (Hydrolysis) SideProduct2 Dicrotyl Ether (Side Product) CrotylCl->SideProduct2 + Crotyl Alcohol (Ether Formation) NaOAc Sodium Acetate (Nucleophile) H2O Water (Present as Impurity/Catalyst) Target->SideProduct1 + H2O (Product Hydrolysis)

Caption: Reaction pathways leading to side products in substitution synthesis.

Issue 3: Product Mixture Becomes Viscous or Solidifies

Question: During my reaction or workup, the mixture became unexpectedly viscous, making it difficult to handle and purify. What is happening?

Root Cause Analysis: This is a classic sign of homopolymerization of the this compound monomer or the crotyl starting material.[9] The allyl group is susceptible to polymerization, which can be initiated by:

  • High Temperatures: Can induce thermal polymerization.

  • Radical Initiators: Trace impurities like peroxides in solvents (e.g., older ethers) can initiate radical polymerization.

  • Depletion of Inhibitors: Commercially available allyl compounds often contain small amounts of inhibitors (like MEHQ). These can be consumed during the reaction or removed during workup, leaving the product susceptible to polymerization upon heating (e.g., during distillation).[9]

Solutions:

  • Temperature Management: Avoid excessive heating during the reaction and, critically, during distillation. Consider vacuum distillation to lower the boiling point.[6]

  • Use Fresh, Purified Solvents: Ensure all solvents are purified and free of peroxides to prevent radical initiation.[9]

  • Workup with an Inhibitor: If polymerization during distillation is a concern, consider adding a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude product before heating.

  • Storage: Store the final product in a cool, dark place, and consider adding an inhibitor if it will be stored for an extended period.[9]

Comparative Summary of Synthetic Methods
FeatureFischer EsterificationNucleophilic Substitution
Reactants Crotyl Alcohol, Acetic AcidCrotyl Chloride, Sodium Acetate
Catalyst/Solvent Strong acid (H₂SO₄, PTSA)[2]High-boiling glycols, PTCs[4][7]
Typical Temperature 80-100°C (Reflux)[2]80-150°C[7]
Key Advantages Atom economical, readily available starting materials.Often higher yielding and faster, avoids equilibrium limitations.
Key Disadvantages Equilibrium-limited yield, requires water removal.Starting material (crotyl chloride) is a lachrymator, potential for more side products.
Common Side Products Unreacted starting materials, Dicrotyl ether.[1]Crotyl alcohol, Dicrotyl ether, Polymers.[2][3][9]
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Trap
  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Reactants: Charge the flask with crotyl alcohol (1.0 equiv.), acetic acid (1.5 equiv.), and toluene (as a chaser solvent).

  • Catalyst: Carefully add concentrated sulfuric acid (1-2% of the total volume) to the stirring mixture.[2]

  • Reaction: Heat the mixture to a vigorous reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue until no more water is collected (typically 4-6 hours).[2]

  • Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until CO₂ evolution ceases), and finally with brine.[2]

  • Purification: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to obtain pure this compound.[2]

Protocol 2: Nucleophilic Substitution using Diethylene Glycol
  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine diethylene glycol, sodium acetate (1.1 equiv.), and a small amount of water (approx. 1-2 wt% of the total mixture).[8]

  • Heating: Heat the mixture to 120-140°C with continuous, vigorous stirring.[7]

  • Addition: Slowly add crotyl chloride (1.0 equiv.) to the heated mixture via an addition funnel.

  • Reaction: Maintain the reaction at temperature for several hours. Monitor the reaction's progress by GC to confirm the consumption of crotyl chloride.

  • Work-up: After the reaction is complete, cool the mixture. Filter to remove the precipitated sodium chloride.[5] The product can be separated from the high-boiling solvent by vacuum distillation. Further washing of the distillate as described in Protocol 1 may be necessary to remove residual impurities.

References

Technical Support Center: Troubleshooting Low Conversion in 1-Methylallyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-methylallyl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, particularly the frequently employed palladium-catalyzed allylic substitution reactions.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when using this compound as a substrate.

Q1: My palladium-catalyzed reaction with this compound is showing low to no conversion. What are the most common initial checks I should perform?

A1: Low conversion is a frequent challenge. Before delving into more complex variables, always start with the fundamentals:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides.

  • Reagent Purity: Verify the purity of your this compound, as well as your nucleophile and any other reagents. Impurities from the synthesis of this compound, such as unreacted starting materials or byproducts, can interfere with the catalytic cycle.[1] The quality of the solvent is also critical; ensure it is anhydrous and degassed.

  • Catalyst and Ligand Integrity: Check the age and storage conditions of your palladium catalyst and phosphine-based ligands. Phosphine ligands are susceptible to oxidation, which can inhibit their ability to coordinate to the palladium center.

Q2: How can I be sure my this compound is pure enough for my reaction?

A2: The purity of this compound should be assessed using Gas Chromatography (GC) to identify and quantify any residual starting materials or byproducts from its synthesis.[1] ¹H NMR spectroscopy is also a powerful tool for confirming the structure and identifying impurities.[2] Common impurities to look for include residual methallyl alcohol, acetic acid, or methallyl chloride, depending on the synthetic route used.[1]

Q3: What are the typical side reactions to be aware of when using this compound?

A3: In palladium-catalyzed reactions, potential side reactions include:

  • Isomerization: The double bond in this compound can isomerize, leading to a mixture of products.

  • Elimination Reactions: Depending on the reaction conditions and the nucleophile, elimination reactions can compete with the desired substitution.

  • Homocoupling: Homocoupling of the nucleophile or the allylic substrate can occur, consuming your starting materials.

Q4: My reaction is sluggish. Should I increase the temperature?

A4: Increasing the temperature can sometimes improve a sluggish reaction rate, but it should be done with caution. Higher temperatures can lead to catalyst decomposition and an increase in side reactions, such as ether formation from the alcohol starting material if it's present as an impurity.[3] It is often more effective to first optimize the catalyst system (catalyst and ligand) and solvent.

In-Depth Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to resolving persistent issues with low conversion.

Issue 1: Problems Related to the Catalyst System

Q: I suspect my palladium catalyst or ligand is the problem. How can I troubleshoot this?

A: Catalyst system failure is a primary cause of low conversion. Here’s a systematic approach to diagnose and solve the issue:

  • Cause 1: Inactive Palladium Pre-catalyst. The palladium(0) species is the active catalyst in the Tsuji-Trost reaction.[4] If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it may not be efficiently reduced to Pd(0) in situ.

    • Solution: Ensure your reaction conditions are suitable for the reduction of the Pd(II) pre-catalyst. Some reactions require a phosphine ligand that can also act as a reductant. Alternatively, using a Pd(0) source like Pd₂(dba)₃ can be beneficial.

  • Cause 2: Ligand Oxidation or Incompatibility. Phosphine ligands, commonly used in these reactions, are prone to oxidation to phosphine oxides, which do not coordinate effectively with palladium.

    • Solution: Use fresh, high-purity ligands. Store them under an inert atmosphere and handle them using proper air-free techniques. Also, ensure the chosen ligand is appropriate for your specific transformation. The electronic and steric properties of the ligand have a profound impact on reactivity.[5]

  • Cause 3: Catalyst Deactivation. The active catalyst can be deactivated during the reaction. This can happen through the formation of stable, off-cycle palladium complexes or the precipitation of palladium black.[6][7][8]

    • Solution: Analyze your reaction mixture for the formation of palladium black. If observed, it indicates catalyst decomposition. Lowering the reaction temperature or using a more robust ligand can sometimes prevent this. The substrate itself, the 2-methylallyl group, can in some cases form stable π-allyl complexes that act as catalyst poisons.[7]

Experimental Protocol: Small-Scale Catalyst System Screening

To efficiently identify an effective catalyst system, perform a parallel screen of different palladium sources and ligands on a small scale.

Materials:

  • This compound

  • Nucleophile

  • Anhydrous, degassed solvent (e.g., THF, Dioxane, or CH₂Cl₂)[9]

  • Palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • A selection of phosphine ligands (e.g., PPh₃, a Buchwald ligand, a Trost ligand)[10][11]

  • Inert atmosphere reaction vials

Procedure:

  • In a glovebox or under a stream of inert gas, prepare stock solutions of this compound, the nucleophile, the palladium pre-catalysts, and the ligands in the chosen solvent.

  • In a series of reaction vials, add the this compound and nucleophile stock solutions.

  • To each vial, add a different combination of palladium pre-catalyst and ligand. Ensure consistent molar ratios across all reactions.

  • Seal the vials and stir the reactions at the desired temperature.

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 12 hours) by taking small aliquots and analyzing them by GC-FID or ¹H NMR.[2]

Data Analysis: Compare the conversion rates for each catalyst/ligand combination to identify the most effective system for your specific reaction.

Pd SourceLigandConversion after 4h (%)Observations
Pd(OAc)₂PPh₃15Slow reaction
Pd₂(dba)₃PPh₃45Moderate conversion
Pd₂(dba)₃Trost Ligand95High conversion, clean reaction
Pd(OAc)₂Buchwald Ligand88Good conversion
Issue 2: Sub-Optimal Reaction Conditions

Q: I've confirmed my catalyst system is active, but the conversion is still low. What other reaction parameters should I investigate?

A: Once the catalyst system is ruled out, focus on the reaction environment and stoichiometry.

  • Cause 1: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate and selectivity. The polarity and coordinating ability of the solvent can influence the stability of the catalytic intermediates.[9]

    • Solution: Screen a range of anhydrous, degassed solvents. Common choices for palladium-catalyzed allylic substitutions include THF, dioxane, toluene, and dichloromethane.[9][12]

  • Cause 2: Incorrect Stoichiometry or Concentration. The ratio of reactants and the overall concentration can affect the reaction kinetics.

    • Solution: Vary the ratio of the nucleophile to the this compound. An excess of the nucleophile may be required to drive the reaction to completion. Also, investigate the effect of concentration; sometimes, more dilute conditions can prevent side reactions and catalyst decomposition.[9]

  • Cause 3: Ineffective Base (if applicable). Many allylic substitution reactions require a base to deprotonate the nucleophile. An inappropriate choice of base can lead to low conversion.

    • Solution: The strength and solubility of the base are critical. If you are using a solid base, ensure it is finely powdered and well-stirred to maximize surface area. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to find the optimal one for your system.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion in this compound reactions.

Troubleshooting_Workflow start Low Conversion Observed check_inert Verify Inert Atmosphere and Reagent Purity start->check_inert check_catalyst Evaluate Catalyst System (Pd Source & Ligand) check_inert->check_catalyst Purity & Atmosphere OK end_fail Consult Further Literature or Technical Support check_inert->end_fail Impurity or O₂ Detected optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Conc.) check_catalyst->optimize_conditions Catalyst System Active check_catalyst->end_fail Catalyst Inactive analyze_side_reactions Identify Side Reactions (GC-MS, NMR) optimize_conditions->analyze_side_reactions No Improvement end_success Problem Resolved optimize_conditions->end_success Conversion Improved analyze_side_reactions->end_fail

Caption: A step-by-step workflow for diagnosing low reaction conversion.

Visualization of the Catalytic Cycle

Understanding the catalytic cycle for a palladium-catalyzed allylic substitution (Tsuji-Trost reaction) is crucial for effective troubleshooting.

Tsuji_Trost_Cycle A Pd(0)L₂ B π-allyl Pd(II) Complex A->B Oxidative Addition B->A Nucleophilic Attack C Product B->C D This compound D->B E Nucleophile (Nu⁻) E->B

Caption: Simplified catalytic cycle of the Tsuji-Trost reaction.

References

Technical Support Center: Optimization of Catalyst Loading for 1-Methylallyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Methylallyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to optimizing catalyst loading for this important chemical transformation. Our goal is to empower you with the knowledge to enhance reaction efficiency, improve yield, and ensure the purity of your final product.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges you may encounter during the synthesis of this compound. Each issue is presented with potential causes and actionable solutions based on established chemical principles and field-proven experience.

Issue 1: Low Reaction Yield

A common challenge in the synthesis of this compound is a lower-than-expected yield. This can often be attributed to several factors, from suboptimal catalyst loading to issues with reaction equilibrium.

Question: My reaction yield for this compound is significantly lower than anticipated. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can stem from several sources. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Cause 1: Suboptimal Catalyst Loading

  • Explanation: The concentration of the catalyst is a critical parameter. Insufficient catalyst will result in a slow reaction rate, preventing the reaction from reaching completion within a practical timeframe.[1] Conversely, excessive catalyst loading can promote the formation of side products, such as methallyl alcohol and methallyl ether, thereby reducing the yield of the desired ester.[2]

  • Solution:

    • For homogeneous catalysts like sulfuric acid, a typical loading of 1-5% v/v is recommended.

    • For heterogeneous catalysts, such as Amberlyst-15, ensure the catalyst is active and used in sufficient quantity.

    • It is advisable to perform a catalyst loading optimization study to determine the optimal concentration for your specific reaction conditions.

Potential Cause 2: Reaction Equilibrium Limitations

  • Explanation: The Fischer esterification of 1-methylallyl alcohol with acetic acid is a reversible reaction.[3] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus limiting the yield.

  • Solution:

    • To drive the equilibrium towards the product, it is essential to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.

    • Conducting the reaction under anhydrous conditions is also beneficial.

Potential Cause 3: Inadequate Reaction Time or Temperature

  • Explanation: The reaction may not have had sufficient time or energy to reach equilibrium.

  • Solution:

    • Ensure a sufficient reaction time, typically 4-6 hours, when refluxing at approximately 80-100°C.

    • Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Issue 2: Poor Selectivity and Formation of Side Products

The formation of unwanted byproducts is a common issue that can complicate purification and reduce the overall yield of this compound.

Question: I am observing significant formation of side products, such as methallyl alcohol and methallyl ether, in my reaction. How can I improve the selectivity towards this compound?

Answer: Improving selectivity requires careful control over reaction conditions and catalyst choice.

Potential Cause 1: Excessive Catalyst Loading

  • Explanation: As mentioned previously, an overly high concentration of an acid catalyst can promote side reactions, particularly the formation of ethers from the alcohol at elevated temperatures.[2]

  • Solution:

    • Reduce the catalyst loading to the minimum effective amount determined through optimization experiments.

Potential Cause 2: High Reaction Temperature

  • Explanation: Elevated temperatures can provide the activation energy for undesired reaction pathways.

  • Solution:

    • Maintain the reaction temperature within the recommended range (80-100°C for reflux).

    • Consider running the reaction at a lower temperature for a longer duration, monitoring for completion.

Potential Cause 3: Presence of Water

  • Explanation: The presence of excess water can lead to the hydrolysis of the this compound product back to 1-methylallyl alcohol, reducing the final yield and increasing impurities. A small amount of water (0.1-2.0 wt.%) can sometimes increase the reaction rate in certain synthesis routes, but excessive amounts are detrimental to selectivity.

  • Solution:

    • Ensure all reactants and solvents are anhydrous.[4]

    • Employ methods to remove water during the reaction, as described for improving yield.

Issue 3: Catalyst Deactivation

Both homogeneous and heterogeneous catalysts can lose their activity over time, leading to a decrease in reaction rate and overall yield.

Question: My reaction is proceeding much slower than usual, or has stalled completely. I suspect catalyst deactivation. What could be the cause and how can I address it?

Answer: Catalyst deactivation is a critical issue that can be caused by several factors, including poisoning, coking, or sintering.

Potential Cause 1: Catalyst Poisoning

  • Explanation: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.

  • Solution:

    • Ensure the purity of all starting materials and solvents.[4] Purification of reactants may be necessary if they are of low quality or have been stored for an extended period.

Potential Cause 2: Sintering of Heterogeneous Catalysts

  • Explanation: At high temperatures, the fine particles of a heterogeneous catalyst can agglomerate, reducing the active surface area. For some palladium catalysts, the formation of mobile palladium acetate species can contribute to this sintering.[5]

  • Solution:

    • Operate the reaction at the lowest effective temperature.

    • Choose a catalyst with high thermal stability.

Potential Cause 3: Coking

  • Explanation: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites.[5]

  • Solution:

    • Optimize reaction conditions to minimize the formation of byproducts that can lead to coking.

    • For heterogeneous catalysts, periodic regeneration by calcination may be possible to burn off coke deposits.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound and the optimization of catalyst loading.

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The two main synthetic routes utilize different types of catalysts. For the Fischer esterification of 1-methylallyl alcohol and acetic acid, strong acid catalysts are employed.[3] These can be homogeneous, such as concentrated sulfuric acid, or heterogeneous, like Amberlyst-15. The choice often depends on the desired ease of separation and catalyst reusability. In the synthesis from methallyl chloride and sodium acetate, a copper(II) sulfate catalyst is often used.[6]

Q2: How does catalyst loading affect the reaction kinetics?

A2: Catalyst loading has a direct impact on the reaction rate. Generally, increasing the catalyst concentration will increase the reaction rate up to a certain point.[1] However, beyond the optimal loading, the rate may not increase significantly and can even decrease due to mass transfer limitations or the promotion of side reactions.[7][8]

Q3: What is the role of a phase-transfer catalyst in the synthesis of this compound?

A3: In the reaction of methallyl chloride with sodium acetate, a phase-transfer catalyst, such as tetrabutylammonium bromide, can be used.[6] Its role is to transport the acetate anion from the solid or aqueous phase to the organic phase where the methallyl chloride is dissolved, thereby facilitating the reaction between the two reactants.

Q4: How can I effectively purify the this compound product?

A4: Purification typically involves a multi-step workup procedure.[2] This usually includes washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove any residual acid catalyst. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate, filtered, and finally purified by fractional distillation.

Q5: Are there any safety concerns I should be aware of during this synthesis?

A5: Yes, several safety precautions should be taken. Methallyl chloride is a flammable and toxic liquid.[6] Concentrated sulfuric acid is highly corrosive.[3] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Section 3: Experimental Protocols and Data

Protocol 1: Fischer Esterification using a Homogeneous Catalyst

This protocol describes a typical procedure for the synthesis of this compound via Fischer esterification using concentrated sulfuric acid as the catalyst.

Materials:

  • 1-Methylallyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser with Dean-Stark trap

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Charge the flask with 1-methylallyl alcohol and acetic acid in a 1:1.2 molar ratio.

  • Carefully add concentrated sulfuric acid (1-5% of the total volume) to the mixture while stirring.

  • Heat the mixture to reflux (approximately 80-100°C) and collect the water byproduct in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to obtain pure this compound.

Data Summary: Catalyst Loading and Reaction Outcomes
Catalyst TypeTypical LoadingExpected YieldKey Considerations
Sulfuric Acid (Homogeneous)1-5% v/vHighCorrosive, difficult to remove/reuse.[3]
Amberlyst-15 (Heterogeneous)VariesGood to HighEasily separable, reusable, may require higher temperatures.
Copper(II) Sulfate (for methallyl chloride route)Catalytic amountUp to 92%[9]Used in the substitution reaction, not esterification.

Section 4: Visualizing Workflows

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Verify Catalyst Loading (1-5% for H₂SO₄) start->check_catalyst catalyst_ok Loading Optimal? check_catalyst->catalyst_ok check_equilibrium Assess Equilibrium Conditions equilibrium_ok Water Removal Effective? check_equilibrium->equilibrium_ok check_reaction_params Review Reaction Time & Temperature (4-6h, 80-100°C) params_ok Parameters Met? check_reaction_params->params_ok check_purity Check Reactant Purity purity_ok Reactants Pure? check_purity->purity_ok catalyst_ok->check_equilibrium Yes optimize_catalyst Optimize Catalyst Loading catalyst_ok->optimize_catalyst No equilibrium_ok->check_reaction_params Yes improve_water_removal Improve Water Removal (e.g., Dean-Stark) equilibrium_ok->improve_water_removal No params_ok->check_purity Yes adjust_params Adjust Time/Temperature params_ok->adjust_params No purify_reactants Purify Starting Materials purity_ok->purify_reactants No end Yield Improved purity_ok->end Yes optimize_catalyst->end improve_water_removal->end adjust_params->end purify_reactants->end

Caption: Troubleshooting workflow for low yield.

References

Effect of temperature on the stability of 1-Methylallyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Methylallyl acetate (But-3-en-2-yl acetate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this versatile allylic ester.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where it serves as an efficient allylating agent.[1] Its reactivity is centered around the allylic system, which allows for a range of transformations.[1] However, the thermal lability of the ester functional group, especially in an allylic position, can present challenges during synthesis, purification, and application, particularly when elevated temperatures are required.

This guide provides a comprehensive overview of the thermal stability of this compound, potential degradation pathways, and troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum temperature for handling this compound?

Based on studies of structurally similar secondary allylic acetates, thermal decomposition can become significant in the temperature range of 300-350°C (572-662°F).[2] For routine laboratory procedures such as distillation, it is advisable to use reduced pressure to keep the boiling temperature well below this range. The normal boiling point of this compound is approximately 112°C.[3] Short-term exposure to moderately elevated temperatures (e.g., 80-100°C) during a reaction is generally acceptable, but prolonged heating should be avoided.

Q2: What are the expected thermal decomposition products of this compound?

The gas-phase pyrolysis of analogous secondary acetates proceeds via a unimolecular, first-order elimination reaction.[2][4] This process, often a retro-ene reaction, typically yields acetic acid and the corresponding diene.[3][4] For this compound, the expected degradation products are 1,3-butadiene and acetic acid .

Q3: How should I store this compound to ensure its stability?

To maintain long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and sources of ignition.[2][5] The container should be tightly closed and properly labeled.[2][5] It is incompatible with strong acids, bases, and oxidizing agents, which can catalyze its decomposition or lead to other hazardous reactions.[6]

Q4: Can I use this compound in high-temperature reactions?

Caution is strongly advised. While some palladium-catalyzed reactions may require temperatures around 80-85°C,[7] exceeding the decomposition threshold will lead to the formation of byproducts and loss of your starting material. If your experimental design requires high temperatures, it is crucial to monitor the reaction for signs of degradation. Consider alternative catalytic systems that operate at lower temperatures if possible.

Q5: Are there any visible signs of decomposition?

Visual signs may not always be apparent. The primary decomposition products, 1,3-butadiene (a gas at room temperature) and acetic acid, may not cause a noticeable change in the appearance of the solution initially. A faint acrid smell of acetic acid might become detectable. The most reliable way to detect decomposition is through analytical monitoring.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: Low Yield or Incomplete Reaction in a Thermally-Driven Process
  • Symptoms: Your reaction, which requires heating, is giving a lower than expected yield, or starting material remains even after extended reaction times. TLC or GC analysis shows the appearance of unknown impurities.

  • Possible Cause: Thermal decomposition of this compound is competing with your desired reaction pathway. The elevated temperature is causing the ester to decompose into 1,3-butadiene and acetic acid. The generated acetic acid could also interfere with your reaction mechanism, especially if it is base-sensitive.

  • Troubleshooting Workflow:

    A Problem: Low Yield in Heated Reaction B Step 1: Confirm Identity & Purity of Starting Material (Use ¹H NMR or GC-FID) A->B C Step 2: Run a Control Experiment (Heat this compound in solvent at reaction temp.) B->C D Step 3: Analyze Control Experiment via GC-MS (Look for 1,3-butadiene and acetic acid) C->D E Decomposition Confirmed D->E  Degradation products detected F No Decomposition D->F  No degradation products G Action 1: Lower Reaction Temperature (Explore catalyst optimization or longer reaction times) E->G J Re-evaluate other reaction parameters (Catalyst activity, reagent purity, etc.) F->J H Action 2: Use a Milder Solvent (Avoid solvents that may promote elimination) G->H I Action 3: Add a Non-Nucleophilic Base (If generated acetic acid is inhibiting the reaction) H->I

    Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Inconsistent Results and Poor Reproducibility
  • Symptoms: Seemingly identical experiments are giving variable yields or product profiles.

  • Possible Cause: Inconsistent temperature control across different runs is leading to varying degrees of thermal degradation. Hot spots in the reaction vessel or inaccurate temperature probes can be a cause. The age and storage condition of the this compound might also differ.

  • Preventative Measures & Solutions:

    • Calibrate Temperature Probes: Ensure your heating mantles, oil baths, and probes are accurately calibrated.

    • Ensure Uniform Heating: Use a well-stirred oil bath or a heating block for even temperature distribution. Avoid direct heating with a mantle on the flask surface.

    • Use Fresh Sample: If possible, use a fresh bottle of this compound or one that has been stored correctly under an inert atmosphere.

    • Monitor with Internal Standard: Use a stable internal standard in your analytical runs (GC or NMR) to accurately quantify the amount of remaining this compound and any product formed.

Experimental Protocols for Stability Assessment

To quantitatively assess the thermal stability of this compound in your specific experimental setup, the following analytical techniques are recommended.

Protocol 1: Thermal Stability Screening using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is an excellent tool to determine the onset of thermal decomposition.[8]

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Methodology:

    • Place a small amount of this compound (5-10 mg) into the TGA pan.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate.

    • Heat the sample from ambient temperature to approximately 400°C at a controlled heating rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature.

  • Data Interpretation: The onset temperature of the major mass loss event corresponds to the beginning of thermal decomposition. This provides a clear upper limit for the thermal stability of the compound.

Protocol 2: Analysis of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This powerful technique allows for the identification of volatile decomposition products.[9][10]

  • Instrumentation: A pyrolyzer unit coupled to a GC/MS system.

  • Methodology:

    • A small, precise amount of this compound is introduced into the pyrolyzer.

    • The sample is rapidly heated to a set temperature (e.g., 350°C, 400°C, etc.).

    • The volatile pyrolysis products are swept directly into the GC column for separation.

    • The separated components are then analyzed by the Mass Spectrometer to identify their chemical structures.

  • Expected Results: This analysis is expected to confirm the presence of 1,3-butadiene and acetic acid in the pyrolyzate, validating the predicted decomposition pathway.

Data Summary Table

The following table summarizes the expected thermal properties and decomposition characteristics based on available literature for analogous compounds.

PropertyExpected Value / ProductsRationale / Source
Decomposition Temp. Range 300 - 350 °CBased on pyrolysis of 1-t-butylbut-3-enyl acetate, a secondary allylic acetate.[2]
Decomposition Mechanism Unimolecular cis-elimination (Retro-ene type)Common pathway for gas-phase pyrolysis of secondary acetates.[3][4]
Primary Products Acetic Acid & 1,3-ButadieneExpected from the retro-ene elimination mechanism.[3][4]
Kinetics First-OrderObserved for the pyrolysis of analogous allylic acetates.[2]

References

Technical Support Center: Preventing Isomerization of 1-Methylallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 1-methylallyl acetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent and face the common challenge of its isomerization into the thermodynamically more stable crotyl acetate (but-2-en-1-yl acetate). By understanding the underlying mechanisms and implementing the strategies outlined below, you can maintain the structural integrity of your starting material and ensure the desired outcome of your reactions.

Core Concepts: Understanding the Isomerization Challenge

The isomerization of this compound to crotyl acetate is a frequent and often undesired side reaction. The primary driving force is the formation of a more substituted, and thus thermodynamically more stable, internal double bond. This process can be catalyzed by trace acids, bases, or, most commonly, transition metal catalysts employed in the reaction itself.

The Mechanistic Culprit: π-Allyl Complex Rearrangement

In many synthetic applications, particularly palladium-catalyzed reactions like the Tsuji-Trost allylic alkylation, this compound is converted into a reactive (π-allyl)palladium intermediate.[1][2] This intermediate is not static; it exists in a dynamic equilibrium. Through a process known as η³-η¹-η³ isomerization, the palladium can effectively "walk" along the allyl fragment, leading to the formation of the isomeric crotyl complex.[3] Nucleophilic attack on this mixture of intermediates can result in a mixture of products.

G cluster_0 Isomerization Pathway via (π-Allyl)Palladium Complex MAA This compound Pd_MAA η³-(1-Methylallyl)Pd Complex (Kinetic Intermediate) MAA->Pd_MAA Oxidative Addition CrotylA Crotyl Acetate Pd_Crotyl η³-(Crotyl)Pd Complex (Thermodynamic Intermediate) Pd_MAA->Pd_Crotyl Prod_Branched Branched Product (Desired) Pd_MAA->Prod_Branched Nu⁻ Attack Prod_Linear Linear Product (Isomerized) Pd_Crotyl->Prod_Linear Nu⁻ Attack Pd0 Pd(0) Catalyst Pd0->MAA Nu Nucleophile (Nu⁻) Nu->Pd_MAA Nu->Pd_Crotyl

Caption: Palladium-catalyzed isomerization of this compound.

Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter during your experiments.

Issue 1: My NMR shows a mixture of this compound and crotyl acetate after my palladium-catalyzed reaction. What happened and how can I fix it?

This is a classic case of in-situ isomerization via the (π-allyl)palladium intermediate. The distribution of your final products (branched vs. linear) is determined by the relative rates of nucleophilic attack on the two equilibrating palladium complexes versus the rate of their interconversion.[4]

Root Causes & Solutions:

  • Cause A: Ligand Choice. The electronic and steric properties of the phosphine ligands coordinating to the palladium have a profound effect on the reaction.[5] Small, electron-poor ligands can accelerate the isomerization and may not sufficiently differentiate the two ends of the allyl complex.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like triphenylphosphine (PPh₃) are common, but for suppressing isomerization, consider ligands with greater steric hindrance such as tri(o-tolyl)phosphine or bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene). These can sterically disfavor the formation of the terminal (crotyl) complex and accelerate nucleophilic attack on the desired (1-methylallyl) intermediate.[6][7][8]

  • Cause B: Reaction Temperature. Higher temperatures provide the activation energy needed for the η³-η¹-η³ isomerization to occur more rapidly, allowing the system to reach its thermodynamic equilibrium, which favors the linear crotyl isomer.

    • Solution: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction closely. A slower reaction that yields the correct product is preferable to a fast one that produces a mixture.

  • Cause C: Reaction Time. Prolonged reaction times give the dynamic catalytic system more opportunity to isomerize.

    • Solution: Monitor your reaction by TLC or GC-MS. Work up the reaction as soon as the starting material is consumed. Avoid letting the reaction stir unnecessarily overnight if it is complete in a few hours.

ParameterCondition Favoring IsomerizationRecommended Condition to Prevent IsomerizationRationale
Ligand Small, electron-poor (e.g., P(OPh)₃)Bulky, electron-rich, bidentate (e.g., P(t-Bu)₃, dppf)Steric hindrance disfavors the thermodynamic intermediate and can accelerate nucleophilic attack.[5][6][7]
Temperature High (> 50 °C)Low (0 °C to Room Temp)Reduces the rate of the η³-η¹-η³ equilibration relative to the rate of nucleophilic attack.
Reaction Time ProlongedAs short as possible (monitor to completion)Minimizes the time for the system to reach thermodynamic equilibrium.[4]
Solvent Highly polar, coordinatingLess polar (e.g., THF, Toluene)Solvent can influence the stability and reactivity of the catalytic species.
Issue 2: I'm not using a metal catalyst, but I'm still seeing isomerization during my aqueous workup or purification. Why?

Isomerization is not exclusive to metal catalysis. Allylic acetates are sensitive to both acidic and basic conditions, which are often encountered during workup and purification steps.[9]

Root Causes & Solutions:

  • Cause A: Acid-Catalyzed Isomerization. Residual acidic catalysts or even slightly acidic water can protonate the ester's carbonyl oxygen or the double bond. This leads to the formation of an allylic carbocation intermediate, which can rearrange to the more stable secondary carbocation before deprotonation, yielding the isomerized product.[9]

    • Solution: Use a mild basic wash during your workup. Instead of washing with pure water, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any trace acid.[9] Be sure to vent the separatory funnel frequently to release the CO₂ gas that evolves. A buffered wash at a pH of ~7-8 can also be effective.[10]

  • Cause B: Acidic Silica Gel. Standard silica gel used for column chromatography is inherently acidic and is a very common cause of isomerization for acid-sensitive compounds.[9]

    • Solution 1: Neutralize the Silica. Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexanes) and add 1-2% triethylamine (Et₃N) by volume. Flush the packed column with an eluent containing 1% Et₃N before loading your compound. This neutralizes the acidic sites on the silica surface.

    • Solution 2: Use an Alternative Stationary Phase. If isomerization is still a problem, switch to a neutral stationary phase like neutral alumina or use deactivated silica gel.

Caption: Recommended workflow for a mild aqueous workup.

Detailed Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Allylic Alkylation Minimizing Isomerization

This protocol is a representative example for the reaction of this compound with a soft nucleophile like dimethyl malonate.

  • Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the chosen ligand (e.g., dppf, 4 mol%).

  • Add Solvent: Add anhydrous, degassed THF (or toluene) via syringe and stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.

  • Nucleophile Preparation: In a separate flame-dried flask, prepare the nucleophile. For dimethyl malonate (1.2 eq), suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF and cool to 0 °C. Slowly add the dimethyl malonate and stir for 20 minutes at 0 °C, then allow it to warm to room temperature.

  • Reaction Assembly: Cannulate the solution of the active nucleophile into the flask containing the catalyst.

  • Substrate Addition: Cool the resulting mixture to 0 °C and add this compound (1.0 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm slowly to room temperature. Monitor the consumption of the starting material by TLC or GC.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Proceed immediately with the mild aqueous workup described in Protocol 2 .

Protocol 2: Recommended Mild Aqueous Workup Procedure
  • Quench: Cool the reaction mixture to room temperature if necessary.

  • Dilute: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Neutralize: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Add the first portion slowly and without stoppering the funnel to allow for initial gas evolution. Stopper the funnel, invert, and immediately vent. Shake gently for 30 seconds, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this wash one more time.

  • Remove Water: Wash the organic layer with brine (saturated aqueous NaCl). This helps remove the bulk of dissolved water.

  • Dry: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Isolate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator at low temperature to obtain the crude product.

Protocol 3: Neutralization of Acidic Silica Gel for Chromatography
  • Prepare Slurry: In a beaker, create a slurry of silica gel in a non-polar eluent (e.g., hexanes).

  • Add Base: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% v/v. Stir gently for 5 minutes.

  • Pack Column: Pack the column with the silica gel slurry as you normally would.

  • Equilibrate: Before loading your sample, flush the column with at least 2-3 column volumes of your starting eluent that also contains 1% Et₃N. This ensures the entire stationary phase is neutralized.

  • Load and Elute: Dissolve your crude product in a minimal amount of eluent and load it onto the column. Elute your compound using your chosen solvent system, ensuring that 1% Et₃N is present in the eluent throughout the entire purification process.

By implementing these informed strategies and protocols, you can effectively suppress the undesired isomerization of this compound, leading to higher purity products and more reliable experimental outcomes.

References

Technical Support Center: Navigating the Scale-Up of 1-Methylallyl Acetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in the synthesis of fine chemicals and specialty polymers, the successful production of 1-Methylallyl acetate (also known as but-3-en-2-yl acetate) is critical. While laboratory-scale synthesis provides a foundational proof-of-concept, the transition to pilot and commercial-scale production introduces significant challenges that can impact yield, purity, and process efficiency. This guide serves as a dedicated technical resource for researchers, chemists, and process engineers. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of scaling up this compound synthesis, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the primary commercial-scale synthesis routes for this compound? A1: The most common and industrially viable method for producing this compound is the acid-catalyzed Fischer esterification of 3-buten-2-ol with acetic acid.[1] This is a reversible reaction where water is produced as a byproduct. An alternative, though less common, route involves the palladium-catalyzed acetoxylation of 2-butene.[2] The choice of route often depends on raw material cost, availability, and the desired purity profile of the final product.

Q2: How is this compound different from its isomer, methallyl acetate? A2: It is crucial to distinguish between this compound (a secondary acetate) and its isomer methallyl acetate (a primary acetate). They have different chemical structures, CAS numbers, and physical properties, including boiling points (approx. 144°C for this compound vs. 122°C for methallyl acetate).[1][3] This difference is particularly important during purification steps like fractional distillation. While the fundamental principles of their synthesis (esterification) are similar, reaction kinetics and potential side reactions can differ.

Q3: Which type of acid catalyst is recommended for scale-up of Fischer esterification? A3: For scale-up operations, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) are often preferred over homogeneous mineral acids like sulfuric acid.[4][5] The primary advantage of a solid catalyst is the ease of separation from the product mixture by simple filtration.[4] This simplifies the workup process, reduces corrosive waste streams, and minimizes the risk of acid-catalyzed hydrolysis of the ester during distillation.[4][6]

Q4: What are the critical safety considerations when scaling up production? A4: Key safety concerns include the flammability of 3-buten-2-ol and the final ester product.[1] The process should be conducted in a well-ventilated area with properly grounded equipment to prevent static discharge. When using strong acid catalysts like sulfuric acid, their corrosive nature demands appropriate material selection for the reactor and handling with extreme care.[7] A thorough process safety review (e.g., a HAZOP study) is essential before commencing any pilot-scale operation.

Q5: How can I monitor the reaction progress effectively? A5: At scale, real-time monitoring is crucial. The most common method is taking aliquots from the reactor (safely) and analyzing them by Gas Chromatography (GC).[4] GC analysis allows for the quantification of reactants (3-buten-2-ol, acetic acid) and the product (this compound), enabling you to determine when the reaction has reached equilibrium or completion.

Troubleshooting Guide: From Lab to Plant

This section addresses specific issues encountered during the scale-up of this compound production.

Issue 1: Reaction Yield is Significantly Lower Than in Lab-Scale Experiments

Q: We achieved >90% conversion at the 1L scale, but at the 100L scale, the reaction stalls at 65-70% conversion. What is the primary cause?

A: This is a classic scale-up challenge, often rooted in inefficient water removal due to changes in surface-area-to-volume ratios.

  • Possible Cause 1: Reaction Equilibrium. The Fischer esterification is a reversible reaction.[4] Water, a byproduct, can shift the equilibrium back towards the reactants, limiting the yield. What is effective in a small flask with a simple Dean-Stark trap may be inadequate in a large reactor.

    • Solution: At scale, azeotropic distillation is the most effective method for water removal. If not already in use, consider adding a co-solvent like toluene or cyclohexane to the reaction mixture. In the reactor setup, ensure the condenser and phase separator are adequately sized for the larger volume of vapor being generated to efficiently remove the water layer and return the solvent to the reactor.

  • Possible Cause 2: Sub-optimal Reactant Ratio. An equimolar ratio of reactants is often insufficient to drive the reaction to completion, especially when one reactant is more volatile or expensive.

    • Solution: Use an excess of the less expensive reactant, typically acetic acid (1.2 to 1.5 equivalents).[4] This stoichiometric imbalance helps push the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Possible Cause 3: Inadequate Mixing or Heat Transfer. In large reactors, "hot spots" or "cold spots" can develop if agitation is insufficient. This leads to non-uniform reaction rates throughout the vessel.

    • Solution: Ensure the reactor's agitator (impeller type and speed) is designed to provide adequate mixing for the specific viscosity and density of the reaction medium. The heating jacket must be able to provide uniform and consistent heat to maintain the desired reflux temperature without localized overheating.

Issue 2: Final Product Purity is Low After Distillation

Q: Our distilled this compound is only 95% pure by GC, with several recurring impurities. How can we improve the purity?

A: Impurities often arise from incomplete workup or side reactions that become more prominent at the longer reaction times or higher temperatures sometimes seen during scale-up.

  • Possible Cause 1: Residual Acid Catalyst. If using a homogeneous catalyst like sulfuric acid, any residue remaining during distillation will catalyze the reverse reaction (hydrolysis) or promote decomposition at high temperatures.

    • Solution: The crude product must be thoroughly neutralized before distillation. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, until all effervescence ceases.[3][4] Follow this with a water or brine wash to remove residual salts before drying.

  • Possible Cause 2: Formation of Byproducts. The most likely byproduct is the corresponding ether, formed by the acid-catalyzed self-condensation of the alcohol (3-buten-2-ol).[6] This is favored by excessive catalyst loading or high temperatures.

    • Solution: Optimize the catalyst loading; for sulfuric acid, 1-5% v/v is typical.[4] Avoid excessive reaction temperatures. Careful fractional distillation with a column of sufficient theoretical plates is necessary to separate the ether, as its boiling point may be close to that of the product.

  • Possible Cause 3: Unreacted Starting Materials. Due to similar volatilities, unreacted 3-buten-2-ol can be difficult to separate from the product.

    • Solution: Ensure the reaction is driven as close to completion as possible using the methods described in Issue 1. During fractional distillation, precise temperature control and a suitable reflux ratio are critical to effectively separate the lower-boiling point alcohol from the higher-boiling point ester product.

Issue 3: Uncontrolled Polymerization During Reaction or Storage

Q: We have observed the formation of a viscous residue in the reactor and our stored product's purity decreases over time. What is happening?

A: The allyl group in this compound is susceptible to free-radical polymerization, which can be initiated by heat, light, or trace impurities.[4]

  • Possible Cause 1: High Reaction Temperature. Extended periods at high temperatures can initiate thermal polymerization.

    • Solution: Maintain the minimum temperature necessary for an efficient reaction rate. Do not overheat the reboiler during distillation. Vacuum distillation is highly recommended as it allows for lower distillation temperatures, significantly reducing the risk of polymerization.

  • Possible Cause 2: Presence of Radical Initiators. Peroxides from solvents or exposure to air (oxygen) can initiate polymerization.

    • Solution: Ensure all solvents are peroxide-free before use. It can be beneficial to run the reaction under an inert atmosphere (e.g., nitrogen blanket) to exclude oxygen.

  • Possible Cause 3: Lack of Inhibitor in Stored Product. The purified product may polymerize upon storage if not properly stabilized.

    • Solution: For long-term storage, add a suitable free-radical inhibitor, such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), at a concentration of 100-200 ppm.[8] Store the product in a cool, dark place in a tightly sealed container.

Data & Protocols

Table 1: Comparison of Catalytic Systems for Esterification
ParameterHomogeneous Catalyst (H₂SO₄)Heterogeneous Catalyst (Amberlyst-15)
Typical Loading 1-5% v/v[4]5-15% by weight of limiting reagent
Reaction Time 4-6 hours at reflux[4]5-8 hours at reflux
Workup Requires aqueous neutralization wash[3][4]Simple filtration to remove catalyst[4]
Advantages Low cost, high activityEasy separation, reusable, less corrosive waste
Scale-Up Challenges Emulsion formation during wash, corrosiveCatalyst bed channeling, mechanical attrition
Experimental Protocol 1: Scale-Up Synthesis via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound using a solid acid catalyst, suitable for pilot-scale equipment.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead agitator, heating/cooling jacket, temperature probe, condenser, and a Dean-Stark type phase separator with 3-buten-2-ol (1.0 equivalent).

  • Reactant Addition: Add an excess of glacial acetic acid (1.3 equivalents) to the reactor.

  • Catalyst Charging: Add the solid acid catalyst (e.g., Amberlyst-15, 10% by weight of the 3-buten-2-ol) to the mixture.

  • Reaction: Begin agitation and heat the mixture to a gentle reflux (approx. 100-115°C). Water will begin to co-distill with the reactants and collect in the phase separator. Continuously remove the lower aqueous layer.

  • Monitoring: Monitor the reaction progress by GC analysis of samples taken from the reactor every hour. The reaction is considered complete when the concentration of 3-buten-2-ol is stable or below a predetermined threshold (e.g., <2%).

  • Cool-Down & Catalyst Removal: Once complete, cool the reaction mixture to <40°C. Filter the mixture to remove the solid catalyst. The catalyst can be washed with fresh acetic acid or a suitable solvent and stored for regeneration and reuse.

  • Work-Up (Neutralization): Transfer the crude filtrate to a separate vessel. Wash the organic product with a saturated sodium bicarbonate solution to neutralize any unreacted acetic acid. Multiple washes may be necessary. Follow with a final wash with brine to help break any emulsions.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and charge the crude product to a distillation unit. Purify by fractional distillation under vacuum to obtain pure this compound (boiling point will be lower than the atmospheric 144°C).

Visualizations

Fischer Esterification Reaction Pathway

Fischer_Esterification cluster_reactants Reactants AceticAcid Acetic Acid Protonated_AA Protonated Carbonyl AceticAcid->Protonated_AA + H+ Butenol 3-Buten-2-ol Tetrahedral_Int Tetrahedral Intermediate H_plus H+ (Catalyst) Protonated_AA->Tetrahedral_Int + 3-Buten-2-ol Water_Loss Protonated Ester Tetrahedral_Int->Water_Loss - H₂O Product This compound Water_Loss->Product - H+ Water Water (Byproduct)

Caption: Acid-catalyzed Fischer esterification pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield at Scale Check_Water Is Water Removal Efficient? Start->Check_Water Check_Ratio Is Reactant Ratio Optimized? Check_Water->Check_Ratio Yes Improve_Dist Improve Azeotropic Distillation Setup (e.g., larger separator) Check_Water->Improve_Dist No Check_Mixing Is Agitation & Heat Transfer Adequate? Check_Ratio->Check_Mixing Yes Increase_Excess Increase Excess of Acetic Acid (e.g., to 1.5 eq) Check_Ratio->Increase_Excess No Review_Eng Review Reactor Engineering Specs (Agitator, Jacket) Check_Mixing->Review_Eng No Resolved Problem Resolved Check_Mixing->Resolved Yes Improve_Dist->Resolved Increase_Excess->Resolved Review_Eng->Resolved

References

Technical Support Center: Isolation and Purification of 1-Methylallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the successful isolation of pure 1-Methylallyl acetate (also known as but-3-en-2-yl acetate). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile ester. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy. Our goal is to provide a self-validating framework for your work-up procedures, grounded in established chemical practices.

Part 1: Understanding the Challenges in Purifying this compound

The purification of this compound, while seemingly straightforward, is often complicated by the presence of specific impurities related to its synthesis. Whether you are using a Fischer esterification route (from 3-buten-2-ol and acetic acid) or a nucleophilic substitution (e.g., from 3-bromo-1-butene and an acetate salt), the fundamental challenges remain the same: efficiently removing starting materials, catalysts, and side products without degrading the target molecule.

The primary obstacles you may encounter include:

  • Residual Acidity: Acid catalysts or excess acetic acid can promote the reverse reaction (hydrolysis) or cause degradation, especially during the final distillation step.[1]

  • Water Contamination: Water not only participates in potential hydrolysis but also interferes with obtaining an accurate boiling point during distillation.

  • Emulsion Formation: During aqueous extractions, the formation of stable emulsions can lead to significant product loss and complicated phase separation.[2]

  • Side-Product Contamination: Byproducts such as ethers or polymers can have boiling points close to that of the product, making separation by distillation difficult.[1]

This guide provides a structured, question-and-answer approach to navigate these issues effectively.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common problems encountered during the work-up of this compound.

FAQ 1: My final product is wet and has a low boiling point. How do I effectively remove water?

Answer: This is a classic issue stemming from insufficient drying. Water forms azeotropes and can depress the boiling point, leading to impure fractions. The solution is a multi-step process:

  • The Role of Brine Wash: Before using a chemical drying agent, always wash the organic layer with a saturated sodium chloride solution (brine).[3] Brine works by reducing the solubility of water in the organic layer due to the high concentration of dissolved salt, effectively pulling water into the aqueous phase.[4] It also helps to break up minor emulsions.

  • Choosing a Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are the most common choices.[4]

    • Magnesium Sulfate (MgSO₄): Acts quickly and has a high capacity for water. It is slightly acidic, which is generally not a problem for esters but is a point to consider.

    • Sodium Sulfate (Na₂SO₄): A neutral salt with a lower capacity and slower action than MgSO₄. It is a safe choice for sensitive compounds. It tends to clump when it absorbs water, giving a clear visual cue when more is needed.[4]

  • Self-Validating Protocol: Add the drying agent to the organic solution and swirl. If the agent clumps together at the bottom, water is still present. Continue adding small portions until some of the agent remains free-flowing and suspended in the solution as a fine powder.[4] Allow at least 15-20 minutes of contact time before filtering to ensure complete water removal.

FAQ 2: I'm struggling with a persistent emulsion during my aqueous wash. What should I do?

Answer: Emulsion formation is a common frustration in liquid-liquid extractions.[2] It occurs when two immiscible liquids form a stable colloidal suspension.

  • Causality: Vigorous shaking is the primary cause. It creates fine droplets that may be stabilized by trace impurities acting as surfactants.

  • Immediate Solutions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Add Brine: As mentioned, a saturated NaCl solution increases the ionic strength of the aqueous phase, which can destabilize the emulsion and force the layers to separate.[5]

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously. This increases the surface area for extraction without the high energy input that leads to emulsions.[2]

    • Filtration: For stubborn cases, you can try filtering the mixture through a pad of Celite or glass wool, which can help break up the colloidal particles.[2]

FAQ 3: My NMR spectrum shows residual acetic acid after purification. How can I improve its removal?

Answer: Residual acetic acid is a sign of an incomplete neutralization step. If not removed, it can catalyze the decomposition of your ester during distillation.[1]

  • The Chemistry of Neutralization: The key is to convert the acidic impurity (acetic acid) into its water-soluble salt (sodium acetate). This is achieved by washing the organic layer with a mild base.

  • Optimized Protocol: Use a saturated solution of sodium bicarbonate (NaHCO₃).[3]

    • Add the NaHCO₃ solution to the separatory funnel and swirl gently at first. Crucially, vent the funnel frequently. The neutralization reaction produces carbon dioxide gas (CO₂), which can build up dangerous pressure inside the sealed funnel.[4][6]

    • Continue agitating until all effervescence ceases. This indicates that the acid has been consumed.

    • Perform at least two successive bicarbonate washes to ensure complete removal.

  • Validation: You can test the final aqueous wash with litmus or pH paper to ensure it is neutral or slightly basic, confirming that all acid has been removed from the organic layer.[7]

FAQ 4: My yield is very low after distillation. What are the potential causes?

Answer: Low yield can be attributed to issues in the reaction itself or losses during the work-up and purification. Assuming the reaction was successful, work-up losses are the likely culprit.

  • Incomplete Extraction: Ensure you are extracting the aqueous layer multiple times with your organic solvent to recover all dissolved product. A single extraction is rarely sufficient.

  • Hydrolysis During Work-up: If you fail to completely neutralize the acid catalyst before letting the mixture stand for a prolonged period or before heating, your ester can hydrolyze back to 3-buten-2-ol and acetic acid, which are then lost in the aqueous washes.[1]

  • Emulsion Formation: As discussed in FAQ 2, significant product can be trapped in an emulsion layer that is difficult to separate and often discarded.

  • Distillation Errors:

    • Overheating: Heating the distillation flask too strongly can cause decomposition or polymerization.[8]

    • Inefficient Condensation: Ensure your condenser has a steady flow of cold water to prevent loss of your volatile product.

    • Incorrect Fraction Collection: Collect fractions over a narrow and stable temperature range corresponding to the boiling point of this compound (~122 °C at atmospheric pressure).[9]

Part 3: Data Summary & Protocols

Table 1: Common Impurities and Removal Strategies
ImpuritySourceBoiling Point (°C)Removal Strategy & Rationale
Acetic AcidUnreacted starting material (Fischer Esterification)~118Wash with sat. NaHCO₃ (aq). Converts the acid to sodium acetate, a water-soluble salt that partitions into the aqueous layer.[3][4]
Sulfuric AcidCatalyst (Fischer Esterification)~337Wash with water, then sat. NaHCO₃ (aq). Highly water-soluble and is neutralized by the bicarbonate wash.[1][3]
3-Buten-2-olUnreacted starting material~97Wash with water. The alcohol has some water solubility due to hydrogen bonding. Most is removed during distillation.
WaterReaction byproduct / added during work-up100Wash with brine, then dry with anhydrous MgSO₄ or Na₂SO₄. Brine removes bulk water; the drying agent removes trace amounts.[3][4]
Methallyl EtherSide product~67Fractional Distillation. The boiling point is sufficiently different from the product for separation.[1]
PolymerSide reaction during synthesis or distillationHighDistillation. The polymer is non-volatile and will remain in the distillation flask.[8]
Experimental Protocol: Standard Extractive Work-up for this compound

This protocol assumes the reaction has been completed and cooled to room temperature.

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel of appropriate size. If the reaction was run in a water-miscible solvent like THF, it is best to first remove the solvent via rotary evaporation and then redissolve the residue in a water-immiscible solvent like diethyl ether or ethyl acetate.[5]

  • Initial Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent. Shake gently for 30 seconds, venting periodically. Allow the layers to separate and drain the lower aqueous layer.[3][4] This step removes the bulk of water-soluble acids and salts.

  • Neutralization Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. CAUTION: Swirl gently without the stopper first to allow initial CO₂ evolution. Then, stopper and shake gently, venting every few seconds.[6] Continue until no more gas is evolved. Drain the aqueous layer. Repeat this wash.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake for 30 seconds. This wash removes residual water and helps break any emulsions that may have formed.[3] Drain the aqueous layer.

  • Drying the Organic Layer: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (or sodium sulfate) in portions while swirling. Continue adding until the drying agent no longer clumps and remains a free-flowing powder.[4] Let it stand for 15-20 minutes.

  • Filtration: Gravity filter the dried organic solution through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation. Rinse the flask and the filter paper with a small amount of fresh, dry solvent to ensure complete transfer of the product.

  • Solvent Removal: Remove the extraction solvent using a rotary evaporator.

  • Final Purification: Purify the remaining crude this compound by fractional distillation, collecting the fraction that boils at a constant temperature (~122 °C).[9]

Part 4: Visualization of the Workflow

Diagram 1: General Work-up and Purification Workflow

The following diagram illustrates the logical flow of the purification process, including key decision points for troubleshooting.

Workup_Workflow cluster_extraction Liquid-Liquid Extraction cluster_drying_purification Drying & Final Purification ReactionMixture Cooled Reaction Mixture WaterWash Wash with H₂O ReactionMixture->WaterWash BicarbWash Wash with sat. NaHCO₃ WaterWash->BicarbWash CheckEffervescence CO₂ Evolved? BicarbWash->CheckEffervescence CheckEffervescence->BicarbWash Yes BrineWash Wash with Brine CheckEffervescence->BrineWash No OrganicLayer Crude Organic Layer BrineWash->OrganicLayer Emulsion Emulsion formed? Add more brine. BrineWash->Emulsion Drying Dry with Anhydrous Na₂SO₄ OrganicLayer->Drying Filtration Filter Drying->Filtration SolventRemoval Solvent Removal (Rotovap) Filtration->SolventRemoval Distillation Fractional Distillation SolventRemoval->Distillation PureProduct Pure 1-Methylallyl Acetate Distillation->PureProduct

Caption: Workflow for the isolation of this compound.

References

Degradation pathways of 1-Methylallyl acetate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-Methylallyl acetate (but-3-en-2-yl acetate). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the degradation pathways of this compound and to offer practical, field-proven strategies for its avoidance. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the stability of your materials.

Frequently Asked Questions (FAQs)

Q1: I am storing this compound and notice a decrease in purity over time. What could be the cause?

A1: The degradation of this compound during storage is primarily attributed to two pathways: hydrolysis and oxidation. Hydrolysis can occur if the compound is exposed to moisture, and this process can be accelerated by acidic or basic impurities. Oxidation, specifically autoxidation, is a free-radical chain reaction initiated by the presence of oxygen and can be accelerated by light and heat.[1] This process targets the allylic position of the molecule.

Q2: My reaction involving this compound is giving unexpected byproducts. How can I identify the source of these impurities?

A2: Unexpected byproducts often arise from the degradation of this compound under reaction conditions. If your reaction is conducted in an acidic or basic aqueous environment, hydrolysis to but-3-en-2-ol and acetic acid is a likely side reaction.[2] If the reaction is run at high temperatures, thermal decomposition could be occurring.[3][4] Additionally, if not properly inhibited, radical-initiated polymerization or oxidation can lead to a variety of byproducts.[5] We recommend analyzing your crude reaction mixture by GC-MS to identify the mass of the impurities, which can provide clues to their structure and formation pathway.[6]

Q3: Can I distill this compound after an acid-catalyzed reaction? I'm observing charring and low recovery.

A3: Distilling this compound in the presence of residual acid catalyst can lead to degradation.[7] At elevated temperatures, the acid can catalyze both hydrolysis (if water is present) and polymerization. To avoid this, it is crucial to perform a thorough workup to neutralize and remove the acid catalyst before distillation. Washing the organic phase with a mild base, such as a saturated sodium bicarbonate solution, is recommended.[8]

Troubleshooting Guide: Degradation Pathways and Avoidance

This section provides a detailed analysis of the primary degradation pathways for this compound, along with actionable troubleshooting steps and preventative measures.

Hydrolysis: The Hidden Menace of Water

Hydrolysis is the cleavage of the ester bond by reaction with water, yielding but-3-en-2-ol and acetic acid. This reaction can be catalyzed by both acids and bases.

Under acidic conditions, the hydrolysis of this compound can proceed through two potential mechanisms, AAC2 and AAL1, due to the stability of the secondary allylic carbocation.[2]

  • Issue: You observe the formation of but-3-en-2-ol and acetic acid in your NMR or GC-MS analysis after a reaction or workup under acidic conditions.

  • Causality: The presence of water and an acid catalyst facilitates the hydrolysis of the ester. The AAL1 pathway is particularly relevant for this compound because the cleavage of the alkyl-oxygen bond results in a resonance-stabilized secondary allylic carbocation.[2]

  • Troubleshooting:

    • Neutralize Promptly: After your reaction is complete, quench the acid catalyst and neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before prolonged storage or concentration.

    • Anhydrous Conditions: If the reaction chemistry permits, use anhydrous solvents and reagents to minimize the presence of water.

    • Aqueous Workup: When performing an aqueous workup, use cold solutions and minimize the contact time between the ester and the aqueous acidic phase.

Base-promoted hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis.[9]

  • Issue: You are using a strong base in your reaction and see a loss of your this compound starting material, with the corresponding alcohol appearing as a byproduct.

  • Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester in an irreversible reaction to form a carboxylate salt and the alcohol.[10]

  • Troubleshooting:

    • Non-Nucleophilic Base: If the goal is deprotonation elsewhere in the molecule, consider using a non-nucleophilic base, such as lithium diisopropylamide (LDA) or a hindered amine base, at low temperatures.

    • Protecting Groups: If the ester functionality must be preserved under basic conditions, consider if an alternative protecting group strategy is feasible for your synthetic route.

    • Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.

Diagram: Hydrolysis Degradation Pathways of this compound

MA This compound H2O_H H₂O, H⁺ (Acid) MA->H2O_H Reversible H2O_OH H₂O, OH⁻ (Base) MA->H2O_OH Irreversible Products_Acid But-3-en-2-ol + Acetic Acid H2O_H->Products_Acid Products_Base But-3-en-2-ol + Acetate H2O_OH->Products_Base

Caption: Acid- and base-catalyzed hydrolysis of this compound.

Thermal Decomposition: The Peril of High Temperatures

While this compound is relatively stable at moderate temperatures, it can undergo thermal decomposition (pyrolysis) at elevated temperatures, typically above 300°C.[4]

  • Issue: During high-temperature reactions or distillation, you observe product darkening, gas evolution, and the formation of diene byproducts.

  • Causality: The pyrolysis of allylic acetates often proceeds through a concerted, cyclic transition state (a type of pericyclic reaction) to yield a conjugated diene and acetic acid.[3][11] Isomerization of the starting acetate can also occur at high temperatures.[4]

  • Troubleshooting:

    • Vacuum Distillation: Purify this compound by vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.

    • Temperature Monitoring: Carefully monitor and control the pot temperature during distillation. Avoid excessive heating.

    • Inert Atmosphere: Perform high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent concurrent oxidation.

Diagram: Thermal Decomposition Pathway of this compound

MA This compound Heat High Temperature (>300°C) MA->Heat Products 1,3-Butadiene + Acetic Acid Heat->Products MA This compound Initiator Initiator (O₂, light, heat) MA->Initiator -H• Allyl_Radical Allylic Radical Initiator->Allyl_Radical O2 O₂ Allyl_Radical->O2 Peroxy_Radical Peroxy Radical O2->Peroxy_Radical MA_H_Abstraction This compound (H-abstraction) Peroxy_Radical->MA_H_Abstraction Hydroperoxide Hydroperoxide + Allylic Radical MA_H_Abstraction->Hydroperoxide Degradation Further Degradation Products Hydroperoxide->Degradation

References

Technical Support Center: Refining Stereoselective Syntheses with 1-Methylallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for stereoselective reactions involving 1-methylallyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of allylic substitution reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of effective experimental design when using this compound.

Q1: What are the primary applications of this compound in stereoselective synthesis?

This compound is a key prochiral substrate primarily used in transition-metal-catalyzed allylic substitution reactions.[1] The most prominent of these is the Palladium-catalyzed Tsuji-Trost reaction, also known as Asymmetric Allylic Alkylation (AAA), which is a powerful method for forming C-C, C-N, and C-O bonds.[2] This reaction allows for the construction of complex molecules with high degrees of stereocontrol.[2] Additionally, iridium-catalyzed systems have emerged as a complementary approach, often providing access to different regioisomers than palladium.[3][4]

Q2: What is the mechanism of the Tsuji-Trost reaction and how is stereoselectivity controlled?

The reaction proceeds through a well-defined catalytic cycle. First, a Palladium(0) complex coordinates to the double bond of the this compound.[2][5] This is followed by oxidative addition, where the acetate leaving group is expelled, forming a cationic η³-π-allylpalladium(II) intermediate.[2][5] This step typically occurs with inversion of configuration at the carbon center.[2][6]

Stereocontrol is exerted when a chiral ligand, bound to the palladium, creates a chiral environment around the π-allyl complex. This environment directs the incoming nucleophile to attack one of the two ends of the allyl system preferentially, thereby creating a new stereocenter with high enantioselectivity.[2] The nucleophilic attack also proceeds with inversion of stereochemistry.[6] Because both the initial ionization and the final nucleophilic attack occur with inversion, the overall process results in a net retention of stereochemistry relative to the starting material's configuration.[6]

Q3: What determines whether the reaction yields a linear or branched product (regioselectivity)?

Regioselectivity is a critical challenge and is influenced by several factors:

  • The Metal Catalyst: Palladium catalysts generally favor the formation of the linear, (E)-alkene product, where the nucleophile attacks the less substituted carbon of the π-allyl intermediate.[1] In contrast, iridium catalysts are renowned for directing nucleophiles to the more substituted, internal carbon, yielding the branched product.[3][4]

  • The Ligand: The steric and electronic properties of the phosphine ligands used can modulate the properties of the palladium catalyst.[2][7] Bulky ligands can further enhance the preference for attack at the less hindered terminus.[8]

  • The Nucleophile: The nature of the nucleophile plays a significant role. "Soft" nucleophiles (from conjugate acids with pKa < 25), such as malonates, tend to attack the less substituted carbon, favoring the linear product.[5][6] "Hard" nucleophiles (pKa > 25) can sometimes show a higher propensity for the branched product.[5]

Q4: Why is the choice of base important when using carbon nucleophiles like malonates?

The base is crucial for deprotonating the pronucleophile (e.g., dimethyl malonate) to generate the active enolate nucleophile. The choice of base can impact reaction rate and selectivity. A base that is too strong or poorly soluble can lead to side reactions or slow enolate formation. For malonates, sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to generate the sodium or lithium enolate, respectively, before the addition of the catalyst and substrate.[9] The counter-ion of the enolate can also influence the reaction's stereochemical outcome.

Section 2: Troubleshooting Guide

Even with a well-designed protocol, experimental challenges are common. This guide addresses specific issues you may encounter.

Problem 1: Low or No Reaction Conversion

Possible Cause: Inactive Palladium Catalyst

  • The "Why": The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[10] This reduction is often facilitated by phosphine ligands. An insufficient amount of ligand can lead to incomplete reduction or catalyst decomposition.

  • Troubleshooting Steps:

    • Ensure an adequate Ligand-to-Metal Ratio: For many reactions, a P:Pd ratio of at least 2:1 is required, and sometimes ratios as high as 4:1 are optimal to ensure the stability and activity of the Pd(0) species.[10]

    • Use a Pd(0) Source Directly: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.

    • Degas Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).

Possible Cause: Poor Nucleophile Generation or Reactivity

  • The "Why": The nucleophile must be sufficiently reactive to attack the π-allylpalladium intermediate. For carbon nucleophiles like malonates, incomplete deprotonation means a low concentration of the active nucleophile.

  • Troubleshooting Steps:

    • Verify Base Activity: Use a fresh, high-quality source of your base (e.g., NaH).

    • Allow Sufficient Time for Deprotonation: Ensure the pronucleophile and base are stirred together for an adequate amount of time (e.g., 30 minutes at 0 °C) before adding the catalyst and allylic acetate.[11]

    • Consider Nucleophile pKa: The reaction is sensitive to the nucleophile's pKa.[12] If your nucleophile is not active enough, a stronger base or different reaction conditions may be needed.

Problem 2: Poor Enantioselectivity (Low % ee)

Possible Cause: Ineffective Chiral Ligand or Incorrect Ligand-to-Metal Ratio

  • The "Why": The enantioselectivity is imparted by the chiral ligand. If the ligand does not create a sufficiently biased steric or electronic environment, the nucleophile will not attack one face of the π-allyl intermediate preferentially. Furthermore, for some catalytic systems, particularly with bidentate ligands, a 1:1 ligand-to-metal ratio is optimal. Excess ligand can sometimes lead to the formation of different, less selective catalytic species.[13]

  • Troubleshooting Steps:

    • Screen Different Ligands: Enantioselectivity is highly dependent on the specific combination of substrate, nucleophile, and ligand. Screen a variety of well-established chiral phosphine ligands (e.g., Trost ligand, phosphinooxazolines (PHOX), phosphoramidites).[13][14][15]

    • Optimize Ligand:Metal Ratio: Systematically vary the ratio of your chiral ligand to the palladium precursor (e.g., 1:1, 1.5:1, 2:1) to find the optimal conditions for enantioselectivity.

    • Check Ligand Purity: Ensure your chiral ligand is enantiomerically pure and free from impurities (like phosphine oxides) that could inhibit or alter the catalysis.

Possible Cause: Solvent Effects

  • The "Why": The solvent can influence the conformation and stability of the chiral catalyst-substrate complex in the stereodetermining transition state.[16][17] A change in solvent polarity can alter these interactions, leading to a drop in enantioselectivity.

  • Troubleshooting Steps:

    • Screen Solvents: Test a range of anhydrous, degassed solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Dioxane). The optimal solvent is often found empirically.

    • Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle and may negatively impact enantioselectivity.[18] Use rigorously dried solvents and glassware.

Problem 3: Poor Regioselectivity (Mixture of Branched and Linear Products)

Possible Cause: Palladium Catalyst Used When Branched Product is Desired

  • The "Why": As a general rule, palladium-catalyzed allylic substitutions of unsymmetrical substrates favor nucleophilic attack at the less substituted carbon, leading to the linear product.[1][19]

  • Troubleshooting Steps:

    • Switch to an Iridium Catalyst: If the branched regioisomer is the target, an iridium-based catalyst system is the method of choice.[3][4] Iridium catalysts, often used with phosphoramidite ligands, consistently deliver high selectivity for the branched product.[4]

Possible Cause: Influence of Ligand and Nucleophile

  • The "Why": While the metal is the primary determinant, the ligand and nucleophile also exert influence. Even in palladium systems, very bulky ligands can increase the proportion of the linear product, while certain "hard" nucleophiles may slightly increase the formation of the branched isomer.[5][8]

  • Troubleshooting Steps:

    • Modify the Ligand: Experiment with ligands of varying steric bulk and electronic properties to fine-tune the regioselectivity.[7][10]

    • Evaluate the Nucleophile: If possible, modify the nucleophile. However, switching the metal catalyst is a more powerful and predictable strategy for controlling regioselectivity.

Section 3: Key Experimental Protocols & Visualizations

Catalytic Cycle and Selectivity Pathways

The following diagrams illustrate the core mechanistic concepts.

Tsuji-Trost_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L*n Coord η²-Olefin Complex Pd0->Coord Coordination PiAllyl η³-π-Allyl Pd(II) Complex (Cationic) Coord->PiAllyl Oxidative Addition (- AcO⁻, Inversion) NucAttack η²-Product Complex PiAllyl->NucAttack Nucleophilic Attack (+ Nu⁻, Inversion) NucAttack->Pd0 Dissociation Product Substituted Product NucAttack->Product Substrate 1-Methylallyl Acetate Substrate->Coord

Caption: General catalytic cycle for the Tsuji-Trost reaction.

Regioselectivity_Pathway cluster_Pd Palladium Catalysis cluster_Ir Iridium Catalysis PiAllyl η³-π-Allyl Intermediate Linear Linear Product (Major) PiAllyl->Linear Nu⁻ attacks less substituted C Branched Branched Product (Major) PiAllyl->Branched Nu⁻ attacks more substituted C

Caption: Divergent regioselectivity of Pd vs. Ir catalysts.

Protocol 1: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation

This protocol describes the reaction of this compound with dimethyl malonate, a common benchmark reaction.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • (1R,2R)-N,N'-Bis[2'-(diphenylphosphino)benzoyl]cyclohexane-1,2-diamine (Trost Ligand)

  • This compound

  • Dimethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 eq) and the Trost ligand (0.015 eq). Add anhydrous, degassed THF (2 mL) and stir the resulting solution at room temperature for 20-30 minutes.

  • Nucleophile Generation: In a separate flame-dried Schlenk flask under argon, suspend NaH (1.1 eq) in anhydrous, degassed THF (5 mL). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of dimethyl malonate (1.2 eq) in THF (2 mL) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Reaction Assembly: To the nucleophile suspension at 0 °C, add the pre-stirred catalyst solution via cannula. Finally, add this compound (1.0 eq) dropwise.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess (% ee) by chiral HPLC or SFC analysis.

Data Summary: Influence of Reaction Parameters

The following table summarizes how key parameters influence the reaction outcome. This is a representative summary based on established principles in allylic alkylation literature.

ParameterTypical Effect on...Rationale
Catalyst Regioselectivity Palladium favors linear products; Iridium favors branched products due to differing mechanisms of nucleophilic attack.[1][3]
Chiral Ligand Enantioselectivity The ligand creates a chiral pocket around the metal center, directing the approach of the nucleophile to one face of the π-allyl intermediate.[2]
Ligand Sterics Regioselectivity (Pd) Increased steric bulk on the ligand enhances the inherent preference for nucleophilic attack at the less-hindered (terminal) carbon of the allyl moiety.[8]
Nucleophile Regioselectivity (Pd) "Soft" nucleophiles (e.g., malonates) strongly favor the linear product. "Hard" nucleophiles show a lesser, but still present, bias for the linear product.[5]
Solvent Polarity Enantioselectivity The solvent can stabilize or destabilize the transition state assembly, affecting the energy difference between the two enantiomeric pathways.[16][17]
Temperature Enantioselectivity Lower temperatures generally increase enantioselectivity by reducing the available thermal energy, making the small energy difference between diastereomeric transition states more significant.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Methylallyl Acetate and Allyl Acetate in Palladium-Catalyzed Allylic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the palladium-catalyzed allylic substitution, often known as the Tsuji-Trost reaction, stands as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The choice of the allylic electrophile is critical, influencing not only the reaction rate but also the regioselectivity of the product. This guide provides an in-depth technical comparison of two fundamental substrates: the unsubstituted allyl acetate and its methylated counterpart, 1-methylallyl acetate (also known as crotyl acetate). We will delve into the mechanistic underpinnings of their differential reactivity, supported by established principles and experimental considerations.

Introduction: The Significance of the Allylic Electorphile

The Tsuji-Trost reaction is a powerful transformation that proceeds via the formation of a η³-π-allylpalladium intermediate.[1][3] This intermediate is then attacked by a nucleophile to yield the desired product. The structure of the starting allylic acetate directly dictates the nature of this π-allyl complex, which in turn governs the reaction's outcome.

Allyl Acetate , being a symmetrical molecule, generates a single, symmetrical π-allylpalladium complex. This simplifies the regiochemical outcome, as both terminal carbons of the allyl fragment are equivalent.

This compound , an unsymmetrical substrate, presents a more complex scenario. The methyl group introduces steric and electronic differentiation, leading to the formation of a substituted π-allylpalladium complex. This asymmetry raises a critical question of regioselectivity: at which of the two non-equivalent terminal carbons will the nucleophile attack?

Mechanistic Overview: The Tsuji-Trost Catalytic Cycle

To appreciate the comparative reactivity, a foundational understanding of the Tsuji-Trost reaction mechanism is essential. The catalytic cycle can be summarized in the following key steps:

  • Coordination: The palladium(0) catalyst coordinates to the double bond of the allylic acetate.[2][4]

  • Oxidative Addition: The palladium undergoes oxidative addition to the carbon-oxygen bond of the acetate, leading to the expulsion of the acetate leaving group and the formation of a cationic η³-π-allylpalladium(II) complex.[3][4]

  • Nucleophilic Attack: A nucleophile attacks one of the terminal carbons of the π-allyl complex.[1][2]

  • Reductive Elimination: The palladium(0) catalyst is regenerated, releasing the allylated product.

Tsuji_Trost_Cycle cluster_0 Catalytic Cycle Pd(0) Pd(0) Pi_Allyl_Complex η³-π-Allyl Pd(II) Complex Pd(0)->Pi_Allyl_Complex Oxidative Addition + Allylic Acetate - Acetate Product_Complex Product-Pd(0) Complex Pi_Allyl_Complex->Product_Complex Nucleophilic Attack + Nu⁻ Product_Complex->Pd(0) Reductive Elimination - Product Experimental_Workflow Start Prepare Sodium Hydride Suspension in THF Add_Malonate Add Dimethyl Malonate at 0 °C Start->Add_Malonate Form_Enolate Stir at Room Temperature to Form Sodium Enolate Add_Malonate->Form_Enolate Combine Combine Enolate and Substrate Solutions Form_Enolate->Combine Prepare_Substrate Prepare Solution of Allylic Acetate and Pd(PPh₃)₄ in THF Prepare_Substrate->Combine React Stir at Room Temperature (Monitor by TLC) Combine->React Quench Quench with Saturated Aqueous NH₄Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify

References

The Definitive Guide to Validating the Structure of 1-Methylallyl Acetate with 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical analysis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While techniques like 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry provide valuable initial data, they can sometimes fall short in distinguishing between isomers or providing a complete picture of atomic connectivity. This is particularly true for molecules with multiple rotatable bonds and distinct proton environments, such as 1-Methylallyl acetate.

This guide provides an in-depth, technical comparison of how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to provide irrefutable evidence for the structural integrity of this compound (IUPAC name: but-3-en-2-yl acetate; Formula: C₆H₁₀O₂)[1]. We will delve into the causality behind these experimental choices, present detailed protocols, and showcase how the resulting data creates a self-validating system for structural elucidation.

The Challenge: Beyond a Simple Spectrum

1D ¹H NMR of this compound provides initial clues: the number of distinct proton signals, their integrations, chemical shifts, and coupling patterns. However, to definitively piece together the molecular puzzle—to know with certainty which proton is coupled to which, and how the carbon backbone is assembled—we must turn to the power of 2D NMR. This approach spreads the NMR information across two frequency dimensions, resolving overlapping signals and revealing through-bond correlations between nuclei.[2]

The 2D NMR Toolkit for Structural Validation

The validation of this compound's structure is a logical process of building connectivity maps. We employ a series of complementary 2D NMR experiments, each providing a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] It is the foundational step for mapping out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation).[4] This is the most effective way to assign carbon resonances and link the proton environments to the carbon backbone.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[4] This is the key to connecting the individual spin systems and functional groups, ultimately assembling the complete molecular structure.

The strategic application of these three experiments provides a robust, cross-verifiable dataset for the unequivocal structural assignment of this compound.

Visualizing the Strategy: The 2D NMR Workflow

The following diagram illustrates the logical flow of experiments and data interpretation for the structural validation of this compound.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Structure Building Acquire_1D_H1 1. 1D ¹H & ¹³C NMR Acquire_COSY 2. COSY Acquire_1D_H1->Acquire_COSY Acquire_HSQC 3. HSQC Acquire_COSY->Acquire_HSQC Interpret_COSY Identify ¹H-¹H Spin Systems Acquire_COSY->Interpret_COSY Acquire_HMBC 4. HMBC Acquire_HSQC->Acquire_HMBC Interpret_HSQC Assign ¹H-¹³C One-Bond Correlations Acquire_HSQC->Interpret_HSQC Interpret_HMBC Identify Long-Range ¹H-¹³C Connectivities Acquire_HMBC->Interpret_HMBC Assemble Assemble Fragments & Confirm Structure Interpret_COSY->Assemble Interpret_HSQC->Assemble Interpret_HMBC->Assemble Final_Structure Validated Structure of This compound Assemble->Final_Structure

Caption: Workflow for 2D NMR-based structural validation.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed methodology for acquiring high-quality 2D NMR data for this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (¹H and ¹³C at 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Experiments should be performed on a spectrometer with a minimum field strength of 300 MHz, equipped with a probe capable of performing multinuclear experiments.[1]

  • Ensure the probe is properly tuned and matched for both ¹H and ¹³C frequencies.[5]

  • Shim the magnetic field to obtain optimal resolution and lineshape on the TMS signal in the ¹H spectrum.

3. Data Acquisition Parameters:

  • ¹H NMR (1D):

    • Spectral Width: ~12 ppm

    • Number of Scans: 8-16

    • Relaxation Delay: 2 s

  • ¹³C NMR (1D):

    • Spectral Width: ~200 ppm

    • Number of Scans: 128-512 (due to lower natural abundance of ¹³C)

    • Proton decoupling should be applied.

  • gCOSY (gradient-selected COSY):

    • Acquire a 1024 x 1024 data matrix.

    • Set the spectral width in both dimensions to be the same as the ¹H spectrum.

    • Number of Scans per increment: 2-4

  • gHSQC (gradient-selected HSQC):

    • Set the ¹H dimension (F2) spectral width to ~12 ppm and the ¹³C dimension (F1) to ~180 ppm.

    • Optimize for a one-bond coupling constant (¹J_CH) of ~145 Hz.

    • Number of Scans per increment: 2-8

  • gHMBC (gradient-selected HMBC):

    • Use the same spectral widths as the HSQC.

    • Optimize for long-range coupling constants (ⁿJ_CH) of 8 Hz. This value is a good compromise to observe both two- and three-bond correlations.[4]

    • Number of Scans per increment: 8-32 (HMBC often requires more scans for sensitivity).

4. Data Processing:

  • Apply a sine-bell or squared sine-bell window function to both dimensions of the 2D data before Fourier transformation.

  • Perform phase correction and baseline correction on the resulting spectra to ensure accurate peak identification.

  • Reference the spectra to the TMS signal at 0.00 ppm.

Interpreting the Data: Building the Molecule

Let's now walk through the expected correlations for this compound and how they lead to its definitive structural validation.

structure mol H₃C(1) - C(2)(=O) - O - C(3)H - CH(4)=C(5)H₂ | C(6)H₃

Caption: Structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for this compound, which will be used to interpret the 2D spectra.

Atom NumberProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
1~2.05 (s)~21.2
2-~170.1
3~5.30 (m)~71.5
4~5.85 (ddd)~138.0
5~5.20 (d), ~5.15 (d)~115.5
6~1.25 (d)~20.0
COSY: Mapping the Proton Network

The COSY spectrum reveals the ¹H-¹H coupling networks.

  • A strong cross-peak will be observed between the proton at C3 (~5.30 ppm) and the proton at C4 (~5.85 ppm).

  • Correlations will also be seen between the C4 proton and the two terminal vinyl protons at C5 (~5.20 and ~5.15 ppm).

  • A clear correlation will exist between the C3 proton and the methyl protons at C6 (~1.25 ppm).

  • The acetate methyl protons at C1 (~2.05 ppm) will be a singlet and show no COSY correlations, isolating it as a separate spin system.

Caption: Key COSY correlations in this compound.

HSQC: Linking Protons to Carbons

The HSQC spectrum definitively connects each proton to its attached carbon.

  • The signal at ~2.05 ppm will correlate to the carbon at ~21.2 ppm (C1 ).

  • The signal at ~5.30 ppm will correlate to the carbon at ~71.5 ppm (C3 ).

  • The signal at ~5.85 ppm will correlate to the carbon at ~138.0 ppm (C4 ).

  • The signals at ~5.20 and ~5.15 ppm will both correlate to the carbon at ~115.5 ppm (C5 ).

  • The signal at ~1.25 ppm will correlate to the carbon at ~20.0 ppm (C6 ).

This experiment confirms the chemical shifts of all protonated carbons and provides direct evidence of the CH, CH₂, and CH₃ groups.

HMBC: Assembling the Full Structure

The HMBC spectrum is the final and most crucial step, connecting the fragments identified by COSY and HSQC.

  • Connecting the Acetate Group: The acetate methyl protons (H1 , ~2.05 ppm) will show a strong correlation to the carbonyl carbon (C2 , ~170.1 ppm). Crucially, these protons will also show a correlation to the ester oxygen-linked carbon C3 (~71.5 ppm), unequivocally linking the acetate group to the methylallyl fragment.

  • Validating the Methylallyl Backbone:

    • The methyl protons at C6 (~1.25 ppm) will show correlations to C3 (~71.5 ppm) and C4 (~138.0 ppm).

    • The proton at C3 (~5.30 ppm) will show correlations to the carbonyl carbon C2 (~170.1 ppm), C4 (~138.0 ppm), C5 (~115.5 ppm), and C6 (~20.0 ppm).

    • The terminal vinyl protons at C5 (~5.20, ~5.15 ppm) will show correlations to C3 (~71.5 ppm) and C4 (~138.0 ppm).

These long-range correlations bridge the non-protonated carbonyl carbon and connect all parts of the molecule, leaving no ambiguity in the final structure.

HMBC H1 H1 C2 C2 H1->C2 C3 C3 H1->C3 H3 H3 H3->C2 C4 C4 H3->C4 C5 C5 H3->C5 C6 C6 H3->C6

Caption: Key HMBC correlations establishing connectivity.

Comparison with Alternative Techniques

TechniqueInformation ProvidedLimitations for this compound
Mass Spectrometry (MS) Provides the molecular weight (114.14 g/mol ) and fragmentation patterns.[1]Cannot distinguish between isomers like crotyl acetate or methallyl acetate, which have the same molecular formula and similar fragmentation patterns.
1D ¹H NMR Shows distinct proton environments, integrations, and rough coupling information.Severe signal overlap in the vinyl region can make unambiguous assignment of couplings and, therefore, connectivity, difficult.
1D ¹³C NMR Shows the number of unique carbon environments.Provides no information on how the carbon atoms are connected to each other.
2D NMR (COSY, HSQC, HMBC) Provides a complete and unambiguous map of ¹H-¹H, ¹H-¹³C (1-bond), and ¹H-¹³C (long-range) connectivities.Requires more instrument time and expertise in data interpretation compared to 1D methods.

As the table illustrates, while other techniques provide essential pieces of information, only a comprehensive 2D NMR analysis offers the definitive, interlocking evidence required for unquestionable structural validation.

Conclusion

The synergistic use of COSY, HSQC, and HMBC 2D NMR spectroscopy provides a powerful and self-validating methodology for the structural elucidation of this compound. By systematically identifying proton spin systems (COSY), linking them to their directly attached carbons (HSQC), and then connecting these fragments across the molecular framework through long-range correlations (HMBC), any structural ambiguity is eliminated. This multi-faceted approach represents the gold standard in modern chemical analysis, ensuring the absolute structural integrity required for research, development, and quality control.

References

A comparative study of different catalysts for 1-Methylallyl acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key chemical intermediates is paramount. 1-Methylallyl acetate (also known as but-3-en-2-yl acetate) is a valuable building block in organic synthesis, finding applications in the construction of complex molecules. The choice of catalyst for its synthesis is a critical decision that dictates yield, selectivity, and overall process efficiency. This guide provides an in-depth comparative analysis of different catalytic systems for the synthesis of this compound, supported by experimental data and mechanistic insights to inform your selection process.

Introduction: The Synthetic Challenge

This compound is an unsaturated ester that can be synthesized through various routes. The most common approaches involve the esterification of 1-methylallyl alcohol with acetic acid or the nucleophilic substitution of a suitable precursor. The primary challenge lies in achieving high conversion and selectivity while minimizing side reactions and ensuring catalyst efficiency and recyclability. This guide will explore and compare the performance of acid catalysts, enzymatic catalysts, and transition metal catalysts for this important transformation.

Acid-Catalyzed Esterification: The Conventional Route

The Fischer-Speier esterification of 1-methylallyl alcohol with acetic acid is a well-established method for synthesizing this compound. This equilibrium-driven reaction requires a catalyst to achieve practical reaction rates. The choice between a homogeneous and a heterogeneous acid catalyst presents a trade-off between activity and ease of separation.

Homogeneous Acid Catalysis: Sulfuric Acid

Concentrated sulfuric acid (H₂SO₄) is a widely used and highly effective homogeneous catalyst for esterification. Its high acidity allows for rapid reaction rates even at moderate temperatures.

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of acetic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The hydroxyl group of 1-methylallyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.

Experimental Protocol: Fischer Esterification using Sulfuric Acid [1]

  • Assemble a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the product.

  • Charge the flask with 1-methylallyl alcohol and a slight molar excess of acetic acid (e.g., 1:1.2 molar ratio).

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5% of the total volume) to the stirred reaction mixture.

  • Heat the mixture to reflux (approximately 80-100°C) and monitor the reaction progress by observing water collection in the Dean-Stark trap or by analytical techniques such as GC or TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by distillation.

Performance:

  • Advantages: High catalytic activity, low cost, and ready availability.

  • Disadvantages: Difficult to separate from the reaction mixture, requiring a neutralization step that can complicate workup and generate waste. The corrosive nature of sulfuric acid also necessitates careful handling and specialized equipment.

Heterogeneous Acid Catalysis: Solid Acid Catalysts

Solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) or other supported acids, offer a more environmentally benign alternative to homogeneous catalysts.

Mechanism: The mechanism is analogous to homogeneous acid catalysis, with the protonation of acetic acid occurring on the acidic sites of the solid catalyst surface.

Performance:

  • Advantages: Easily separated from the reaction mixture by filtration, allowing for catalyst recycling and simpler product purification. They are generally less corrosive than strong mineral acids.

  • Disadvantages: May exhibit lower catalytic activity compared to homogeneous catalysts, potentially requiring higher temperatures or longer reaction times. Mass transfer limitations can also affect the reaction rate.

Enzymatic Catalysis: The Green Alternative

The use of enzymes, particularly lipases, as catalysts for esterification has gained significant attention due to their high selectivity and mild reaction conditions. Lipases can catalyze the esterification of alcohols with carboxylic acids in non-aqueous media, offering a green and sustainable route to this compound.

Mechanism: The enzymatic catalysis involves a two-step process. First, the enzyme's active site (typically a serine residue) attacks the carbonyl carbon of acetic acid, forming an acyl-enzyme intermediate and releasing water. In the second step, the hydroxyl group of 1-methylallyl alcohol attacks the acyl-enzyme intermediate, regenerating the enzyme and releasing the ester product.

Experimental Protocol: Lipase-Catalyzed Esterification

  • In a suitable reaction vessel, combine 1-methylallyl alcohol and acetic acid in a solvent (e.g., n-heptane or a solvent-free system).

  • Add the immobilized lipase (e.g., from Candida antarctica or Rhizopus oryzae) to the mixture. The amount of enzyme will depend on its activity.

  • Incubate the reaction at a controlled temperature (typically 30-60°C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.

  • Upon reaching the desired conversion, separate the immobilized enzyme by filtration for reuse.

  • The product can be purified from the reaction mixture by distillation.

Performance:

  • Advantages: High chemo-, regio-, and stereoselectivity.[2] Operates under mild reaction conditions, reducing energy consumption and byproduct formation. The catalyst is biodegradable and can often be recycled.

  • Disadvantages: Enzymes can be more expensive than chemical catalysts and may have lower stability under certain conditions. The reaction rates can be slower than with conventional acid catalysis.

Data Snapshot: Lipase-Catalyzed Ester Synthesis

Lipase SourceSubstratesSolventTemperature (°C)Conversion/YieldReference
Rhizopus oryzaeAcetic acid, ButanolHeptane3780%[3]
Recombinant CS-2Acetic acid, n-butanoln-heptane5598.2%[4][5]

Note: Data for analogous reactions are presented to illustrate the potential of enzymatic catalysis.

Transition Metal Catalysis: Alternative Synthetic Pathways

Transition metal catalysts, particularly those based on palladium, offer alternative routes to this compound that do not rely on the direct esterification of the corresponding alcohol. These methods often involve the functionalization of readily available starting materials like alkenes or dienes.

Palladium-Catalyzed Allylic C-H Acetoxylation

This approach involves the direct oxidation of a C-H bond at an allylic position of an alkene in the presence of an acetate source. For the synthesis of this compound, 1-butene would be the starting material.

Mechanism: The catalytic cycle typically involves the coordination of the alkene to a Pd(II) species, followed by allylic C-H activation to form a π-allylpalladium intermediate. Nucleophilic attack by an acetate anion on the π-allyl complex, followed by reductive elimination, furnishes the allylic acetate product and regenerates the active catalyst. An oxidant is required to regenerate the Pd(II) catalyst.

Experimental Protocol: Palladium-Catalyzed Allylic Acetoxylation of 1-Butene (Conceptual)

  • In a pressure-resistant reaction vessel, dissolve the palladium catalyst (e.g., Pd(OAc)₂) and any necessary ligands in a suitable solvent (e.g., acetic acid).

  • Add an oxidant (e.g., benzoquinone or molecular oxygen) and a co-catalyst if required.

  • Introduce 1-butene into the sealed reactor.

  • Heat the reaction mixture to the desired temperature and maintain it under pressure.

  • Monitor the reaction progress by GC analysis of the reaction mixture.

  • Upon completion, cool the reactor, release the pressure, and work up the reaction mixture to isolate the product.

Performance:

  • Advantages: Allows for the use of simple and abundant alkenes as starting materials. Can offer high selectivity for the desired regio- and stereoisomer depending on the ligand used.[6]

  • Disadvantages: Requires an oxidant, which can add to the cost and complexity of the process. The catalyst and ligands can be expensive. The reaction may produce a mixture of regioisomers.

Palladium-Catalyzed Telomerization of 1,3-Butadiene

Another potential route is the palladium-catalyzed reaction of 1,3-butadiene with acetic acid. This reaction, known as telomerization, can lead to the formation of octadienyl acetates, but under certain conditions, it might be possible to favor the formation of the 1:1 adduct, which would include this compound.

Mechanism: The reaction is thought to proceed through the formation of a bis-π-allylpalladium intermediate from two molecules of butadiene. Nucleophilic attack of acetate on this intermediate can lead to various products. Controlling the reaction to favor the 1:1 adduct is a key challenge.[7][8]

Performance:

  • Advantages: Utilizes inexpensive and readily available starting materials (butadiene and acetic acid).

  • Disadvantages: Typically produces a mixture of products, and achieving high selectivity for this compound can be difficult.

Comparative Summary of Catalytic Systems

Catalyst TypeStarting MaterialsAdvantagesDisadvantagesTypical Yields
Homogeneous Acid (e.g., H₂SO₄)1-Methylallyl alcohol, Acetic acidHigh activity, low cost.Difficult separation, corrosive, waste generation.Moderate to High[1]
Heterogeneous Acid (e.g., Amberlyst-15)1-Methylallyl alcohol, Acetic acidEasy separation and recycling, less corrosive.Lower activity, potential mass transfer limitations.Moderate to High[1]
Enzymatic (e.g., Lipase)1-Methylallyl alcohol, Acetic acidHigh selectivity, mild conditions, green process.Higher cost, potentially slower reaction rates, catalyst stability can be an issue.Good to Excellent (in analogous reactions)[3][4][5]
Palladium (Allylic C-H Acetoxylation)1-Butene, Acetic acidUses simple alkene feedstock, potential for high selectivity.Requires an oxidant, expensive catalyst/ligands, potential for regioisomers.Good (in analogous reactions)[6]

Conclusion and Future Outlook

The choice of catalyst for the synthesis of this compound is a multifaceted decision that depends on the specific requirements of the application, including cost, desired purity, and environmental considerations.

  • For large-scale, cost-effective production where downstream purification is well-established, traditional homogeneous acid catalysis remains a viable option.

  • When catalyst recyclability and a more environmentally friendly process are priorities, heterogeneous acid catalysts are a strong alternative.

  • For applications requiring high selectivity and mild reaction conditions, such as in the synthesis of fine chemicals or pharmaceuticals, enzymatic catalysis with lipases presents a compelling green option.

  • Transition metal catalysis, particularly palladium-catalyzed methods, opens up alternative synthetic routes from different starting materials and offers opportunities for the development of novel, highly selective transformations.

Future research in this area will likely focus on the development of more active and stable heterogeneous catalysts, the discovery and engineering of more robust and efficient enzymes, and the design of more selective and economical transition metal catalytic systems. By carefully considering the advantages and disadvantages of each approach, researchers can select the optimal catalyst to meet their synthetic goals for this compound.

Experimental Workflows and Catalytic Cycles

General Experimental Workflow for Catalytic Esterification

Caption: General experimental workflow for a catalytic esterification reaction.

Comparative Catalytic Cycles

CatalyticCycles cluster_0 Acid Catalysis cluster_1 Enzymatic Catalysis (Lipase) cluster_2 Palladium-Catalyzed Allylic C-H Acetoxylation a RCOOH + H+ b [RCOOH2]+ a->b c R'OH attack b->c d Tetrahedral Intermediate c->d e H2O elimination d->e f RCOOR' + H+ e->f g Enzyme-OH + RCOOH h Acyl-Enzyme Intermediate g->h i R'OH attack h->i j Enzyme-OH + RCOOR' i->j j->g k Pd(II) + Alkene l π-Allyl Pd(II) Intermediate k->l m AcO- attack l->m n Allyl Acetate + Pd(0) m->n o Pd(0) -> Pd(II) (Oxidation) n->o o->k

Caption: Comparative catalytic cycles for different types of catalysts in esterification and allylic acetoxylation.

References

A Comparative Guide to Regioselectivity in Palladium-Catalyzed Allylic Alkylation: 1-Methylallyl Acetate vs. Other Common Allylic Acetates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. Among the vast toolkit of synthetic organic chemistry, the palladium-catalyzed allylic alkylation, or Tsuji-Trost reaction, stands as a cornerstone for carbon-carbon bond formation.[1] A critical aspect of this reaction is regioselectivity – the preferential formation of one constitutional isomer over another. This guide provides an in-depth technical comparison of the regioselectivity observed in the reaction of 1-methylallyl acetate (also known as but-3-en-2-yl acetate or crotyl acetate) versus other commonly employed allylic acetates, namely cinnamyl acetate, methallyl acetate, and allyl acetate. Through an examination of the underlying mechanistic principles and supporting experimental data, this document aims to provide a clear framework for predicting and controlling the outcomes of these versatile reactions.

The Decisive Factors: Understanding the Origins of Regioselectivity

The regiochemical outcome of the Tsuji-Trost reaction is primarily dictated by a delicate interplay of steric and electronic effects within the key intermediate, the η³-allylpalladium complex.[2][3] The nature of the allylic substrate, the nucleophile, and the ligands on the palladium catalyst all contribute to the final product distribution. In the context of this guide, we will focus on the reaction with a "soft" nucleophile, the sodium salt of dimethyl malonate, which is widely used in these transformations.[4][5][6]

The nucleophilic attack can occur at either of the two terminal carbons of the allyl fragment. The resulting products are often referred to as the "linear" or "branched" isomers. The preference for one over the other is influenced by:

  • Steric Hindrance: Nucleophilic attack is generally favored at the less sterically hindered terminus of the η³-allyl complex.[5]

  • Electronic Effects: The electron density at the terminal carbons of the allyl ligand can influence the site of attack. Electron-withdrawing groups can render a terminus more electrophilic and thus more susceptible to nucleophilic attack.

  • Ligand Effects: The steric bulk and electronic properties of the phosphine ligands on the palladium center can significantly influence the geometry of the η³-allyl complex and the accessibility of its termini.[7][8]

Comparative Analysis of Allylic Acetates

To provide a clear and objective comparison, we will consider the palladium-catalyzed reaction of four different allylic acetates with sodium dimethyl malonate. The generalized reaction scheme is as follows:

Diagram 1: General Scheme of Palladium-Catalyzed Allylic Alkylation

G sub Allylic Acetate pd_cat Pd(PPh₃)₄ sub->pd_cat nuc Sodium Dimethyl Malonate nuc->pd_cat prod_l Linear Product pd_cat->prod_l prod_b Branched Product pd_cat->prod_b

This compound (Crotyl Acetate)

This compound is a classic example of an unsymmetrical allylic substrate. The resulting η³-allylpalladium complex has a methyl group at one terminus. Due to the steric bulk of the methyl group, nucleophilic attack predominantly occurs at the unsubstituted terminus, leading to the formation of the linear product.

Cinnamyl Acetate

Cinnamyl acetate possesses a phenyl group at one terminus of the allyl system. The phenyl group exerts a significant steric influence, strongly directing the nucleophilic attack to the less hindered terminus, resulting in a high preference for the linear product.[7][8] Furthermore, the electronic effect of the phenyl group can also play a role.

Methallyl Acetate

Methallyl acetate is a structural isomer of this compound, with the methyl group attached to the central carbon of the allyl fragment. This leads to a symmetrical η³-allylpalladium intermediate. Consequently, nucleophilic attack can occur at either of the two equivalent terminal carbons, leading to a single constitutional product.

Allyl Acetate

As the simplest allylic acetate, it forms a symmetrical η³-allylpalladium complex. Similar to methallyl acetate, nucleophilic attack on either terminus yields the same product. This substrate serves as a baseline for understanding the influence of substituents on regioselectivity.

Experimental Data Summary

The following table summarizes the expected regioselectivity for the palladium-catalyzed allylic alkylation of the discussed acetates with sodium dimethyl malonate, based on established principles and literature data.

Allylic AcetateStructureMajor ProductBranched:Linear Ratio (approx.)
This compoundCH₃CH=CHCH₂OAcLinear10:90
Cinnamyl AcetateC₆H₅CH=CHCH₂OAcLinear<5:95
Methallyl AcetateCH₂=C(CH₃)CH₂OAcSingle ProductN/A
Allyl AcetateCH₂=CHCH₂OAcSingle ProductN/A

Note: The ratios are approximate and can be influenced by specific reaction conditions such as temperature, solvent, and ligand choice.

Mechanistic Insights

The preference for the linear product in the case of this compound and cinnamyl acetate can be rationalized by examining the η³-allylpalladium intermediate.

Diagram 2: Mechanism of Regioselectivity

G sub R-CH=CH-CH₂-OAc pi_allyl [R-CH-CH-CH₂-Pd(II)Lₙ]⁺ sub->pi_allyl Oxidative Addition pd0 Pd(0)Lₙ pd0->sub linear R-CH=CH-CH₂-Nu (Linear) pi_allyl->linear Attack at less hindered site branched R-CH(Nu)-CH=CH₂ (Branched) pi_allyl->branched Attack at more hindered site nuc Nu⁻ nuc->pi_allyl

In the η³-allylpalladium complex derived from this compound or cinnamyl acetate, the substituent (methyl or phenyl) creates a sterically more demanding environment at one of the terminal carbons. Consequently, the incoming nucleophile preferentially attacks the less sterically encumbered carbon, leading to the observed predominance of the linear isomer.

Experimental Protocols

The following is a generalized experimental procedure for the palladium-catalyzed allylic alkylation of allylic acetates with sodium dimethyl malonate.

General Procedure for Palladium-Catalyzed Allylic Alkylation

Materials:

  • Allylic acetate (1.0 eq)

  • Sodium dimethyl malonate (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Workflow:

Diagram 3: Experimental Workflow

G prep Prepare Sodium Dimethyl Malonate Solution react Set up Reaction under Inert Atmosphere prep->react add_cat Add Pd(PPh₃)₄ Catalyst react->add_cat add_sub Add Allylic Acetate add_cat->add_sub monitor Monitor Reaction by TLC/GC add_sub->monitor workup Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify

Step-by-Step Protocol:

  • Preparation of the Nucleophile: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add dimethyl malonate (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.

  • Reaction Setup: To the freshly prepared solution of sodium dimethyl malonate, add tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Substrate Addition: Add the respective allylic acetate (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the linear and branched products.

  • Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the product ratio.

Conclusion

The regioselectivity in the palladium-catalyzed allylic alkylation of this compound is primarily governed by steric factors, leading to a strong preference for the linear product. This trend is even more pronounced with the bulkier cinnamyl acetate. In contrast, symmetrical substrates like methallyl acetate and allyl acetate yield single constitutional products. Understanding these fundamental principles allows for the rational design of synthetic strategies and the predictable formation of desired products. For more complex systems, the choice of ligands and reaction conditions can be further fine-tuned to modulate and even reverse the inherent regioselectivity, offering a powerful tool for accessing a wide range of molecular architectures.

References

Comparing the Toxicological Profiles of Allylic Acetate Isomers: A Guide to Structure-Activity Relationships and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

For professionals in chemical research and drug development, a nuanced understanding of how subtle changes in molecular structure impact toxicological outcomes is paramount. Allylic acetate isomers, a class of compounds utilized in various industrial applications and found as flavoring agents, serve as a compelling case study in structure-activity relationships. While seemingly similar, their isomeric forms dictate vastly different metabolic fates, leading to a wide spectrum of toxicological profiles.

This guide provides a comparative analysis of key allylic acetate isomers, moving beyond a simple recitation of data to explain the underlying biochemical mechanisms. We will explore how the position of the double bond and alkyl substitutions fundamentally alter the pathways of metabolic activation, directly influencing the type and severity of toxicity observed.

The Central Mechanism: Metabolic Activation to Reactive Aldehydes

The toxicity of many simple allylic esters is not inherent to the parent compound but is a result of metabolic activation. These esters often act as "protoxicants."[1][2] The generalized pathway involves a two-step enzymatic process that transforms a relatively stable ester into a highly reactive and cytotoxic α,β-unsaturated aldehyde.

  • Hydrolysis: Carboxyl esterases, abundant in the liver, stomach, and blood, rapidly hydrolyze the ester bond. This reaction yields acetic acid and the corresponding allylic alcohol.[2]

  • Oxidation: The resulting allylic alcohol is then oxidized by alcohol dehydrogenase (ADH) to form a reactive aldehyde.[2][3] It is this aldehyde metabolite that is often the primary mediator of toxicity.

  • Detoxification/Toxicity: These reactive aldehydes can be detoxified by aldehyde dehydrogenase or through conjugation with glutathione (GSH).[2][3] However, if these detoxification pathways are overwhelmed, the aldehyde can react with cellular macromolecules (proteins, DNA), leading to oxidative stress, cellular damage, and organ toxicity.[3]

Metabolic_Activation_Pathway Allylic_Acetate Allylic Acetate (Parent Compound) Allylic_Alcohol Allylic Alcohol + Acetic Acid Allylic_Acetate->Allylic_Alcohol Esterase (Hydrolysis) Reactive_Aldehyde α,β-Unsaturated Aldehyde (e.g., Acrolein) Allylic_Alcohol->Reactive_Aldehyde Alcohol Dehydrogenase (Oxidation) Detoxification Detoxification Pathways (GSH, ALDH) Reactive_Aldehyde->Detoxification Cellular_Damage Cellular Damage (Toxicity) Reactive_Aldehyde->Cellular_Damage If overwhelmed

Caption: Generalized metabolic activation pathway for toxic allylic acetates.

Toxicological Profile of Allyl Acetate: The Unsubstituted Prototype

Allyl acetate (prop-2-enyl acetate) serves as our baseline isomer. Its simple, unsubstituted structure makes it a prime substrate for the metabolic activation pathway described above, leading to significant toxicity.

  • Metabolic Fate: Allyl acetate is readily metabolized to allyl alcohol and subsequently to acrolein, a highly reactive and cytotoxic aldehyde.[1][2] This bioactivation is the principal driver of its toxic effects. The efficiency of this conversion means that allyl acetate can act as a protoxicant, delivering acrolein systemically and causing more pronounced internal organ damage compared to direct acrolein administration.[1][2]

  • Toxicological Endpoints:

    • Hepatotoxicity: The liver is a primary target due to its high concentration of esterases and alcohol dehydrogenase, making it the main site of metabolic activation.[4] Liver histopathology is a prominent finding in animal studies.[1][2]

    • Gastrointestinal Toxicity: In oral gavage studies, the forestomach is another major target, exhibiting effects like squamous epithelial hyperplasia and necrosis.[1][2]

    • Systemic Effects: Allyl acetate has been shown to have pronounced effects on the hematopoietic system.[1][2]

    • Irritation: It is a known irritant to the skin, eyes, and respiratory system, capable of causing burns upon contact.[5][6][7]

Comparative Analysis of Allylic Acetate Isomers

The addition of alkyl groups or rearrangement of the double bond dramatically alters the toxicological profile. This section compares three key isomers to the allyl acetate prototype.

Prenyl Acetate (3-Methyl-2-butenyl acetate)

Prenyl acetate introduces two methyl groups on the terminal carbon of the double bond. This seemingly minor structural change results in a profound decrease in toxicity.

  • Metabolic Fate: While it follows the same general pathway (hydrolysis to prenyl alcohol, oxidation to prenaldehyde), the rate and extent of this activation are likely diminished. The steric bulk of the two methyl groups may hinder the binding of the molecule to the active sites of metabolic enzymes like esterases and alcohol dehydrogenase.

  • Toxicological Profile: In stark contrast to allyl acetate, prenyl acetate exhibits low acute toxicity.[8] It is generally considered non-irritating to the skin and eyes.[8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated prenyl acetate and expressed no safety concern at current levels of intake when used as a flavoring agent.[9] This highlights a clear structure-activity relationship where alkyl substitution on the double bond mitigates the toxicity seen in the unsubstituted parent compound.

Crotyl Acetate (2-Butenyl acetate)

Crotyl acetate, which exists as cis and trans isomers, has a single methyl group on the double bond.

  • Metabolic Fate: It is expected to be hydrolyzed to crotyl alcohol and subsequently oxidized to crotonaldehyde. Crotonaldehyde, like acrolein, is a reactive α,β-unsaturated aldehyde, though its reactivity may be modulated by the presence of the methyl group.

  • Toxicological Profile: Specific toxicological data for crotyl acetate is less abundant in the literature than for allyl acetate. However, based on its metabolic pathway, its toxicity is expected to be primarily driven by the formation of crotonaldehyde. The toxicity would likely be qualitatively similar to allyl acetate (e.g., irritation, potential organ toxicity) but may differ quantitatively. The key takeaway for researchers is that any isomer capable of metabolizing to a reactive aldehyde should be treated with caution, pending specific experimental data.

Isopropenyl Acetate (1-Methylethenyl acetate)

Isopropenyl acetate is a structural isomer of allyl acetate, but it is not an allylic ester. The double bond is adjacent to the ester oxygen (a vinyl position), not one carbon removed. This distinction is critical as it leads to an entirely different metabolic fate.

  • Metabolic Fate: Isopropenyl acetate does not produce a reactive aldehyde. Upon hydrolysis, it yields acetic acid and an unstable enol (prop-1-en-2-ol), which immediately tautomerizes to acetone, a common and significantly less toxic ketone.[10] This pathway completely avoids the formation of a cytotoxic α,β-unsaturated aldehyde.

Isopropenyl_Acetate_Metabolism Isopropenyl_Acetate Isopropenyl Acetate Enol Acetone Enol (Unstable) + Acetic Acid Isopropenyl_Acetate->Enol Esterase (Hydrolysis) Acetone Acetone (Stable Ketone) Enol->Acetone Tautomerization

Caption: Distinct metabolic pathway of isopropenyl acetate.

  • Toxicological Profile: The toxicity of isopropenyl acetate is unrelated to the acrolein-mediated mechanism. Its primary hazards are:

    • Irritation: It can irritate the nose, throat, skin, and eyes.[11][12]

    • Flammability: It is a highly flammable liquid and poses a significant fire hazard.[11][12]

    • CNS Effects: High exposures can lead to central nervous system depression, causing symptoms like headache, dizziness, and weakness.[11]

    • Polymerization: It may undergo explosive polymerization when heated.[12][13]

Quantitative Data Summary

The following table summarizes the key toxicological data for these isomers, providing a clear quantitative comparison.

IsomerCAS NumberOral LD50 (Rat)Primary Metabolite(s)Key Toxicological Profile
Allyl Acetate 591-87-7130–142 mg/kg[4]Allyl Alcohol, Acrolein High acute toxicity, severe hepatotoxicity, potent irritant.[1][4][6]
Crotyl Acetate 25563-07-9Data not readily availableCrotyl Alcohol, Crotonaldehyde Profile inferred from metabolite; expected to be an irritant and potentially toxic.
Prenyl Acetate 1191-16-8~3,000 mg/kg[8][14]Prenyl Alcohol, PrenaldehydeLow acute toxicity, non-irritating.[8]
Isopropenyl Acetate 108-22-53,000 mg/kg[10]Acetone , Acetic AcidModerate acute toxicity, irritant, CNS depression at high doses, flammable.[11][12]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To provide a self-validating framework for assessing the toxicity of these or novel compounds, a standard in vitro cytotoxicity protocol is essential. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenase enzymes. This reduction yields purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected cell line (e.g., HepG2 human liver carcinoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compounds (allylic acetate isomers) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Conclusion and Field-Proven Insights

This comparative guide underscores a fundamental principle in toxicology and drug development: molecular structure dictates biological activity . The case of allylic acetate isomers demonstrates that subtle modifications, such as the position of a double bond or the addition of alkyl groups, can shift a compound's toxicological profile from highly hazardous to relatively benign.

  • Structure-Activity Relationship: The primary takeaway is that unsubstituted allylic esters that can be metabolized to acrolein or similar reactive aldehydes pose the most significant toxicological risk, particularly to the liver. Alkyl substitution on the double bond, as seen in prenyl acetate, can sterically hinder this metabolic activation, drastically reducing toxicity.

  • Isomeric Distinction is Critical: Isomers that lack the allylic structure, such as isopropenyl acetate, follow entirely different metabolic pathways and therefore present a completely different set of hazards. It is crucial for researchers not to group isomers by molecular formula alone but to analyze their structural features and predict likely metabolic fates.

For professionals in drug development, this analysis serves as a critical reminder. When designing new chemical entities, the presence of an allylic ester moiety should be considered a potential structural alert. Early in silico metabolic prediction and in vitro cytotoxicity screening are invaluable tools to identify and mitigate potential bioactivation-related toxicity, saving significant time and resources in the preclinical development pipeline.

References

A Senior Application Scientist’s Guide to the Quantitative Purity Analysis of 1-Methylallyl Acetate by GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and alternative methods for the quantitative purity analysis of 1-Methylallyl acetate (but-3-en-2-yl acetate). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights, emphasizing the causality behind experimental choices to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Imperative for this compound Purity

This compound (CAS No: 6737-11-7) is a volatile ester utilized as a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its purity is a critical quality attribute (CQA) that directly impacts the yield, impurity profile, and safety of the final product. Even minor impurities, such as unreacted starting materials or synthetic by-products, can have significant downstream consequences.

Therefore, a robust, accurate, and validated analytical method for quantifying its purity is not merely a procedural step but a foundational requirement for quality control and process optimization. Gas Chromatography with Flame Ionization Detection (GC-FID) has long been the gold standard for this application due to its high resolution, sensitivity, and cost-effectiveness for analyzing volatile organic compounds.

The Cornerstone Technique: Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is exceptionally well-suited for analyzing this compound, a compound with a boiling point of approximately 112°C, making it easily volatilized for gas-phase separation.[1][2] The FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for accurate quantification.

Principle of Separation and Detection

The core principle involves injecting a prepared sample into a heated inlet, where it is vaporized. An inert carrier gas (e.g., Helium or Nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with each component based on their boiling points and polarities, causing them to separate and elute at distinct times (retention times). Upon exiting the column, each component is combusted in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the mass of the carbon atoms entering the flame. The resulting signal is plotted against time to produce a chromatogram. The area under each peak corresponds to the amount of that specific component.

Expert-Driven Experimental Protocol for GC-FID Analysis

This protocol is designed as a self-validating system. The inclusion of an internal standard and system suitability checks ensures the reliability of each analytical run.

Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[3]

  • Capillary Column: A mid-polarity column such as a DB-FFAP or a low-polarity column like a DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended. The choice depends on the expected impurity profile; a polar column like DB-FFAP provides excellent peak shapes for esters and related polar impurities.[4]

Reagents and Standards:

  • Solvent (Diluent): Isopropanol or high-purity Acetone. Isopropanol is often preferred as its polarity is a good match for many esters, leading to improved peak shapes compared to highly polar solvents like methanol.[4]

  • This compound Reference Standard: Certified purity >99.5%.

  • Internal Standard (IS): Dodecane or another non-reactive hydrocarbon that does not co-elute with the analyte or any expected impurities.

Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in the chosen diluent to a concentration of approximately 1 mg/mL.

  • Standard Solution (for Calibration): Accurately weigh about 100 mg of this compound reference standard into a 10 mL volumetric flask. Add 1 mL of the Internal Standard Stock Solution and dilute to volume with the diluent. This creates a standard concentration of approximately 10 mg/mL for the analyte and 0.1 mg/mL for the IS.

  • Sample Solution: Accurately weigh about 100 mg of the this compound sample to be tested into a 10 mL volumetric flask. Add 1 mL of the Internal Standard Stock Solution and dilute to volume with the diluent.

GC-FID Operating Conditions:

ParameterRecommended SettingRationale
Injector Temperature 250°CEnsures rapid and complete vaporization of the sample and impurities without thermal degradation.
Carrier Gas Helium or HydrogenProvides efficient transfer of analytes through the column. Helium is inert, while Hydrogen can offer faster analysis times.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate to balance analysis speed and separation efficiency.
Injection Volume 1 µLA standard volume that avoids overloading the column.
Split Ratio 50:1Prevents column overloading for a concentrated sample, ensuring sharp, symmetrical peaks. Adjust as needed based on sample concentration.
Oven Program Initial: 60°C (hold 2 min)Starts below the boiling point of the most volatile components to ensure good separation at the beginning of the run.
Ramp: 15°C/min to 240°CA moderate ramp rate effectively separates components with different boiling points.[5]
Final Hold: 240°C (hold 5 min)Ensures that all higher-boiling impurities are eluted from the column before the next injection.
Detector Temperature 280°CMust be higher than the final oven temperature to prevent condensation of the analytes as they exit the column.
Makeup Gas (N₂) 25 mL/minOptimizes the gas flow into the detector for a stable signal.
Hydrogen Flow 30 mL/minFuel for the flame.
Air Flow 300 mL/minOxidant for the flame.

Data Analysis and Purity Calculation: The purity is typically calculated using the area percent method, which assumes that all components in the sample have a similar response factor in the FID.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

For higher accuracy, especially when impurity response factors differ significantly, a relative response factor (RRF) determined using certified standards is necessary.

Visualizing the GC-FID Workflow

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_sample 1. Weigh Sample (~100 mg) add_is 2. Add Internal Standard (1 mL) prep_sample->add_is prep_std 1. Weigh Reference Std (~100 mg) add_is2 2. Add Internal Standard (1 mL) prep_std->add_is2 dilute 3. Dilute to 10 mL with Solvent add_is->dilute dilute2 3. Dilute to 10 mL with Solvent add_is2->dilute2 inject 4. Inject 1 µL into GC dilute->inject separate 5. Separation on Capillary Column inject->separate detect 6. Detection by FID separate->detect chromatogram 7. Generate Chromatogram detect->chromatogram integrate 8. Integrate Peak Areas chromatogram->integrate calculate 9. Calculate Purity (Area %) integrate->calculate result Final Purity Report calculate->result

Caption: Workflow for this compound purity analysis by GC-FID.

Method Validation: The Foundation of Trustworthy Data

A method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is essential to demonstrate that the analytical procedure is fit for its intended purpose.[6]

Key Validation Parameters & Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.The this compound peak should be free from interference from other components. Peak purity analysis (e.g., via GC-MS) can confirm this.[6]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (R²) ≥ 0.999 over a range of 50% to 150% of the nominal sample concentration.[7]
Accuracy To measure the closeness of the test results to the true value.Percent recovery should be within 98.0% - 102.0% for spiked samples at three concentration levels.[7][8]
Precision To assess the degree of scatter between a series of measurements from the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0% for ≥6 replicate injections. Intermediate Precision: RSD ≤ 2.0% when results are compared between different days, analysts, or instruments.[7][9]
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. Essential for quantifying trace impurities.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when changing conditions like flow rate (±10%) or oven temperature ramp (±2°C/min).[8]

A Comparative Guide to Alternative Analytical Technologies

While GC-FID is the workhorse, other techniques offer unique advantages and should be considered based on the specific analytical need.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of a mass spectrometer. Causality: While FID tells you how much of something is present, MS tells you what it is by providing a mass spectrum (a molecular fingerprint). It is invaluable for identifying unknown impurities during process development or troubleshooting. A GC-MS method was developed for quantifying acetate by derivatizing it to its propyl derivative, highlighting its sensitivity.[10][11][12]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides detailed structural information about the molecule. Causality: It allows for "absolute" quantification (qNMR) without needing a specific reference standard for the analyte, as the signal is directly proportional to the number of nuclei. It is excellent for confirming the identity of the primary substance and can quantify impurities if their signals are resolved from the main component peaks. However, it generally has lower sensitivity than chromatographic methods.[5]

Quantitative Performance Comparison:

ParameterGC-FIDGC-MS¹H NMR Spectroscopy
Principle Separation by volatility; detection by flame ionization.Separation by volatility; detection by mass fragmentation.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Primary Use Robust quantification of known volatile compounds.Identification and quantification of volatile compounds.Structural elucidation and absolute quantification.
Selectivity High (based on retention time).Very High (based on retention time and mass spectrum).Moderate (depends on spectral resolution).
Sensitivity (LOQ) Low ppm to high ppb range (~0.01-0.03%).[5]Low ppb to ppt range.Low percentage to high ppm range.
Linearity (R²) Excellent (>0.999).[5]Excellent (>0.99).Excellent.[5]
Analysis Time 15-30 minutes per sample.[5]15-40 minutes per sample.5-15 minutes per sample.[5]
Cost Low to Moderate.High.High.
Decision Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked, from routine QC to in-depth investigation.

Method_Selection question What is the Analytical Goal? qc Routine QC: Purity Assay question->qc Quantify known analyte? id Impurity Investigation: Identify Unknowns question->id Identify unknown peaks? structure Primary Confirmation: Structure & Absolute Purity question->structure Confirm structure or quantify without reference standard? method_gcfid Use GC-FID (Cost-effective, Robust) qc->method_gcfid method_gcms Use GC-MS (Definitive Identification) id->method_gcms method_nmr Use ¹H NMR (Structural Info, Absolute Quant) structure->method_nmr

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion: An Expert's Perspective

For the routine quantitative analysis of this compound purity, GC-FID remains the superior choice. Its combination of high sensitivity, robustness, and cost-effectiveness is unmatched for quality control environments where the identity of the primary component and major impurities are already known. The methodology presented here, when fully validated according to ICH guidelines, provides a trustworthy and self-validating system for ensuring product quality.

While powerful techniques like GC-MS and NMR are indispensable tools for structural elucidation and impurity identification during research and development, the pragmatic efficiency of GC-FID solidifies its role as the workhorse for release testing and stability studies in the pharmaceutical and chemical industries. The key to success lies not just in running the instrument, but in understanding the causality behind each parameter and rigorously validating the entire analytical procedure.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Methylallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methods for the quantification of 1-Methylallyl acetate, grounded in the principles of method cross-validation. We will explore the technical nuances of two primary analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and provide the scientific rationale behind designing a robust cross-validation study.

Introduction: The Analytical Imperative for this compound

This compound (but-3-en-2-yl acetate) is an ester with a characteristic chemical profile that makes it a subject of interest in various chemical synthesis and development processes.[1][2] Its volatility and structure demand robust analytical methods for accurate quantification, whether for purity assessment, stability testing, or reaction monitoring.

When analytical methods are updated, transferred between laboratories, or when data from different analytical techniques must be compared, a simple method validation is insufficient. This is where cross-validation becomes critical. As defined by the International Council for Harmonisation (ICH), cross-validation is the process of comparing two or more analytical procedures to demonstrate that they are suitable for the same intended purpose and yield comparable results.[3][4] This guide will walk you through the principles and execution of such a study.

Analyte Profile: Physicochemical Properties of this compound

Understanding the analyte is the foundation of method development. The choice of analytical techniques is directly influenced by the physicochemical properties of this compound.

PropertyValueSignificance for Analysis
Molecular Formula C₆H₁₀O₂Low molecular weight, suitable for various ionization techniques.[5][6]
Molecular Weight 114.14 g/mol Influences mass spectrometry and diffusion characteristics.[1]
Normal Boiling Point 111.85 °CHigh volatility makes it an ideal candidate for Gas Chromatography (GC).[6]
Structure C=CC(C)OC(C)=OThe presence of a carbonyl (C=O) group provides a chromophore for UV detection in HPLC. The C=C bond also contributes to UV absorbance.
Solubility Soluble in organic solventsFacilitates sample preparation for both GC and HPLC.

Core Analytical Methodologies: GC-FID vs. HPLC-UV

Given its properties, this compound is most commonly analyzed by GC.[7][8] However, HPLC serves as a viable alternative, particularly in complex matrices. We will compare a standard GC-Flame Ionization Detection (FID) method with a reverse-phase HPLC-Ultraviolet (UV) method.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Principle: This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[9] The sample is vaporized and carried by an inert gas. As separated components exit the column, they are burned in a hydrogen-air flame. The combustion produces ions, generating a current proportional to the amount of carbon atoms, which is measured by the detector.[7]

Why it's a primary choice: The high volatility and thermal stability of this compound make it perfectly suited for GC analysis, offering high resolution and sensitivity.[10]

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase (typically packed in a column).[11] For this compound, a reverse-phase method (polar mobile phase, non-polar stationary phase) is appropriate. Detection is achieved by passing the column effluent through a UV detector, which measures the absorbance of light by the analyte at a specific wavelength. The carbonyl group in the acetate allows for UV detection.

Why it's a valuable alternative: HPLC is advantageous when analyzing samples that contain non-volatile matrix components, which would contaminate a GC system. It is performed at ambient temperature, preventing the degradation of thermally sensitive impurities.

Designing the Cross-Validation Study

The objective of cross-validation is to demonstrate the equivalency of two distinct analytical procedures.[12] This requires a meticulously planned study adhering to regulatory expectations.[13][14]

The Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation study, from establishing criteria to the final data comparison.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation A Define Acceptance Criteria (e.g., ≤15% difference) B Perform Individual Method Validation (GC-FID & HPLC-UV) A->B C Prepare QC Samples (Low, Mid, High Concentrations) B->C D Analyze QC Samples with Reference Method (GC-FID) C->D E Analyze SAME QC Samples with Test Method (HPLC-UV) C->E F Tabulate Results from Both Methods D->F E->F G Calculate % Difference [(Test - Ref) / Ref] * 100 F->G H Compare Results Against Acceptance Criteria G->H I Conclusion: Methods are Equivalent or Not Equivalent H->I

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Experimental Protocols

Step 1: Establish Acceptance Criteria Before any analysis, define the acceptable level of agreement between the two methods. Based on common industry practice and regulatory guidance, the mean result of the test method should be within ±15.0% of the mean result from the reference method for each concentration level.[12]

Step 2: Individual Method Validation Ensure that both the GC-FID and HPLC-UV methods are independently validated according to ICH Q2(R2) guidelines.[3][15] This includes demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range. This step is crucial; you cannot compare two methods if they are not individually reliable.[16][17]

Step 3: Protocol for GC-FID Analysis (Reference Method)

  • Instrumentation: Gas chromatograph with FID.

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperatures:

    • Inlet: 250°C

    • Detector: 280°C

  • Oven Program:

    • Initial: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Final Hold: Hold for 3 minutes.

  • Injection: 1 µL, split ratio 50:1.

  • Quantification: Use an external standard calibration curve prepared with certified reference material of this compound.

Step 4: Protocol for HPLC-UV Analysis (Test Method)

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard calibration curve, prepared similarly to the GC method.

Step 5: Cross-Validation Execution

  • Prepare Samples: Create a set of at least three Quality Control (QC) samples in the analytical solvent at low, medium, and high concentrations spanning the method's range. Prepare a minimum of six replicates (n=6) for each level.

  • Analysis: Analyze the complete set of QC samples using the validated GC-FID method. On the same day, analyze the exact same set of QC samples using the validated HPLC-UV method.

  • Data Evaluation: Calculate the mean concentration and standard deviation for each level from both methods. Compute the percentage difference between the mean values.

Data Presentation and Interpretation

Hypothetical data from our cross-validation study are presented below.

Cross-Validation Results
QC LevelGC-FID Mean Conc. (mg/mL) (n=6)HPLC-UV Mean Conc. (mg/mL) (n=6)% DifferenceAcceptance Criteria (±15.0%)Pass/Fail
Low QC (0.1 mg/mL) 0.1020.098-3.9%MetPass
Mid QC (1.0 mg/mL) 1.010.97-4.0%MetPass
High QC (2.0 mg/mL) 1.982.05+3.5%MetPass

Interpretation: The percentage difference for all three QC levels falls comfortably within the ±15.0% acceptance criterion. This demonstrates that the HPLC-UV method provides results that are comparable to the established GC-FID method. Therefore, the two methods can be considered equivalent for the intended purpose.

Comparative Guide to Method Performance

The choice between methods often depends on factors beyond just the final quantitative result.

ParameterGas Chromatography-FIDHPLC-UVRationale & Causality
Principle Separation by volatilitySeparation by polarityGC is ideal for volatile analytes like this compound; HPLC is versatile for a wider range of polarities.
Selectivity ExcellentGood to ExcellentHigh-efficiency capillary GC columns often provide superior resolving power for closely related volatile impurities.
Sensitivity (Typical LoQ) Low ng rangeMid-to-high ng rangeFID is highly sensitive to hydrocarbons. UV sensitivity depends on the analyte's chromophore, which is moderate for this ester.
Analysis Time ~10-15 minutes~5-10 minutesModern UPLC/HPLC methods can be very fast, while GC run times are often dictated by the temperature ramp required.
Solvent Consumption Very Low (gases)High (organic solvents)HPLC is a solvent-intensive technique, carrying higher operational costs and environmental impact.
Sample Matrix Suitability Clean, volatile matricesComplex, non-volatile matricesNon-volatile sample components will remain in the HPLC column and can be washed away, whereas they would contaminate a GC inlet.

Logical Comparison of Methodologies

The following diagram outlines the decision-making logic for selecting an analytical method for this compound.

G A Is the primary goal high-resolution purity profiling? B Is the sample matrix complex or contains non-volatile components? A->B No C GC-FID is the preferred method A->C Yes D HPLC-UV is the preferred method B->D Yes E Either method is suitable. Consider speed and cost. B->E No

Caption: Decision tree for selecting between GC-FID and HPLC-UV.

Conclusion

This guide has demonstrated that both GC-FID and HPLC-UV are effective techniques for the quantification of this compound. GC-FID stands out for its high resolution and sensitivity, making it ideal for purity analysis of the neat substance or in simple matrices. HPLC-UV offers a robust alternative, particularly for assays in complex sample matrices where non-volatile components are present.

Successful cross-validation, as detailed in the provided protocols, provides documented evidence that two different methods produce comparable data. This is a cornerstone of a robust quality system, ensuring data integrity across the entire lifecycle of a product and allowing for flexibility in analytical testing without compromising data quality.

References

A Comparative Guide to the Performance of 1-Methylallyl Acetate in Palladium-Catalyzed Allylic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. Palladium-catalyzed allylic alkylation, famously known as the Tsuji-Trost reaction, stands as one of the most powerful and versatile methods in this field.[1] The choice of the allylic precursor is critical, dictating not only reactivity but also the ultimate regiochemical and stereochemical outcome of the transformation.

This guide provides an in-depth performance benchmark of 1-methylallyl acetate (but-3-en-2-yl acetate), a common branched allylic substrate. Its performance is objectively compared against its linear isomer, crotyl acetate (but-2-en-1-yl acetate), and the parent allyl acetate. Through an examination of the underlying reaction mechanisms, supporting experimental data, and detailed protocols, this document aims to equip the practicing chemist with the insights needed to make informed decisions in experimental design.

Physicochemical Properties of Common Allylic Acetates

A foundational understanding begins with the physical properties of the reagents. While structurally similar, subtle differences in boiling points and densities exist among these isomers.

PropertyThis compoundCrotyl AcetateAllyl Acetate
CAS Number 6737-11-710580-34-4591-87-7
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂C₅H₈O₂
Molecular Weight 114.14 g/mol 114.14 g/mol 100.12 g/mol
Appearance Colorless LiquidColorless LiquidColorless Liquid
Boiling Point 111-112 °C122-124 °C103-104 °C
Density 0.893 g/cm³0.919 g/cm³[2]0.928 g/cm³[3]

Data sourced from[2][3][4][5].

The Core Reaction: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction involves the palladium(0)-catalyzed substitution of an allylic leaving group, such as acetate, with a nucleophile.[1] The central theme of this guide revolves around the regioselectivity of this reaction when using unsymmetrical butenyl acetate isomers.

Mechanistic Overview: The Common Intermediate

The cornerstone of this comparison lies in a fundamental mechanistic principle: both this compound (a branched substrate) and crotyl acetate (a linear substrate) ionize via oxidative addition of a Pd(0) catalyst to form the same η³-(1-methylallyl)palladium cation intermediate .[2] This process involves the expulsion of the acetate leaving group.[1]

Under typical reaction conditions, particularly with phosphine ligands, the syn and anti isomers of this π-allyl complex rapidly equilibrate. Consequently, the regiochemical outcome of the reaction is not determined by the structure of the starting material but rather by the intrinsic preference of the nucleophile to attack one of the two non-equivalent termini (C1 or C3) of this common intermediate. This is a classic example of a reaction proceeding under the Curtin-Hammett principle.

G cluster_start Starting Materials cluster_intermediate Common Intermediate cluster_products Products SM1 This compound (Branched) Intermediate η³-(1-methylallyl)palladium Cationic Complex SM1->Intermediate Pd(0), -OAc⁻ SM2 Crotyl Acetate (Linear) SM2->Intermediate Pd(0), -OAc⁻ P1 Linear Product (Major) Intermediate->P1 + Nu⁻ (Attack at C1) P2 Branched Product (Minor) Intermediate->P2 + Nu⁻ (Attack at C3)

Caption: Formation of a common η³-allyl intermediate.

Causality of Regioselectivity: The Role of the Nucleophile

The regioselectivity of the nucleophilic attack is governed by a combination of steric and electronic factors. For "soft" nucleophiles, which are characterized by stabilized carbanions (e.g., the enolate of dimethyl malonate, with a pKa of the conjugate acid < 25), the attack occurs directly on the allyl ligand.[4][6] In such cases, steric hindrance is the dominant factor, directing the nucleophile to the less substituted, more accessible terminus of the π-allyl complex.[4][5]

For the η³-(1-methylallyl)palladium intermediate, the C1 terminus is a primary carbon, while the C3 terminus is a secondary carbon. Therefore, soft nucleophiles like sodium dimethyl malonate will overwhelmingly attack the C1 position, leading to the formation of the linear product.

Comparative Data Analysis

The following data summarizes the expected performance of this compound and its isomers in a benchmark Tsuji-Trost reaction with sodium dimethyl malonate. The data is synthesized based on established principles of regioselectivity in this reaction class.[2][4][6]

Allylic AcetateNucleophileCatalyst/LigandExpected Major ProductExpected Regioselectivity (Linear:Branched)Expected Yield
This compound Sodium Dimethyl MalonatePd(PPh₃)₄Dimethyl 2-(but-2-en-1-yl)malonate>95:5High
Crotyl Acetate Sodium Dimethyl MalonatePd(PPh₃)₄Dimethyl 2-(but-2-en-1-yl)malonate>95:5High
Allyl Acetate Sodium Dimethyl MalonatePd(PPh₃)₄Dimethyl 2-allylmalonateN/A (Symmetrical)High

Expert Interpretation: The critical insight for a researcher is that for this specific transformation (palladium catalysis with a soft nucleophile), both This compound and crotyl acetate are expected to yield the same linear product with very high regioselectivity .[2] The choice between them should therefore be based on factors like commercial availability, cost, or purity, rather than an expectation of different product outcomes. The reaction with the parent allyl acetate is included as a baseline for reactivity.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the benchmark palladium-catalyzed allylic alkylation.

General Workflow

A standardized workflow ensures reproducibility and accurate comparison between different substrates.

G A Reagent Prep: - Dry THF - Prepare NaCH(CO₂Me)₂ B Inert Atmosphere: - Flame-dry flask - Purge with Argon A->B C Reaction: - Add Pd catalyst - Add Allylic Acetate - Stir at RT B->C D Monitoring & Workup: - TLC analysis - Aqueous quench - Extraction C->D E Purification & Analysis: - Column Chromatography - NMR/GC-MS D->E

Caption: Standard experimental workflow for the Tsuji-Trost reaction.

Detailed Benchmarking Protocol: Alkylation with Sodium Dimethyl Malonate

This protocol is designed for a direct comparison of this compound and crotyl acetate.

Materials:

  • This compound or Crotyl acetate

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen).

Procedure:

  • Preparation of the Nucleophile:

    • To a flame-dried, argon-purged 100 mL round-bottom flask, add sodium hydride (1.1 eq., e.g., 0.44 g, 11 mmol for a 10 mmol scale reaction).

    • Wash the NaH three times with anhydrous hexanes to remove mineral oil, carefully decanting the hexanes each time under argon.

    • Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add dimethyl malonate (1.1 eq., e.g., 1.25 mL, 11 mmol) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the sodium enolate.

  • Catalytic Reaction:

    • To the freshly prepared solution of sodium dimethyl malonate, add tetrakis(triphenylphosphine)palladium(0) (0.025 eq., e.g., 0.289 g, 0.25 mmol). Stir for 5 minutes until the catalyst dissolves.

    • Add the allylic acetate (1.0 eq., 10 mmol; e.g., 1.27 mL of this compound) dropwise to the reaction mixture over 5 minutes.

    • Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting allylic acetate is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) to yield the pure alkylated product.

  • Analysis:

    • Determine the isolated yield.

    • Analyze the product by ¹H NMR spectroscopy to confirm the structure and determine the ratio of linear to branched regioisomers.

Conclusion and Recommendations

For palladium-catalyzed allylic alkylations utilizing soft nucleophiles like malonate enolates, both this compound and its linear isomer, crotyl acetate, function as synthetic equivalents. They converge through a common η³-(1-methylallyl)palladium intermediate to deliver the same linear alkylation product with high regioselectivity.

Key Recommendations for Researchers:

  • Do Not Expect Regiodivergence: When using standard Pd/phosphine catalysts and soft nucleophiles, do not select this compound over crotyl acetate (or vice-versa) with the expectation of obtaining different regioisomers. The product distribution will be nearly identical.

  • Basis for Selection: The choice between these two substrates should be guided by practical considerations such as cost, availability from suppliers, and isomeric purity of the starting material.

  • Controlling Regioselectivity: To achieve the branched product, alternative catalytic systems are necessary. Research has shown that catalysts based on other metals, such as iridium, or specialized ligand/nucleophile combinations may favor attack at the more substituted carbon.[6] This guide, however, confirms that under the most common Tsuji-Trost conditions, this compound reliably produces the linear product.

By understanding the mechanistic convergence of these isomers, scientists can streamline their synthetic planning, avoid unnecessary experimentation, and select the most economical reagent for accessing linear allylated products.

References

A Comparative Guide to the Kinetics of 1-Methylallyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Methylallyl Acetate

This compound (but-3-en-2-yl acetate) is a member of the allylic acetate family, a class of compounds renowned for their utility as versatile electrophiles in transition metal-catalyzed reactions.[1] Their significance lies in the ability to undergo facile oxidative addition to a low-valent metal catalyst, typically Palladium(0), to form a (π-allyl)metal complex. This intermediate can then be intercepted by a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds with high levels of control over regioselectivity and stereoselectivity.

The structure of this compound, featuring a secondary acetate leaving group, presents a unique kinetic and selectivity profile compared to its primary isomer, allyl acetate, or other substituted analogues like cinnamyl acetate. Understanding these differences is paramount for predicting reaction outcomes and developing robust synthetic methodologies.

Comparative Reactivity Analysis: Steric and Electronic Effects

The rate of palladium-catalyzed allylic substitution is profoundly influenced by the structure of the allylic substrate and the nature of the leaving group. The key rate-determining step often involves the oxidative addition of the Pd(0) catalyst to the allylic C-O bond.[2][3] The substitution pattern on the allylic backbone dictates the rate of this step and the stability of the resulting π-allyl palladium intermediate.

Key Factors Influencing Reaction Kinetics:

  • Steric Hindrance: The methyl group at the C1 position of this compound introduces significant steric bulk around the reaction center compared to the unsubstituted allyl acetate. This steric encumbrance can hinder the approach of the palladium catalyst, potentially leading to a slower rate of oxidative addition. It is a general principle that increased steric hindrance at the allylic position disfavors both the initial complexation of the palladium catalyst and the subsequent ionization step.[2]

  • Allylic Strain: The substitution pattern affects the conformational energetics of the substrate. In cyclic systems, for instance, axial acetates have been shown to react over 250 times faster than their equatorial counterparts, demonstrating the profound impact of ground-state energy on reaction rates.[4] While acyclic, the methyl group in this compound influences the population of reactive conformers.

  • Leaving Group Ability: While the acetate group is a moderately good leaving group, its efficacy can be tuned. For comparison, allylic carbonates and trifluoroacetates are generally more reactive due to the superior stability of the corresponding leaving anions. The established reactivity series for common allylic leaving groups in palladium-catalyzed substitutions is: OCO₂Me > OCOCF₃ > OBz > F > OAc.[5] This highlights that while acetate is widely used, it is one of the slower-reacting leaving groups in this class.

Qualitative Comparison of Allylic Acetate Reactivity
SubstrateStructureKey Structural FeatureExpected Relative Rate of Pd(0) Oxidative AdditionRationale
Allyl Acetate Primary, UnsubstitutedBaseline (Fast)Minimal steric hindrance allows for rapid catalyst association and ionization.
This compound Secondary, Alkyl SubstitutedSlowerIncreased steric hindrance at the carbon bearing the leaving group slows the approach of the Pd(0) catalyst.
Cinnamyl Acetate Primary, Phenyl SubstitutedFasterThe phenyl group stabilizes the forming π-allyl palladium complex through conjugation, accelerating the ionization step.
Methallyl Acetate Primary, Methyl at C2Similar to Allyl AcetateThe methyl group is not at the reaction center (C1 or C3), so its steric effect on the initial ionization is less pronounced than in this compound.

Experimental Protocol: A Framework for Kinetic Comparison

To quantitatively assess the relative reactivities, a standardized kinetic experiment is essential. This protocol outlines a robust method for monitoring the progress of a palladium-catalyzed allylic alkylation using Gas Chromatography with Flame Ionization Detection (GC-FID).

Objective:

To determine the relative initial rates of reaction for allyl acetate and this compound in a palladium-catalyzed reaction with a common nucleophile (e.g., dimethyl malonate).

Materials:
  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Allyl Acetate

  • This compound

  • Sodium Hydride (NaH)

  • Dimethyl Malonate

  • Dodecane (Internal Standard)

  • Anhydrous Tetrahydrofuran (THF)

  • Syringes, septa, and inert atmosphere (N₂ or Ar) glassware

  • GC-FID instrument with a suitable capillary column

Step-by-Step Methodology:
  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ (1:4 molar ratio) in anhydrous THF. Stir for 20-30 minutes at room temperature. This in situ generation of the Pd(0) species is crucial for reproducibility. The phosphine ligand not only reduces the Pd(II) precursor but also stabilizes the active Pd(0) catalyst.[6]

  • Nucleophile Preparation: In a separate flask, suspend sodium hydride in anhydrous THF. Slowly add dimethyl malonate dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the complete formation of the sodium dimethyl malonate nucleophile.

  • Reaction Initiation: To a thermostated reaction vessel (e.g., 50 °C) containing the pre-formed catalyst solution, add the internal standard (dodecane).

  • Kinetic Run: Initiate the reaction by simultaneously adding the allylic acetate substrate (e.g., this compound) and the prepared nucleophile solution. Start the timer immediately.

  • Sampling: At predetermined time intervals (e.g., 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of diethyl ether and a mild acid (e.g., a drop of saturated NH₄Cl solution) to neutralize the basic nucleophile and stop the reaction.

  • Analysis: Inject the quenched sample into the GC-FID. The conversion is calculated by comparing the peak area of the substrate to the peak area of the internal standard.[7]

  • Data Processing: Plot the concentration of the allylic acetate substrate versus time. The initial reaction rate can be determined from the negative of the initial slope of this curve.

  • Comparison: Repeat the exact procedure using allyl acetate as the substrate. The ratio of the initial rates will provide a quantitative measure of their relative reactivity under these specific conditions.

G cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis cat_prep Catalyst Pre-formation (Pd(OAc)₂ + PPh₃ in THF) init Reaction Initiation (Combine Catalyst, Substrate, Nucleophile, Int. Std.) cat_prep->init nuc_prep Nucleophile Preparation (NaH + Malonate in THF) nuc_prep->init sampling Timed Aliquot Sampling init->sampling quench Quench Reaction sampling->quench gc GC-FID Analysis quench->gc plot Plot [Substrate] vs. Time gc->plot rate Determine Initial Rate plot->rate

Caption: Experimental workflow for comparative kinetic analysis.

Reaction Mechanism: The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed allylic substitution is the Tsuji-Trost reaction.[8] Understanding this cycle is critical for interpreting kinetic data. The reaction proceeds through several key elementary steps, each with its own rate constant.

Tsuji_Trost_Mechanism Pd0 Pd(0)L₂ Pi_Complex π-Olefin Complex Pd0->Pi_Complex 1. Complexation (k₁) Substrate R-OAc (this compound) Substrate->Pi_Complex Pi_Complex->Pd0 k₋₁ Pi_Allyl π-Allyl Pd(II) Complex [Cationic] Pi_Complex->Pi_Allyl 2. Oxidative Addition (k₂, often rate-determining) Pi_Allyl->Pi_Complex k₋₂ Product_Complex Product Complex Pi_Allyl->Product_Complex 3. Nucleophilic Attack (k₃) OAc ⁻OAc Pi_Allyl->OAc Product_Complex->Pd0 4. Decoordination Product R-Nu Product_Complex->Product Nu Nu⁻ Nu->Product_Complex

Caption: The Tsuji-Trost catalytic cycle for allylic substitution.

  • Complexation: The active Pd(0) catalyst reversibly coordinates to the double bond of this compound.

  • Oxidative Addition (Ionization): The palladium atom inserts into the carbon-oxygen bond, displacing the acetate and forming a cationic η³-allyl palladium(II) complex. This step involves an inversion of stereochemistry at the carbon center and is often the rate-determining step of the overall reaction.[5][8] The rate of this step (k₂) is highly sensitive to the steric and electronic nature of the allylic substrate.

  • Nucleophilic Attack: The nucleophile attacks a terminal carbon of the π-allyl system. This attack typically occurs on the face opposite to the palladium metal, resulting in a second inversion of stereochemistry.

  • Decoordination: The newly formed product dissociates from the palladium, regenerating the active Pd(0) catalyst to re-enter the cycle.

For this compound, the methyl group can influence both the rate of oxidative addition (k₂) and the regioselectivity of the subsequent nucleophilic attack (k₃).

Conclusion and Future Outlook

The kinetic behavior of this compound in palladium-catalyzed reactions is governed by a delicate interplay of steric and electronic factors. Compared to the parent allyl acetate, its secondary, substituted nature leads to a generally lower reaction rate due to increased steric hindrance at the site of oxidative addition. However, this substitution also provides a handle for controlling stereochemistry, making it an invaluable substrate in asymmetric synthesis.

Future research should focus on obtaining precise kinetic data (k_cat, K_M) for a wider range of substituted allylic acetates under standardized conditions. Such data would enable the development of predictive quantitative structure-activity relationship (QSAR) models, further enhancing our ability to design efficient and selective catalytic transformations.

References

A Senior Application Scientist's Guide to Allyl Donors: A Comparative Efficacy Study of 1-Methylallyl Acetate and Allyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that dictates the efficiency, safety, and overall success of a synthetic route. In the realm of carbon-carbon and carbon-heteroatom bond formation, palladium-catalyzed allylic substitution reactions, such as the renowned Tsuji-Trost reaction, are indispensable tools.[1][2] A key component of this reaction is the allylic electrophile, or "allyl donor," which provides the allyl moiety and possesses a leaving group that facilitates the catalytic cycle.

This guide provides an in-depth, objective comparison of two common allyl donors: 1-Methylallyl Acetate and Allyl Chloride. We will move beyond a simple list of pros and cons to explore the mechanistic nuances, practical handling considerations, and experimental outcomes associated with each, empowering you to make an informed choice for your specific application.

The Heart of the Matter: The Allylic Substitution Mechanism

To understand the efficacy of an allyl donor, we must first appreciate its role in the catalytic cycle. The Tsuji-Trost reaction typically begins with the coordination of a Palladium(0) complex to the double bond of the allylic substrate. This is followed by a crucial oxidative addition step, where the Pd(0) inserts into the carbon-leaving group bond, displacing the leaving group and forming a cationic η³-allylpalladium(II) complex.[1][2] It is the efficiency of this oxidative addition step that is most profoundly influenced by the nature of the leaving group. Subsequently, a nucleophile attacks the allyl moiety, and the catalyst is regenerated, ready for the next cycle.

Tsuji_Trost_Cycle Catalytic cycle of the Tsuji-Trost reaction. pd0_start Pd(0)L₂ pd0_complex η²-π-allyl-Pd(0) Complex pd0_start->pd0_complex + Allyl-X pd2_complex η³-π-allyl-Pd(II) Complex (+ X⁻) pd0_complex->pd2_complex Oxidative Addition (Ionization) pd2_complex->center_node + Nucleophile (Nu⁻) product_complex η²-π-allyl-Pd(0) Product Complex product_complex->pd0_start Product Release (Allyl-Nu) center_node->product_complex Nucleophilic Attack

Head-to-Head Comparison: Acetate vs. Chloride

The fundamental difference between this compound and allyl chloride lies in the leaving group: acetate (AcO⁻) versus chloride (Cl⁻). This single variation has cascading effects on reactivity, safety, and reaction setup.

FeatureThis compoundAllyl Chloride
Leaving Group Ability GoodExcellent
Reactivity ModerateHigh
Typical Conditions Mild to moderate heatRoom temperature or below
Handling & Safety Flammable liquidHighly flammable, toxic, suspected carcinogen[3][4][5]
Stability Generally stableCan be unstable, requires careful storage[6]
Byproduct Nature Acetate salts (e.g., NaOAc)Chloride salts (e.g., NaCl)
Regioselectivity Introduces complexity due to unsymmetrical structureSymmetrical, simplifies regioselectivity

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[7][8] Chloride is the conjugate base of a strong acid (HCl, pKa ≈ -7), making it a very weak base and an excellent leaving group. Acetate is the conjugate base of a weaker acid (acetic acid, pKa ≈ 4.76), making it a stronger base and only a moderately good leaving group.

Causality in Action:

  • Allyl Chloride: The superior leaving group ability of chloride facilitates a rapid oxidative addition step.[9] Consequently, reactions with allyl chloride often proceed at lower temperatures and faster rates compared to their acetate counterparts.

  • This compound: The less facile departure of the acetate group means that higher temperatures or more activated catalyst systems are often required to achieve comparable reaction rates. However, this lower reactivity can be advantageous, offering better control and potentially preventing side reactions with highly sensitive substrates.

A critical point of comparison arises from the structures. Allyl chloride is symmetrical. In contrast, this compound (but-3-en-2-yl acetate) is an unsymmetrical substrate. The formation of the η³-allylpalladium intermediate from this compound results in a complex where the nucleophile can potentially attack at two distinct positions (the '1' and '3' carbons of the allyl system).

This regioselectivity is influenced by a complex interplay of factors including the ligand, the nucleophile, and the solvent.[10] While often leading to substitution at the less hindered position, this is not always the case.[1] This inherent complexity with this compound requires more rigorous optimization to ensure the desired product isomer is formed, whereas the symmetry of allyl chloride simplifies this challenge.

In a research and development setting, practical considerations are paramount.

  • Allyl Chloride: This reagent is classified as a Class IB Flammable Liquid and poses significant health hazards. It is toxic, a suspected carcinogen, and can be absorbed through the skin.[3][4][5][11] It requires handling with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and storing in a cool, tightly sealed container away from ignition sources.[6][11]

  • This compound: While still a flammable liquid that requires proper handling, its hazard profile is generally less severe than that of allyl chloride.[12] It is not typically classified as a carcinogen and has lower acute toxicity, making it a preferable choice from a safety and environmental health perspective, especially for scale-up operations.

Experimental Protocols: A Comparative Workflow

To provide a tangible comparison, we present parallel, self-validating protocols for the palladium-catalyzed allylation of dimethyl malonate, a classic Tsuji-Trost transformation.

Comparative_Workflow Workflow for comparing allyl donor efficacy. start Start: Prepare Reagents reagent_prep Prepare Dimethyl Malonate Anion: - Suspend NaH in dry THF - Add Dimethyl Malonate @ 0°C start->reagent_prep reagent_prep->split setup_a Reaction Setup A: - Add Pd(PPh₃)₄ catalyst - Add this compound - Warm to RT, stir 12-24h split->setup_a setup_b Reaction Setup B: - Add Pd(PPh₃)₄ catalyst - Add Allyl Chloride @ 0°C - Stir at 0°C to RT, 2-6h split->setup_b path_a_label Protocol A: This compound workup Workup: - Quench with aq. NH₄Cl - Extract with Ether - Wash, Dry, Concentrate setup_a->workup path_b_label Protocol B: Allyl Chloride setup_b->workup analysis Analysis: - TLC, GC-MS, NMR - Determine Yield & Purity workup->analysis end End: Compare Results analysis->end

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methylallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Disposal Directives

Hazard ClassificationPersonal Protective Equipment (PPE)Disposal Method
Harmful if Swallowed[1]Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.Collect in a designated, labeled, and sealed container for hazardous waste.
Likely Flammable LiquidAbove PPE plus use in a well-ventilated area, away from ignition sources.Dispose of through a licensed hazardous waste disposal contractor. Do not dispose of down the drain.

This guide provides essential safety and logistical information for the proper disposal of 1-Methylallyl acetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As Senior Application Scientists, we understand that robust safety protocols are not just about following rules, but about understanding the principles behind them to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound

The primary routes of exposure are ingestion, inhalation, and skin/eye contact. Symptoms of overexposure to similar acetate esters may include irritation to the eyes, skin, and respiratory tract, as well as central nervous system effects like drowsiness or dizziness[2][3].

Pre-Disposal: Safe Handling and Storage of this compound Waste

Proper disposal begins with meticulous handling and storage of the waste material from the moment it is generated. This minimizes the risk of accidental exposure and ensures the waste is ready for final disposal.

Segregation and Containerization

All waste containing this compound must be segregated from general laboratory waste. It should be collected in a dedicated, properly labeled hazardous waste container. The container must be:

  • Compatible: Use a container made of a material that will not react with or be degraded by the acetate. Glass or chemically resistant plastic is generally suitable.

  • Leak-proof and Sealable: The container must have a secure, tight-fitting lid to prevent spills and the escape of flammable vapors.

  • Clearly Labeled: The label should clearly state "Hazardous Waste," "this compound," and include the appropriate hazard pictograms (e.g., flame for flammability, exclamation mark for oral toxicity).

Storage Location

Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated: To prevent the buildup of flammable vapors.

  • Away from ignition sources: This includes open flames, hot surfaces, and electrical equipment that is not intrinsically safe.

  • In secondary containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) under the U.S. Environmental Protection Agency (EPA).

Step 1: Waste Characterization

Based on the flammability of analogous compounds, this compound waste is likely to be classified as a D001 ignitable hazardous waste under RCRA[4]. This classification is for liquids with a flash point below 140°F (60°C)[4]. It is the responsibility of the waste generator to make this determination[5].

Step 2: Accumulation and Record-Keeping

Follow your institution's guidelines for the accumulation of hazardous waste. This typically involves dating the waste container when the first drop of waste is added and ensuring it is sent for disposal within the time limits specified by your generator status (e.g., 90 or 180 days). Maintain a log of the waste generated, including the quantity and date.

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal contractor. Do not attempt to dispose of this compound by:

  • Pouring it down the drain: This can lead to environmental contamination and may violate local wastewater regulations.

  • Evaporation in a fume hood: This releases flammable and potentially toxic vapors into the atmosphere.

  • Mixing with non-hazardous waste: This is illegal and unsafe.

When contacting your hazardous waste contractor, provide them with the full chemical name and any available hazard information. They will provide the appropriate containers for transport and ensure the waste is disposed of in a permitted Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response

For a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for flammable liquids.

  • Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste.

  • Ventilate the area and wash the spill site once the material has been removed.

For a large spill:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team or environmental health and safety office.

  • Prevent the spread of the spill and vapors by closing doors and increasing ventilation if it is safe to do so.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for this compound disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylallyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 1-Methylallyl acetate in a laboratory setting. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and control we maintain in our environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. By understanding the "why," we empower ourselves to make informed decisions, ensuring both personal safety and experimental validity.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

This compound (CAS: 6737-11-7), also known as but-3-en-2-yl acetate, is an ester with specific properties that dictate our handling procedures.[1][2] A thorough risk assessment is the foundation of any laboratory protocol. Its primary hazards include being harmful if swallowed and its presumed flammability, a common characteristic for organic acetates of its class.[1][3] The potential for skin and eye irritation also demands rigorous protective measures.[4][5]

The physical properties of a chemical are direct indicators of the risks it may pose. For instance, its boiling point suggests a volatility that requires controlled ventilation to prevent inhalation exposure.

PropertyValueSource
CAS Number 6737-11-7PubChem[1]
Molecular Formula C₆H₁₀O₂PubChem[1]
Molecular Weight 114.14 g/mol PubChem[1]
Normal Boiling Point 111.85 °C (233.33 °F)Chemcasts[6]
GHS Hazard Acute Toxicity 4 (Oral)PubChem[1]
Flammability Assumed to be a flammable liquidInferred from similar compounds[3][7]

Understanding these properties is not merely academic; it is the cornerstone of a self-validating safety system. We wear specific PPE not just because a protocol dictates it, but because the chemical's inherent characteristics—its ability to be inhaled, absorbed, or ignite—make it a necessity.

Section 2: The Core Ensemble - Your Primary Protective Gear

Your Personal Protective Equipment (PPE) is the final barrier between you and the chemical. It must be selected and used correctly. The following diagram outlines the decision-making process for selecting the appropriate level of PPE for your task.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Begin Task Assessment q_ventilation Is the procedure performed in a certified chemical fume hood? start->q_ventilation q_splash Is there a significant splash risk (e.g., large volume, agitation, transfer)? q_ventilation->q_splash Yes resp_protection Respiratory Protection Required: Consult EHS for fit-testing and selection of an air-purifying respirator with organic vapor cartridges. q_ventilation->resp_protection No ppe_standard Standard PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat q_splash->ppe_standard No ppe_enhanced Enhanced PPE: - Add Face Shield - Consider Chemically-Resistant Apron q_splash->ppe_enhanced Yes

Caption: PPE selection workflow for handling this compound.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of a chemical splash, even from a small volume, necessitates the use of chemical splash goggles that provide a complete seal around the eyes.

  • Causality: The GHS classification of similar acetates indicates they can cause serious eye irritation.[4][8] Goggles prevent not only direct splashes but also indirect exposure from vapors that can condense in the eye.

  • Enhanced Protocol: When handling volumes greater than 50 mL, during transfers, or when a reaction is under pressure, supplement goggles with a full-face shield .[9] This protects the entire face from splashes and is a critical best practice.

Hand Protection

Choosing the correct gloves is arguably the most critical decision for direct chemical handling. Glove materials are not universally protective. For acetates, some materials may degrade quickly.

  • Causality: Direct skin contact can lead to irritation and potential absorption. Repeated exposure to similar compounds may cause skin dryness and cracking.[5][10] The selection of glove material is based on preventing chemical permeation—the process by which a chemical can pass through a material on a molecular level.

  • Recommended Materials: While specific permeation data for this compound is not widely available, data for similar acetates provides a strong starting point. Nitrile gloves may offer limited protection for short-duration tasks, but for extended handling or immersion, more robust materials are required. Always consult the glove manufacturer's specific chemical resistance data.

Glove MaterialRecommendation for AcetatesRationale
Nitrile Fair (Short contact) Suitable for incidental contact, but not for prolonged handling. Prone to degradation with some acetates.[11]
Neoprene Good Offers moderate resistance to a range of chemicals, including some esters.
Butyl Rubber Excellent Often recommended for esters and ketones. Provides high resistance to permeation.[9][11]
Natural Rubber (Latex) Poor Generally offers poor resistance to organic solvents and should be avoided.[12]

Note: Always double-glove when handling hazardous chemicals. If the outer glove is contaminated, it can be removed without exposing the skin. Inspect gloves for any signs of degradation or puncture before and during use.

Body Protection

A standard flame-resistant (FR) laboratory coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

  • Causality: Protects skin and personal clothing from minor drips and splashes. The FR property is crucial given the assumed flammability of the compound.

  • Enhanced Protocol: For larger-scale operations or when there is a significant risk of spillage, a chemically resistant apron made of rubber or neoprene should be worn over the lab coat. In rare, high-exposure scenarios, a full impervious suit may be required.[13]

Respiratory Protection

The primary method for controlling inhalation exposure is through engineering controls.

  • Primary Control: All work with this compound must be conducted in a certified chemical fume hood .[10][14] This captures vapors at the source, providing the highest level of protection.

  • Secondary Control: A respirator is required if engineering controls are not available or fail, or during a large spill clean-up. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the appropriate choice.[9][15] Use of such equipment requires prior medical clearance and fit-testing, as mandated by OSHA standard 1910.134.

Section 3: Operational Protocols - From Bench to Disposal

Safe handling is a systematic process. Adherence to a strict workflow minimizes risk at every stage.

Step-by-Step Handling Procedure
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don all required PPE as determined in Section 2. Check gloves for integrity.

  • Chemical Handling: Conduct all transfers, measurements, and reactions deep within the fume hood to ensure vapor capture. Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[10][13]

  • Temporary Storage: Keep containers tightly closed when not in immediate use.[8][13]

  • Post-Handling: After the procedure is complete, decontaminate any surfaces. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9]

Spill Management and Disposal

Accidents happen, but a prepared response mitigates the consequences.

Caption: Decision tree for spill response procedures.

  • Waste Collection: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[10]

  • Waste Container: Use a designated, sealed, and properly labeled hazardous waste container. The container must be compatible with the chemical.

  • Disposal: The final disposal of hazardous waste must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed professional disposal service.[10] Never dispose of this chemical down the drain.[13]

Section 4: Emergency Response - Immediate Actions

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with tepid, gently flowing water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[13][16] Remove contact lenses if easy to do so. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Immediately move the affected person to fresh air.[13] If they are having difficulty breathing, call for emergency medical assistance.

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.